molecular formula C7H4BrNO5 B1287500 3-Bromo-4-hydroxy-5-nitrobenzoic acid CAS No. 67175-27-3

3-Bromo-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B1287500
CAS No.: 67175-27-3
M. Wt: 262.01 g/mol
InChI Key: MSUNRULZELFVQE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO5 and its molecular weight is 262.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUNRULZELFVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602033
Record name 3-Bromo-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67175-27-3
Record name 3-Bromo-4-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in the field of drug development. The synthesis of novel molecular scaffolds is the cornerstone of innovation in pharmacotherapy, and a thorough understanding of key intermediates is paramount. This guide moves beyond a simple recitation of facts and protocols; it aims to provide a deeper understanding of the "why" behind the "how," grounded in established chemical principles and supported by scientific literature. Every protocol herein is designed to be a self-validating system, emphasizing safety, reproducibility, and purity. It is my hope that this guide will not only provide practical methodologies but also inspire new avenues of research and application for this versatile compound.

Introduction

This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, a nitro group, and a carboxylic acid on a benzene ring—renders it a highly versatile building block for the construction of complex molecular architectures. The interplay of the electron-withdrawing and electron-donating substituents on the aromatic ring influences its reactivity and provides multiple sites for chemical modification. This makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules. This guide will provide a detailed exploration of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The properties of this compound are summarized in the table below, with data compiled from reputable chemical databases.

PropertyValueSource
Molecular Formula C₇H₄BrNO₅PubChem[1]
Molecular Weight 262.02 g/mol PubChem[1]
CAS Number 67175-27-3Biosynth[2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the sequential functionalization of a simpler benzoic acid derivative. A logical and efficient synthetic strategy is crucial for obtaining the target molecule in high yield and purity. The proposed synthesis outlined below is based on established organic chemistry principles and analogous reactions found in the literature.

Synthetic Pathway Overview

The most plausible synthetic route commences with the bromination of p-hydroxybenzoic acid, followed by nitration of the resulting 3-bromo-4-hydroxybenzoic acid. This sequence is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

Synthesis_Pathway p_hydroxybenzoic_acid p-Hydroxybenzoic Acid intermediate 3-Bromo-4-hydroxybenzoic Acid p_hydroxybenzoic_acid->intermediate Bromination (Br₂, Solvent) final_product This compound intermediate->final_product Nitration (HNO₃, H₂SO₄) Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (Esterification, Amidation, etc.) start->derivatization screening High-Throughput Screening derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established electrophilic aromatic substitution reactions. The multiple functional groups present in the molecule offer numerous handles for chemical modification, making it an ideal starting point for the generation of compound libraries for drug discovery. As the quest for novel therapeutics continues, the importance of such versatile intermediates cannot be overstated. Further research into the applications of this compound and its derivatives is likely to yield exciting new developments in the field of medicine.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. The preparation method of 3-aminosallcylic acid. CN103992238B.
  • Google Patents. Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester. CN103467296A.
  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429.
  • Ashworth, A. (2008). A synthetic lethal therapeutic approach: poly(ADP) ribose polymerase inhibitors for the treatment of cancers deficient in DNA double-strand break repair. Journal of clinical oncology, 26(22), 3785–3790.

Sources

"3-Bromo-4-hydroxy-5-nitrobenzoic acid" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a reasoned synthetic approach, potential applications, and essential safety protocols, grounding all information in authoritative data.

Section 1: Core Identification and Chemical Structure

This compound is a polysubstituted benzene derivative. The strategic placement of a carboxyl group, a hydroxyl group, a bromine atom, and a nitro group on the aromatic ring makes it a highly versatile chemical intermediate and a valuable scaffold for building complex organic molecules.[1][2]

Synthesis_Workflow Start Start: 4-Hydroxybenzoic Acid Nitration Step 1: Nitration Reagents: HNO₃ / H₂SO₄ Start->Nitration Intermediate Intermediate: 4-Hydroxy-3-nitrobenzoic acid Nitration->Intermediate Bromination Step 2: Bromination Reagents: Br₂ / FeBr₃ or Acetic Acid Intermediate->Bromination Product Final Product: This compound Bromination->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

  • Nitration: Dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to proceed to completion, then quench by pouring over ice. Filter and wash the precipitate (4-hydroxy-3-nitrobenzoic acid).

  • Bromination: Suspend the dried intermediate in a suitable solvent (e.g., acetic acid). Add elemental bromine (Br₂) slowly. A Lewis acid catalyst like FeBr₃ may be used if necessary. Heat gently to drive the reaction to completion.

  • Workup and Purification: Cool the reaction mixture and quench any excess bromine. Filter the crude product. Purify the final compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Section 4: Applications in Research and Drug Development

This compound is not an end-product but a valuable chemical building block for creating more complex molecules. [2]Its utility stems from the diverse reactivity of its functional groups.

  • Medicinal Chemistry Scaffold: Substituted nitrobenzoic acids are crucial intermediates in the synthesis of pharmaceuticals. [1][3][4][5][6]The carboxylic acid provides a handle for forming amide or ester linkages, the nitro group can be reduced to an amine for further functionalization, and the bromo and hydroxyl groups offer sites for cross-coupling reactions or other modifications. This multi-functional scaffold allows for the systematic exploration of chemical space to develop novel therapeutic agents. [1]* Precursor for Bioactive Compounds: The bromo- and nitro- functionalities are present in many compounds with known biological activity. Aromatic nitrocompounds serve as precursors for a wide range of APIs, including anticancer and antimicrobial agents. [1][4]The combination of these groups on a phenolic acid backbone suggests potential for derivatives with interesting pharmacological profiles.

  • Intermediate for Dyes and Materials: Aromatic nitro compounds are widely used in the synthesis of dyes and pigments. [4][5]While this is a secondary application, the chromophoric nature of the nitro group makes this a potential use case.

Section 5: Safety, Handling, and Storage

No specific safety data sheet for this compound is publicly available. Therefore, a conservative approach based on analogous aromatic nitro compounds is mandatory. [7]These compounds should be handled with extreme caution by trained professionals in a controlled laboratory environment.

Potential Hazards (Inferred):

  • Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin. [8]The primary acute health hazard is cyanosis, with chronic exposure potentially leading to anemia. [7][8]The compound may cause skin, eye, and respiratory irritation.

  • Fire and Explosion Hazards: Organic nitro compounds can be thermally unstable and may decompose exothermically at high temperatures or in the presence of contaminants like strong bases. [9][10][11]Mixtures with oxidizing agents or reducing metals can pose fire and explosion risks. [8][9] Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep away from heat, strong bases, oxidizing agents, and reducing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • This compound | C7H4BrNO5 | CID 20064066. PubChem. [Link]

  • CAS NO. 67175-27-3 | this compound. Arctom. [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Spectroscopic Characterization of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra, this document synthesizes predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended to serve as a valuable resource for researchers working with this molecule, aiding in its identification, characterization, and quality control.

Introduction

This compound possesses a unique combination of functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom—all attached to a benzene ring. This substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide outlines the expected spectroscopic signatures of this compound and provides a framework for the experimental workflows required for their acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the hydroxyl group is electron-donating. The bromine atom has a moderate electron-withdrawing effect.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-28.2 - 8.4DoubletDeshielded by the adjacent carboxylic acid and nitro group.
H-68.0 - 8.2DoubletDeshielded by the adjacent bromine and nitro group.
-OH10.0 - 12.0Broad SingletChemical shift is concentration and solvent dependent.
-COOH12.0 - 14.0Broad SingletHighly deshielded, concentration and solvent dependent.

Note: Predicted values are based on empirical data for similarly substituted benzoic acids and may vary with solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1 (C-COOH)165 - 170Carbonyl carbon, significantly deshielded.
C-4 (C-OH)150 - 155Shielded by the hydroxyl group but deshielded by the adjacent nitro group and bromine.
C-5 (C-NO₂)140 - 145Deshielded by the strongly electron-withdrawing nitro group.
C-3 (C-Br)115 - 120Chemical shift influenced by the heavy atom effect of bromine.
C-2125 - 130Aromatic carbon adjacent to the carboxylic acid.
C-6120 - 125Aromatic carbon adjacent to the bromine.
-COOH165 - 170Carboxylic acid carbon.

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent effects and other experimental parameters.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Acquire ¹H spectrum F->G H Acquire ¹³C spectrum F->H I Fourier transform the raw data G->I H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to the internal standard J->K L Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and N-O bonds.

Table 3: Predicted Characteristic IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500-3300Broad, StrongStretching
O-H (Phenol)3200-3600Broad, MediumStretching
C-H (Aromatic)3000-3100Medium to WeakStretching
C=O (Carboxylic Acid)1680-1710StrongStretching
C=C (Aromatic)1450-1600Medium to WeakStretching
N-O (Nitro)1500-1550 and 1300-1350StrongAsymmetric and Symmetric Stretching
C-O (Carboxylic Acid/Phenol)1210-1320StrongStretching
C-Br500-600Medium to StrongStretching
Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure to ensure good contact B->C D Collect background spectrum C->D E Collect sample spectrum D->E F Perform ATR correction E->F G Baseline correct the spectrum F->G H Label significant peaks G->H MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) B Infuse the sample solution into the ESI source A->B C Optimize ionization parameters (e.g., capillary voltage, temperature) B->C D Acquire mass spectrum in the desired mass range C->D E Identify the molecular ion peak and its isotopic pattern D->E F Analyze the fragmentation pattern to confirm the structure E->F

Caption: A streamlined workflow for ESI-MS analysis.

IV. Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the detailed experimental workflows, offer a solid foundation for the empirical characterization of this compound. Researchers and drug development professionals can utilize this information to guide their synthetic efforts, confirm product identity, and ensure the quality of their materials. It is important to note that the provided spectroscopic values are predictions and should be confirmed by experimental data.

V. References

  • PubChem. This compound. [Link] [1]2. Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

"3-Bromo-4-hydroxy-5-nitrobenzoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives and Analogs of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Substituted benzoic acids are a well-established class of compounds with a vast and diverse history in therapeutic applications. This guide provides a deep technical dive into a specific, highly functionalized scaffold: This compound and its derivatives. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations for analog synthesis, and the potential for structure-activity relationship (SAR) studies, grounding all claims in authoritative chemical principles.

The Core Scaffold: Physicochemical and Electronic Profile

The parent molecule, this compound, is a rich starting point for chemical exploration due to its dense and varied functionalization. The electronic nature of the aromatic ring is heavily influenced by the interplay of its substituents:

  • Carboxylic Acid (-COOH): An electron-withdrawing group and a key site for hydrogen bonding and salt formation.

  • Hydroxyl (-OH): An electron-donating group by resonance, a hydrogen bond donor/acceptor, and a potential site for metabolic modification.

  • Nitro (-NO₂): A potent electron-withdrawing group, significantly increasing the acidity of both the carboxylic acid and the phenolic proton.

  • Bromo (-Br): An electron-withdrawing group by induction but a weak deactivator, which also serves as a lipophilic handle and a potential metabolic hotspot.

This unique electronic arrangement creates a scaffold with distinct reactivity at each functional group, which can be selectively addressed with the appropriate synthetic strategies.

Table 1: Core Physicochemical Properties

PropertyValueData Source
Molecular Formula C₇H₄BrNO₅PubChem[1]
Molecular Weight 262.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 67175-27-3PubChem[1][2]
Computed XLogP3 2.2PubChem[1]

Synthetic Blueprint: Crafting a Diverse Derivative Library

The strategic synthesis of analogs requires a clear understanding of how to selectively modify the core functional groups. The primary handles for derivatization are the carboxylic acid and the phenolic hydroxyl group.

Derivatization of the Carboxylic Acid: Amides and Esters

The carboxylic acid is arguably the most versatile handle for creating a broad library of derivatives. The formation of amides and esters allows for the systematic probing of steric and electronic requirements within a biological target's binding pocket.

Protocol 1: Robust Amide Synthesis via an Activated Ester Intermediate

This protocol utilizes a coupling agent, a trustworthy method that proceeds under mild conditions, preserving other sensitive functional groups.

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Expertise & Causality: The use of HATU as a coupling agent is superior to older methods (e.g., carbodiimides alone) as it minimizes racemization (if chiral amines are used) and suppresses side-product formation. DIPEA is a sterically hindered base that activates the coupling agent and neutralizes the formed acids without competing as a nucleophile. The aqueous workup is designed to remove the DMF solvent and any water-soluble byproducts from the coupling reagents.

G Core 3-Bromo-4-hydroxy- 5-nitrobenzoic acid ActivatedEster HATU-Activated Ester Intermediate Core->ActivatedEster HATU, DIPEA Amide Amide Derivative R¹-NH-R² ActivatedEster->Amide + Amine Amine Primary/Secondary Amine (R¹R²NH) Amine->Amide

Caption: Amide synthesis workflow via an activated ester.

Modification of the Phenolic Hydroxyl: Ether Synthesis

The hydroxyl group provides another key vector for modification. Converting it to an ether can improve metabolic stability, modulate solubility, and introduce new binding interactions.

Protocol 2: Williamson Ether Synthesis

  • Starting Material Protection (If Necessary): To prevent the base from simply deprotonating the more acidic carboxylic acid, it is often strategic to first convert the acid to an ester (e.g., a methyl ester[3]) following standard procedures like Fischer esterification or by using diazomethane.

  • Deprotonation: Dissolve the esterified starting material (1.0 eq) in an anhydrous polar aprotic solvent like acetone or DMF. Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.2 eq).

  • Reaction: Heat the mixture to a temperature between 50-80°C and stir for 6-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

  • Deprotection (Optional): If the final product requires a free carboxylic acid, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Trustworthiness of the Protocol: This is a classic and highly reliable C-O bond-forming reaction. Using K₂CO₃ is a safe and effective choice for deprotonating phenols. Protecting the carboxylic acid as an ester is a critical step to ensure the reaction's selectivity, demonstrating a self-validating experimental design.

Structure-Activity Relationship (SAR) and Application Horizons

While specific SAR studies on this exact scaffold are not widely published, we can infer potential applications and SAR trends from related nitrobenzoic and salicylic acid derivatives.[4][5] The functional groups present suggest potential for:

  • Antimicrobial Agents: Nitroaromatic compounds are a known pharmacophore in various antimicrobial agents.[5]

  • Anti-inflammatory Agents: The core structure is an analog of salicylic acid, suggesting potential modulation of inflammatory pathways.

  • Enzyme Inhibition: The scaffold can be decorated to target specific enzyme active sites, for example in cancer or metabolic diseases.

A systematic exploration of the SAR would involve creating a matrix of derivatives based on the modification points.

G cluster_R1 Probe Polarity & H-Bonding cluster_R2 Probe Lipophilicity & Sterics cluster_R3 Modulate Electronics & Safety Core Core Scaffold R1 Carboxylic Acid (Position 1) Core->R1 R2 Hydroxyl Group (Position 4) Core->R2 R3 Nitro Group (Position 5) Core->R3 Amide Amides R1->Amide Vary Alkyl/Aryl substituents Ester Esters R1->Ester Prodrugs Ether Ethers R2->Ether Vary Alkyl/Aryl ethers Amine Amine (via reduction) R3->Amine New derivatization point

Caption: Key vectors for SAR exploration.

  • Position 1 (Carboxylic Acid): Converting to a library of amides can introduce new hydrogen bond donors/acceptors and probe steric tolerance. Esters can be used to create prodrugs with improved permeability.

  • Position 4 (Hydroxyl Group): Forming ethers with varying chain lengths can systematically tune the molecule's lipophilicity (LogP).

  • Position 5 (Nitro Group): While a key electronic feature, the nitro group can sometimes be associated with toxicity. Its reduction to an amine provides a new point for derivatization (e.g., sulfonamides) and can significantly alter the compound's biological and safety profile.[4]

Conclusion

The this compound scaffold is a platform ripe for exploration in drug discovery and materials science. Its dense functionalization offers multiple, distinct handles for chemical modification. By applying robust and well-understood synthetic protocols, researchers can systematically generate diverse libraries of analogs. The subsequent screening of these compounds, guided by the principles of SAR, holds the potential to uncover novel therapeutics and functional molecules. This guide provides the foundational blueprint for initiating such an exploratory program, emphasizing rational design and procedural integrity.

References

  • PubChem Compound Summary for CID 20064066, this compound. National Center for Biotechnology Information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Potential Applications of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Multifaceted Building Block

In the landscape of modern drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount. The journey from a simple organic molecule to a life-saving therapeutic is often one of iterative design, synthesis, and biological evaluation. This guide delves into the untapped potential of 3-Bromo-4-hydroxy-5-nitrobenzoic acid , a seemingly unassuming molecule, as a rich starting point for medicinal chemistry campaigns. Its unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl, a nitro group, and a bromine atom on an aromatic ring—offers a wealth of opportunities for chemical modification and the exploration of diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a technical and insightful exploration of how this scaffold can be leveraged to generate novel drug candidates. We will not only explore the "what" but, more importantly, the "why" behind the proposed synthetic and screening strategies, grounding our discussion in established principles of medicinal chemistry.

Physicochemical Properties and Strategic Importance

Before embarking on synthetic endeavors, a thorough understanding of the physicochemical properties of this compound is essential. These properties, summarized in the table below, govern its reactivity, solubility, and potential for interaction with biological targets.

PropertyValueSource
Molecular Formula C₇H₄BrNO₅PubChem[1]
Molecular Weight 262.01 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 67175-27-3PubChem[1]
Predicted XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

The molecule's moderate lipophilicity (XLogP3 of 2.2) suggests a good starting point for drug design, balancing aqueous solubility with the ability to cross cellular membranes. The presence of multiple hydrogen bond donors and acceptors provides ample opportunities for forming specific interactions with protein targets.

The strategic importance of this scaffold lies in its four distinct functional groups, each offering a handle for selective chemical modification. This allows for a systematic exploration of the chemical space around the core structure, a key principle in establishing structure-activity relationships (SAR).

Synthetic Strategies for Derivatization: A Chemist's Playground

The true potential of this compound is unlocked through chemical synthesis. The following sections detail potential derivatization strategies for each functional group, providing the rationale and step-by-step protocols.

Modification of the Carboxylic Acid Group

The carboxylic acid is a versatile starting point for generating a variety of functional groups, most notably amides and esters. These modifications can profoundly impact a compound's pharmacokinetic properties and its ability to interact with biological targets.

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of EDC/HOBt is a classic and effective method for activating the carboxylic acid, forming an active ester that is readily attacked by the amine nucleophile. This two-step activation minimizes side reactions and generally leads to high yields.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. These modifications can alter the compound's hydrogen bonding capacity and lipophilicity.

  • Base Treatment: Dissolve 1 equivalent of the this compound derivative (e.g., the methyl ester to protect the carboxylic acid) in a polar aprotic solvent like acetone.

  • Deprotonation: Add 1.5 equivalents of a mild base such as potassium carbonate (K₂CO₃).

  • Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the base and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Transformation of the Nitro Group

The nitro group is a key functional group that can be reduced to an amine. This transformation is fundamental, as the resulting aniline can be further derivatized to introduce a wide array of functionalities.

  • Catalyst Setup: In a flask, suspend 1 equivalent of the nitro-containing starting material and a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours.

  • Filtration: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Rinse the Celite pad with ethanol and concentrate the filtrate under reduced pressure to yield the crude amine.

Trustworthiness: This method is a robust and widely used protocol for nitro group reduction. The use of a solid catalyst simplifies the work-up, as it can be easily removed by filtration.

Cross-Coupling Reactions at the Bromine Atom

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

  • Reaction Setup: In a reaction vessel, combine 1 equivalent of the bromo-substituted compound, 1.5 equivalents of the desired boronic acid, 2 equivalents of a base (e.g., K₂CO₃), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent: Add a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Potential Therapeutic Applications: Charting a Course for Discovery

Based on the known biological activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.[2][3][4][5][6]

Antimicrobial Agents

Derivatives of p-hydroxybenzoic acid have demonstrated a broad spectrum of antimicrobial activities.[7][8][9] The introduction of various lipophilic groups via the synthetic handles on our scaffold could enhance membrane permeability and disruption in bacteria.

  • Hypothetical Screening Cascade: A primary screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) could be performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Therapeutics

Nitroaromatic compounds have been explored as anticancer agents, often acting as hypoxia-activated prodrugs.[6] Furthermore, the core benzoic acid structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs), and there is a well-established link between chronic inflammation and cancer. Derivatives of 3-bromo-5-nitrobenzoic acid have shown promise in the development of treatments for certain cancers.[2][3][4]

  • Proposed Mechanism of Action: Derivatives could be designed to inhibit key signaling pathways involved in cancer cell proliferation, such as the NF-κB pathway.

anticancer_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation leads to NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation releases Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription promotes Inflammation & Proliferation Inflammation & Proliferation Gene Transcription->Inflammation & Proliferation BHNBA Derivative BHNBA Derivative BHNBA Derivative->IKK Complex inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by a this compound (BHNBA) derivative.

Anti-inflammatory Drugs

The phenolic hydroxyl and carboxylic acid moieties are common features in many anti-inflammatory agents. By modifying the scaffold, it may be possible to develop novel inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Workflows for Biological Evaluation

A robust biological evaluation strategy is crucial to validate the therapeutic potential of newly synthesized compounds.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Microplate Inoculation Microplate Inoculation Serial Dilution->Microplate Inoculation Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculum Preparation->Microplate Inoculation Incubation (24h, 37°C) Incubation (24h, 37°C) Microplate Inoculation->Incubation (24h, 37°C) Visual Inspection for Growth Visual Inspection for Growth Incubation (24h, 37°C)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Protocol for In Vitro COX Inhibition Assay
  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for each compound against both COX-1 and COX-2.

Conclusion and Future Directions

This compound represents a promising and under-explored scaffold for medicinal chemistry. Its rich functionality allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The synthetic strategies and biological evaluation workflows outlined in this guide provide a solid foundation for initiating drug discovery programs based on this versatile starting material. Future work should focus on the systematic exploration of the chemical space around this scaffold and the elucidation of the mechanisms of action of any identified hit compounds. The journey from this simple building block to a novel therapeutic is challenging, but the potential rewards are immense.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

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  • Mol-Instincts. This compound | CAS No.67175-27-3 Synthetic Routes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PubChem. 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

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  • MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

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The Strategic Utility of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxy-5-nitrobenzoic acid, a polysubstituted aromatic compound, represents a highly versatile and strategically important building block in the landscape of organic synthesis. Its unique arrangement of a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group on a benzene ring offers a rich tapestry of reactivity, enabling chemists to forge complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its pivotal role as a precursor in the development of novel pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of its reactivity and present detailed protocols for its synthesis and potential transformations, thereby offering a practical framework for its application in research and development.

Introduction: A Molecule of Designed Reactivity

The intrinsic value of this compound in organic synthesis lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and carboxyl groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. The hydroxyl and bromo substituents provide key handles for a variety of coupling reactions and further functionalization. This pre-installed functionality makes it an ideal starting material for the efficient construction of highly substituted aromatic systems, which are common motifs in biologically active compounds.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₄BrNO₅
Molecular Weight 262.02 g/mol
IUPAC Name This compound
CAS Number 67175-27-3
Appearance Expected to be a solid
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthesis of this compound commences with the readily available starting material, 4-hydroxybenzoic acid. The synthesis can be envisioned as a two-step process: electrophilic bromination followed by nitration.

Step 1: Bromination of 4-Hydroxybenzoic Acid

The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating, ortho-, para-directing group. To achieve selective mono-bromination at the position ortho to the hydroxyl group, careful control of reaction conditions is paramount.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic acid

  • Materials: 4-hydroxybenzoic acid, Glacial Acetic Acid, Bromine.

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in glacial acetic acid with heating and stirring.

    • To the boiling solution, add a solution of bromine in glacial acetic acid dropwise. The rapid addition to a hot solution helps to minimize the formation of di- and tri-brominated byproducts.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

    • Collect the white precipitate of 3-bromo-4-hydroxybenzoic acid by suction filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Nitration of 3-Bromo-4-hydroxybenzoic Acid

The subsequent step involves the nitration of the brominated intermediate. The hydroxyl group remains the most activating group, directing the incoming nitro group to the other ortho position (position 5). The bromine atom and the carboxylic acid are deactivating groups.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Bromo-4-hydroxybenzoic acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • Carefully add 3-bromo-4-hydroxybenzoic acid to chilled concentrated sulfuric acid with stirring, maintaining a low temperature (0-5 °C) using an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid product by suction filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Synthesis_Pathway 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Bromination Bromination (Br2, Acetic Acid) 4-Hydroxybenzoic_Acid->Bromination 3-Bromo-4-hydroxybenzoic_Acid 3-Bromo-4-hydroxybenzoic Acid Bromination->3-Bromo-4-hydroxybenzoic_Acid Nitration Nitration (HNO3, H2SO4) 3-Bromo-4-hydroxybenzoic_Acid->Nitration Target_Molecule 3-Bromo-4-hydroxy- 5-nitrobenzoic Acid Nitration->Target_Molecule

Caption: Synthetic pathway to this compound.

The Reactive Sites: A Gateway to Molecular Diversity

The strategic placement of the four functional groups on the aromatic ring of this compound dictates its synthetic utility. Each site offers a distinct avenue for chemical modification.

Functional_Group_Reactivity Molecule This compound COOH OH Br NO2 Carboxyl Esterification, Amide Coupling Molecule:f1->Carboxyl Hydroxyl O-Alkylation, O-Acylation Molecule:f2->Hydroxyl Bromo Suzuki Coupling, Buchwald-Hartwig Amination, Heck Reaction Molecule:f3->Bromo Nitro Reduction to Amine Molecule:f4->Nitro

Caption: Reactive sites of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for chain extension and the introduction of various functionalities. Standard esterification or amide coupling reactions can be employed to generate a wide array of derivatives.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation reactions. These modifications can be crucial for modulating the biological activity and physicochemical properties of the final molecule.

The Bromo Substituent: A Linchpin for Cross-Coupling

The bromine atom is arguably one of the most valuable functional groups on this building block. It serves as a key participant in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex biaryl systems and other elaborate structures.

The Nitro Group: A Precursor to a Key Amine

The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation, reduction with metals in acidic media). The resulting aniline derivative opens up a new set of synthetic possibilities, including diazotization reactions and the formation of heterocyclic rings.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While direct applications of this specific molecule are not extensively documented in publicly available literature, the utility of closely related analogs provides a strong indication of its potential.

Precursor for Heterocyclic Scaffolds

The reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably modified carboxylic acid group, can lead to the formation of benzoxazinones and other related heterocyclic systems. These scaffolds are prevalent in many pharmaceutically active compounds.

Synthesis of Novel Antimicrobial and Anticancer Agents

Derivatives of nitrobenzoic acids have been explored for their potential as antimicrobial and anticancer agents. The presence of the bromo and hydroxyl groups on this compound provides additional points for diversification, allowing for the generation of libraries of compounds for biological screening. For instance, similar bromo-nitro aromatic compounds have shown promise in the development of new therapeutic agents.

Characterization and Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons would appear as singlets in the downfield region. The chemical shifts would be influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid and the phenolic proton would likely be broad singlets.
¹³C NMR Distinct signals for the seven carbon atoms would be observed. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern.
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, C-Br stretch, and the asymmetric and symmetric stretches of the NO₂ group would be present.
Mass Spectrometry The molecular ion peak would be observed, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.

Conclusion: A Building Block with Untapped Potential

This compound is a chemical entity poised for significant application in organic synthesis. Its rich and varied functionality, coupled with a straightforward synthetic accessibility, makes it an invaluable tool for the construction of complex molecules. While its full potential is yet to be exhaustively explored and documented, the established chemistry of its constituent functional groups and the demonstrated utility of analogous compounds strongly suggest a bright future for this versatile building block in the realms of drug discovery, materials science, and beyond. This guide serves as a foundational resource to stimulate further investigation and application of this promising molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

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  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

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An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-4-hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the compound's physicochemical properties, predicted solubility in various common solvents, and stability under different environmental conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for determining these critical parameters, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to clarify complex workflows and relationships.

Introduction to this compound

This compound (C₇H₄BrNO₅) is a substituted aromatic carboxylic acid with a molecular weight of 262.01 g/mol .[1] Its structure, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom on the benzene ring, imparts a unique combination of chemical properties that are critical to its application in organic synthesis. Understanding its solubility and stability is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the quality and shelf-life of resulting products.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₄BrNO₅PubChem[1]
Molecular Weight262.01 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number67175-27-3PubChem[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. The presence of polar functional groups—carboxylic acid (-COOH), hydroxyl (-OH), and nitro (-NO₂)—on this compound suggests a degree of polarity. However, the benzene ring and the bromine atom contribute to its lipophilic character. Therefore, its solubility is expected to be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Predicted Solubility in Common Solvents

While specific experimental solubility data for this compound is not extensively available in public literature, we can predict its behavior based on the principle of "like dissolves like" and the known solubility of analogous compounds like 3-nitrobenzoic acid.[2][3]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting good solubility in polar protic solvents. The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > water.[4] Due to the acidic nature of the carboxylic acid and phenolic hydroxyl group, solubility in aqueous solutions is expected to increase significantly with pH as the compound forms a more soluble salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have low solubility in nonpolar solvents due to the significant polarity imparted by the functional groups.

Predicted Solubility Summary:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolHighHydrogen bonding capabilities of -COOH and -OH groups.
Polar AproticDMSO, DMF, AcetonitrileModerate to HighDipole-dipole interactions and hydrogen bond acceptance.
NonpolarHexane, TolueneLowMismatch in polarity between solute and solvent.
Experimental Protocol for Solubility Determination

A robust and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with tight-sealing caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[4]

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[4]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze both the standard solutions and the filtered supernatant from the saturated solution using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of the compound in the filtered supernatant from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis & Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Shake-Flask Method sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant sep1->sep2 anal2 Analyze by HPLC/UV-Vis sep2->anal2 anal1 Prepare standards anal1->anal2 anal3 Calculate concentration (Solubility) anal2->anal3

Workflow for Experimental Solubility Determination.

Stability Profile

Stability testing is a critical component of drug development and chemical process safety, ensuring that a substance maintains its quality, purity, and potency over time.[5][6] The stability of this compound can be influenced by several factors, including pH, temperature, and light.

Factors Influencing Stability
  • pH: The carboxylic acid and phenolic hydroxyl groups are susceptible to ionization depending on the pH of the solution. While this ionization enhances solubility, extreme pH conditions (highly acidic or alkaline) could potentially lead to degradation, such as decarboxylation at elevated temperatures.

  • Temperature: As with most organic compounds, elevated temperatures can accelerate degradation pathways. Thermogravimetric analysis (TGA) would be required to determine the decomposition temperature. For long-term storage, it is advisable to keep the compound in a cool environment.

  • Light: The presence of a nitro group on the aromatic ring suggests potential photosensitivity. Exposure to UV or high-intensity visible light could lead to photochemical degradation. Therefore, the compound should be stored in light-resistant containers.

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stable storage protocol.[7][8]

Materials and Equipment:

  • This compound

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • pH meter and buffers

  • HPLC with a photodiode array (PDA) detector for peak purity analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products

Step-by-Step Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours for forced degradation), withdraw samples.

    • Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

    • Use a PDA detector to assess peak purity and detect the emergence of new peaks.

    • Quantify the amount of the parent compound remaining and any major degradation products formed.

  • Identification of Degradants:

    • For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

  • Long-Term Stability Study:

    • Based on the forced degradation results, design a long-term stability study under ICH-recommended storage conditions (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).[7]

    • Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the re-test period or shelf life.[5]

G cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Stability Profile compound 3-Bromo-4-hydroxy- 5-nitrobenzoic acid pH pH (Acid/Base Hydrolysis) compound->pH temp Temperature (Thermal Stress) compound->temp light Light (Photostability) compound->light oxygen Oxidation compound->oxygen hplc Stability-Indicating HPLC pH->hplc temp->hplc light->hplc oxygen->hplc lcms LC-MS for Degradant ID hplc->lcms storage_conditions Optimal Storage Conditions hplc->storage_conditions shelf_life Shelf-Life / Re-test Period hplc->shelf_life degradation_pathways Degradation Pathways lcms->degradation_pathways

Factors Influencing Stability and Assessment Workflow.

Safety and Handling

Conclusion

This technical guide has provided a detailed, scientifically grounded overview of the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, this guide offers robust predictions based on its chemical structure and established principles. The detailed experimental protocols provided herein offer a clear pathway for researchers to determine the precise solubility and stability profiles, which are essential for the successful application of this compound in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • PAHO/WHO. (2015). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. [Link]

  • ResearchGate. (2015). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 1103-1107.
  • PubChem. 3-Bromo-4-hydroxybenzonitrile. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxy-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, represents a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom—on a benzene ring offers a rich platform for chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Introduction

This compound (CAS No. 67175-27-3) is a specialty chemical whose structural complexity and functional group diversity make it a molecule of significant interest in organic synthesis.[1] The strategic placement of an electron-withdrawing nitro group and a halogen atom, alongside the acidic proton of the carboxylic acid and the phenolic hydroxyl group, imparts a unique reactivity profile to the molecule. This allows for selective chemical transformations at multiple sites, enabling the construction of diverse molecular architectures. This guide will delve into the known synthetic routes, spectroscopic characterization, and the burgeoning potential of this compound as a scaffold for the discovery of new bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application.

PropertyValueSource
Molecular Formula C₇H₄BrNO₅[1]
Molecular Weight 262.02 g/mol [1]
CAS Number 67175-27-3[1]
Appearance Solid (form and color may vary depending on purity)N/A
Solubility Information not widely available, but likely soluble in polar organic solvents.N/A

Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of this compound are not abundantly available in publicly accessible literature, a plausible synthetic strategy can be devised based on established organic chemistry principles. A logical approach involves the nitration and subsequent bromination of a suitable precursor, 4-hydroxybenzoic acid.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The initial step involves the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid. This is followed by the regioselective bromination of the nitrated intermediate.

Synthesis_Pathway 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Nitration Nitration (HNO₃, H₂SO₄) 4-Hydroxybenzoic_acid->Nitration 4-Hydroxy-3-nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic acid Nitration->4-Hydroxy-3-nitrobenzoic_acid Bromination Bromination (Br₂, FeBr₃ or NBS) 4-Hydroxy-3-nitrobenzoic_acid->Bromination Target_Molecule 3-Bromo-4-hydroxy- 5-nitrobenzoic acid Bromination->Target_Molecule Reactivity_Diagram Target_Molecule 3-Bromo-4-hydroxy- 5-nitrobenzoic acid Carboxylic_Acid Carboxylic Acid (Esterification, Amidation) Target_Molecule->Carboxylic_Acid Reacts at COOH Hydroxyl_Group Hydroxyl Group (Etherification, Acylation) Target_Molecule->Hydroxyl_Group Reacts at OH Nitro_Group Nitro Group (Reduction to Amine) Target_Molecule->Nitro_Group Reacts at NO₂ Bromine_Atom Bromine Atom (Nucleophilic Aromatic Substitution, Cross-Coupling Reactions) Target_Molecule->Bromine_Atom Reacts at Br

Sources

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. While a detailed historical record of its discovery is not prominent in publicly accessible literature, its value lies in its functionality as a building block in modern organic synthesis. This document will focus on its physicochemical properties, plausible synthetic routes derived from established chemical principles, and its potential applications.

Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, a hydroxyl group, a nitro group, and a carboxylic acid group. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a valuable precursor in multi-step syntheses.

A summary of its key computed physicochemical properties is provided in the table below, based on data from PubChem.[1]

PropertyValueSource
Molecular Formula C₇H₄BrNO₅PubChem[1]
Molecular Weight 262.01 g/mol PubChem[1]
CAS Number 67175-27-3PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis of this compound

The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of these reactions. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director.

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated in the diagram below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination start 4-Hydroxybenzoic Acid step1_product 4-Hydroxy-3-nitrobenzoic Acid start->step1_product HNO₃, H₂SO₄ step2_product This compound step1_product->step2_product Br₂, FeBr₃ (or suitable solvent)

Sources

Navigating the Synthesis and Handling of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and organic synthesis, the introduction of novel reagents into a workflow demands a comprehensive understanding of their chemical behavior, particularly concerning safety and handling. 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a substituted aromatic compound, presents a unique combination of functional groups—a halogen, a hydroxyl group, a nitro group, and a carboxylic acid—that dictate its reactivity and toxicological profile. This guide provides an in-depth analysis of its safety data and outlines field-proven best practices for its handling, storage, and disposal, ensuring both operator safety and experimental integrity.

Compound Profile and Hazard Identification

The primary hazards associated with this compound can be logically deduced from its constituent functional groups:

  • Aromatic Nitro Compound: Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties, especially di- and trinitro derivatives.[3] While this compound is a mononitro derivative, caution is warranted. These compounds can be absorbed through the skin, and some are suspected carcinogens.

  • Halogenated Organic Acid: The presence of a bromine atom and a carboxylic acid group suggests that the compound may be corrosive and can cause severe skin and eye irritation or damage.[4] Halogenated organic compounds require careful handling and disposal to prevent environmental contamination.

  • Phenolic Moiety: The hydroxyl group attached to the benzene ring imparts phenolic character, which can contribute to skin irritation and potential systemic toxicity upon absorption.

A safety data sheet from one supplier indicates that in case of accidental release, dust formation should be avoided.[5] For firefighting, a self-contained breathing apparatus may be necessary.[5]

Table 1: Physicochemical and Identifier Data for this compound

PropertyValueSource
CAS Number 67175-27-3[1][2]
Molecular Formula C₇H₄BrNO₅[1]
Molecular Weight 262.02 g/mol
Appearance Solid[6]
Purity Typically ≥95%[2][6]

Note: Detailed toxicological and ecological data for this compound are not extensively documented in the reviewed literature. The following sections on handling and safety are based on best practices for analogous compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potential hazards, a stringent, multi-layered approach to safety is paramount. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[4][7] This is the most critical engineering control to prevent the inhalation of any fine dust particles or potential vapors. The face velocity of the fume hood should be adequate to ensure containment.

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4][7] For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[4] Gloves should be inspected before each use and changed immediately if contaminated.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[3] For larger-scale operations, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, additional respiratory protection is not necessary. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and particulates may be required.[4]

Safe Handling and Storage Protocols

Prudent Handling Practices

The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to the quantities of this compound used.

  • Avoid Dust Generation: This compound is a solid, and care should be taken to avoid creating airborne dust during transfer.[5] Use non-sparking spatulas for transfers.[3]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and amines.[8] Aromatic nitro compounds should not be heated under alkaline conditions, as this can lead to decomposition.[9]

  • Temperature Considerations: Avoid excessive heating, as aromatic nitro compounds can be thermally unstable.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.[8][10]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10][11] A designated cabinet for corrosive and toxic materials is appropriate.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

Spill Response

The immediate response to a spill is to evacuate the area and alert nearby personnel.[4]

  • Small Spills (Manageable by trained personnel):

    • Ensure appropriate PPE is worn.[4]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[4][11] Do not use combustible materials such as sawdust.[4]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[4]

    • Decontaminate the spill area with a suitable neutralizing agent if safe to do so, followed by soap and water.[4]

  • Large Spills:

    • Evacuate the laboratory immediately and secure the area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, give large quantities of water to drink.[4] Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, compatible container.[11]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Pickup: Arrange for disposal through your institution's EHS department.

Visualizing Safe Handling Workflows

To further clarify the logical flow of operations and emergency responses, the following diagrams have been generated using Graphviz.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Verify_Hood Verify Fume Hood Functionality Gather_PPE->Verify_Hood Weigh_Compound Weigh Compound in Fume Hood Verify_Hood->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Store_Properly Store Compound Securely Dispose_Waste->Store_Properly

Caption: Workflow for the routine safe handling of this compound.

Emergency_Response_Flowchart cluster_Spill Spill Response cluster_Exposure Personal Exposure Spill_Exposure Spill or Exposure Occurs Evacuate_Alert Evacuate Area & Alert Others Spill_Exposure->Evacuate_Alert First_Aid Administer First Aid (Flush with water) Spill_Exposure->First_Aid Assess_Spill Assess Spill Size Evacuate_Alert->Assess_Spill Small_Spill Small Spill (Trained Personnel) Assess_Spill->Small_Spill Small Large_Spill Large Spill (Call EHS) Assess_Spill->Large_Spill Large Cleanup_Procedure Follow Cleanup Protocol Small_Spill->Cleanup_Procedure Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical

Caption: Decision-making flowchart for emergency response to a spill or exposure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]

  • University of California, Santa Cruz. Acids, Organic. UC Santa Cruz. [Link]

  • Lafayette College. Standard Operating Procedures. Lafayette College. [Link]

  • International Labour Organization. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

3-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group, offers multiple points for further chemical modification. This guide provides a detailed examination of two primary synthetic pathways starting from the readily available precursor, 4-hydroxybenzoic acid.

The synthesis involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these reactions is critical and dictates the overall strategy, efficiency, and impurity profile. This document will explore both a "bromination-first" and a "nitration-first" approach, providing detailed, step-by-step protocols for each. The causality behind experimental choices, potential challenges, and methods for characterization are discussed to ensure scientific integrity and reproducibility.

Strategic Overview: The Chemistry of Electrophilic Substitution

The synthesis of this compound from 4-hydroxybenzoic acid is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of the reactions is controlled by the directing effects of the substituents on the benzene ring.

  • Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.

  • Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.

In the starting material, 4-hydroxybenzoic acid, these groups are para to each other. The positions ortho to the strongly activating -OH group (C3 and C5) are the most favorable sites for electrophilic attack. This guide will detail the two logical synthetic sequences based on this principle.

G cluster_0 Overall Synthesis Workflow Start 4-hydroxybenzoic acid RouteA Route A: Bromination First Start->RouteA RouteB Route B: Nitration First Start->RouteB End This compound RouteA->End RouteB->End

Caption: High-level overview of the two synthetic routes.

Route A: Bromination Followed by Nitration

This pathway first introduces the bromine atom onto the aromatic ring, followed by the introduction of the nitro group. This is often the preferred route as it avoids exposing the starting material to harsh nitrating conditions, which can sometimes lead to oxidative degradation or decarboxylation.[1]

G cluster_A Route A: Bromination → Nitration A_Start 4-hydroxybenzoic acid A_Intermediate 3-Bromo-4-hydroxybenzoic acid A_Start->A_Intermediate Step 1: Bromination Br₂, Glacial Acetic Acid A_Product This compound A_Intermediate->A_Product Step 2: Nitration HNO₃, H₂SO₄ G cluster_B Route B: Nitration → Bromination B_Start 4-hydroxybenzoic acid B_Intermediate 4-Hydroxy-3-nitrobenzoic acid B_Start->B_Intermediate Step 1: Nitration HNO₃, Acetic Acid B_Product This compound B_Intermediate->B_Product Step 2: Bromination Br₂, Acetic Acid

Caption: Reaction scheme for the nitration-first pathway.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid

This protocol is based on methods for the selective mononitration of 4-hydroxybenzoic acid and related phenols. [2][3]The reaction is typically performed at or below room temperature to favor the desired product.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
4-hydroxybenzoic acidC₇H₆O₃138.1220.0 g0.1451.0
Acetic Acid (Glacial)CH₃COOH60.05200 mL--
Nitric Acid (60-70%)HNO₃63.01~10 mL~0.1521.05
Ice WaterH₂O18.02~1 L--

Protocol:

  • Dissolution: In a 500 mL flask, dissolve 20.0 g (0.145 mol) of 4-hydroxybenzoic acid in 200 mL of glacial acetic acid. Stir the solution at room temperature.

  • Nitrating Agent Addition: Slowly add ~10 mL (0.152 mol) of 60-70% nitric acid dropwise to the solution while stirring. Maintain the reaction temperature at or below 25°C using a water bath if necessary. [4]3. Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The solution may change color.

  • Quenching & Precipitation: Pour the reaction mixture into 1 L of ice water to quench the reaction and precipitate the product. [4]5. Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot water to yield pure 4-hydroxy-3-nitrobenzoic acid as pale yellow needles.

  • Drying: Dry the purified product in a vacuum oven at 70-80°C.

Step 2: Synthesis of this compound

The intermediate, 4-hydroxy-3-nitrobenzoic acid, is now brominated. The directing effects of the substituents (-OH is ortho, para-directing; -COOH and -NO₂ are meta-directing) all favor substitution at the C5 position, leading to the desired product. The presence of the deactivating nitro group makes this bromination less facile than the bromination of 4-hydroxybenzoic acid, potentially requiring slightly more forcing conditions.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesEquiv.
4-Hydroxy-3-nitrobenzoic acidC₇H₅NO₅183.1212.6 g0.0691.0
Glacial Acetic AcidCH₃COOH60.05150 mL--
BromineBr₂159.8111.0 g (3.5 mL)0.0691.0
Cold WaterH₂O18.02~1 L--

Protocol:

  • Dissolution: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve 12.6 g (0.069 mol) of 4-hydroxy-3-nitrobenzoic acid in 150 mL of glacial acetic acid. Heating may be necessary.

  • Bromine Addition: Add 11.0 g (0.069 mol) of bromine to the solution.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Precipitation: Cool the reaction mixture to room temperature and then pour it into 1 L of cold water with stirring.

  • Isolation & Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water. Recrystallize the crude product from aqueous ethanol.

  • Drying: Dry the final product, this compound, in a vacuum oven at 70-80°C.

Comparative Analysis and Troubleshooting

  • Route A (Bromination First): Generally offers better control and potentially higher yields for the first step. The primary challenge is preventing dibromination by carefully controlling the stoichiometry and reaction conditions. [5]* Route B (Nitration First): Avoids handling the volatile and corrosive intermediate from Step 1 of Route A. However, the initial nitration step can be prone to side reactions if not carefully temperature-controlled. The subsequent bromination step is slower due to the deactivating nitro group.

Troubleshooting:

  • Low Yield in Bromination: May indicate incomplete reaction or loss during workup. Ensure sufficient reflux time. If dibromination is an issue, consider lowering the reaction temperature and using a less polar solvent like dichloromethane. [5]* Dark Tars in Nitration: This suggests oxidation or over-nitration. The key is strict temperature control (0-5°C for nitration with H₂SO₄) and slow, dropwise addition of the nitrating agent.

  • Purification Difficulties: If the product is difficult to purify, it may be contaminated with isomers or starting material. Column chromatography on silica gel can be an effective, albeit more laborious, purification method.

Characterization

The final product and key intermediates should be characterized to confirm their identity and purity.

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the final product, ¹H NMR should show two singlets in the aromatic region, corresponding to the two remaining aromatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. [6]* Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups (O-H stretch from the hydroxyl and carboxylic acid, C=O stretch from the carboxylic acid, N-O stretches from the nitro group).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine: Is highly toxic, corrosive, and volatile. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready for quenching spills.

  • Concentrated Acids (H₂SO₄, HNO₃): Are extremely corrosive. Avoid contact with skin and eyes. When diluting, always add acid to water, never the other way around.

  • Gas Evolution: The bromination reaction evolves toxic HBr gas, and nitration can produce NOx gases. Ensure these are properly vented or scrubbed.

References

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (DE2316495A1).
  • Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (CN103467296A).
  • Google Patents. PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (DE2316495B2).
  • Filo. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.... Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 3-Bromo-4-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (RU2024482C1).
  • Mirjafary, Z., et al. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. E-Journal of Chemistry.
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

  • European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids. (EP 0206635 B1). Available at: [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • CDC Stacks. Supporting Information. Available at: [Link]

  • PrepChem. Preparation of 3-hydroxy-4-nitrobenzoic acid. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • PubMed. Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. Available at: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]

  • Synthetic Communications. The Regioselective Bromination of 4,4-Dimethyl-5,8-Dihydroxy-4H-Naphthalen-1-One.
  • PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

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Analytical techniques for "3-Bromo-4-hydroxy-5-nitrobenzoic acid" characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Bromo-4-hydroxy-5-nitrobenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom—renders it a key intermediate for synthesizing novel pharmaceutical agents and functional materials. The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in drug development and scientific research.

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, offering a framework for robust and reliable analysis using a suite of orthogonal analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods, particularly for chromatography and spectroscopy.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 67175-27-3Biosynth
Molecular Formula C₇H₄BrNO₅PubChem[1]
Molecular Weight 262.02 g/mol Biosynth
Canonical SMILES C1=C(C=C(C(=C1[O-])O)Br)C(=O)OPubChem[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the functional groups present in this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The presence of chromophores, such as the aromatic ring, the nitro group (-NO₂), and the carboxyl group (-COOH), results in characteristic absorption bands. This technique is particularly useful for quantitative analysis and for confirming the presence of the aromatic system.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as methanol or acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent. Create a dilute working solution (e.g., 10 µg/mL) for analysis.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The substituted benzene ring and nitro group are expected to produce strong absorption bands. For structurally similar compounds like 3,4-dihydroxybenzoic acid, absorption maxima are observed around 206-218 nm and 294 nm.[3] A similar pattern is anticipated for the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency.

Protocol:

  • Sample Preparation: Prepare a solid sample using the KBr (potassium bromide) pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Analysis: Collect a background spectrum of the pure KBr pellet. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500 (broad)O-H in Carboxylic AcidStretching
~3200 (broad)O-H in PhenolStretching
~1700-1680C=O in Carboxylic AcidStretching
~1600, ~1475C=CAromatic Ring Stretching
~1530, ~1350N-O in Nitro GroupAsymmetric & Symmetric Stretching
~1250C-OStretching
~680C-BrStretching

Note: These are expected ranges based on typical values for similar functionalized benzoic acids.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and electronic environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ (dimethyl sulfoxide-d₆), which can solubilize the polar functional groups.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Interpretation:

    • ¹H NMR: Two distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm) for the two aromatic protons. Due to their positions relative to the electron-withdrawing and donating groups, they will appear as singlets or narrow doublets. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups will appear as broad singlets at a downfield chemical shift (>10 ppm), and their positions can be concentration-dependent.

    • ¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached substituents (Br, OH, NO₂, COOH).

Chromatographic and Mass Spectrometric Analysis

Combining liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for both separation and definitive identification.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This technique is essential for purity assessment and quantification.

Protocol for HPLC-UV Analysis:

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[7]

  • Materials and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid or Formic acid (for MS compatibility) to acidify the mobile phase.[7][8]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at the determined λmax (e.g., ~294 nm).

  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) in a 50:50 mixture of water and acetonitrile.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the system is performing correctly (checking for retention time reproducibility, peak area, and tailing factor).

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_standard Prepare Standard (1 mg/mL stock) autosampler Autosampler (Inject 10 µL) prep_standard->autosampler prep_sample Prepare Sample (Dilute in mobile phase) prep_sample->autosampler prep_mobile_A Mobile Phase A (0.1% Acid in H₂O) pump HPLC Pump (Gradient Flow) prep_mobile_A->pump prep_mobile_B Mobile Phase B (Acetonitrile) prep_mobile_B->pump column C18 Column (30 °C) autosampler->column pump->autosampler detector UV/PDA Detector (λmax detection) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Integrate Peak Area & Quantify chromatogram->quantify

Caption: Workflow for HPLC-UV analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC, it provides highly specific detection and structural confirmation. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, acidic compound.

Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Chromatographic Conditions: Use the same HPLC method as above, but replace phosphoric acid with a volatile acid like formic acid (0.1%) to ensure compatibility with the MS detector.

  • MS Parameters:

    • Ionization Mode: Negative Ion Mode (ESI-). The acidic nature of the molecule makes it amenable to deprotonation to form [M-H]⁻ ions.

    • Mass Range: Scan a range appropriate for the analyte, e.g., m/z 50-500.

    • Capillary Voltage, Gas Flow, etc.: Optimize these parameters to maximize the signal for the ion of interest.

  • Data Interpretation:

    • Confirm the presence of the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to the calculated exact mass minus the mass of a proton.

    • Expected m/z: The monoisotopic mass of C₇H₄⁷⁹BrNO₅ is 260.9273 Da.[1] The expected [M-H]⁻ ion would be at m/z 259.9195 . The presence of bromine will also result in a characteristic isotopic pattern, with a second peak at m/z 261.9175 for the ⁸¹Br isotope, with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively).

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis lc_sample Sample Injection lc_column C18 Separation (Formic Acid Mobile Phase) lc_sample->lc_column esi Electrospray Ionization (Negative Mode) lc_column->esi analyzer Mass Analyzer (Quadrupole/TOF) esi->analyzer ms_detector Detector analyzer->ms_detector mass_spectrum Generate Mass Spectrum ms_detector->mass_spectrum confirm Confirm [M-H]⁻ Ion & Isotopic Pattern mass_spectrum->confirm

Caption: Workflow for LC-MS analysis.

Thermal Analysis

Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. For nitroaromatic compounds, these techniques are critical for assessing thermal hazards.[9]

Protocol:

  • Instrumentation: A TGA and/or DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 25 °C to 400 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Interpretation:

    • DSC: Look for an endothermic peak corresponding to the melting point, followed by one or more sharp exothermic peaks indicating decomposition. The presence of the nitro group suggests that decomposition could be highly energetic.[9]

    • TGA: The TGA curve will show a sharp mass loss corresponding to the decomposition events observed in the DSC thermogram.

Summary of Expected Analytical Data

TechniqueParameterExpected Result
UV-Vis λmax~210 nm and ~295 nm in methanol or acetonitrile.
FTIR Key Peaks (cm⁻¹)~3300-2500 (O-H), ~1700 (C=O), ~1530 & ~1350 (N-O), ~680 (C-Br).
¹H NMR Chemical Shifts (ppm)Two aromatic H signals (7.0-8.5), two broad acidic H signals (>10).
¹³C NMR Signal Count7 distinct signals, with C=O at ~165-170 ppm.
HPLC RetentionA single sharp peak on a C18 column with an acidic mobile phase.
LC-MS (ESI-) [M-H]⁻ ion (m/z)~259.9 (⁷⁹Br) and ~261.9 (⁸¹Br) with a ~1:1 isotopic ratio.
DSC/TGA Thermal EventsEndothermic melting followed by sharp exothermic decomposition.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

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  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available from: [Link]

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  • SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Available from: [Link]

  • ResearchGate. Mass Spectra (b) of brominated vanillin. Peaks at 1666 (C=O) and 3178.... Available from: [Link]

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Application Notes and Protocols for HPLC Analysis using 3-Bromo-4-hydroxy-5-nitrobenzoic Acid as a Pre-Column Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, yet many analytes of interest in pharmaceutical and biological research lack the intrinsic properties for sensitive detection. This guide introduces 3-Bromo-4-hydroxy-5-nitrobenzoic acid (BHNBA) as a novel, highly effective pre-column derivatizing agent. Its unique trifunctional structure—a reactive carboxylic acid, a strong UV-absorbing nitroaromatic chromophore, and a bromine atom for unambiguous mass spectrometric confirmation—makes it an exceptionally versatile tool. We provide a comprehensive framework, including the underlying chemical principles, detailed step-by-step protocols for derivatizing hydroxyl- and amine-containing analytes, a validated HPLC-UV method, and troubleshooting guidance for researchers, scientists, and drug development professionals.

The Rationale for Derivatization in HPLC

Many critical analytes, such as alcohols, amines, and thiols, are challenging to quantify using standard HPLC methods with UV-Visible detection because they lack a suitable chromophore.[1] Chemical derivatization addresses this limitation by covalently attaching a "tag" to the analyte molecule. This process is designed to enhance detectability, improve chromatographic separation, and increase the overall robustness of the analytical method.[2][3] Pre-column derivatization, where the reaction occurs before injection into the HPLC system, is particularly advantageous as it allows for greater flexibility in reaction conditions and the removal of excess reagent, preventing interference with the chromatographic analysis.[4][5]

Introducing the Reagent: this compound (BHNBA)

BHNBA is a specialized organic molecule strategically designed for derivatization. Understanding its structure is key to appreciating its utility.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem CID 20064066][6]
CAS Number 67175-27-3[PubChem CID 20064066][6]
Molecular Formula C₇H₄BrNO₅[PubChem CID 20064066][6]
Molecular Weight 262.01 g/mol [PubChem CID 20064066][6]

Core Functional Attributes:

  • Reactive Handle (Carboxylic Acid): The carboxylic acid group is the point of attachment. Through well-established coupling chemistry, it readily forms stable ester or amide bonds with analytes containing hydroxyl (-OH) or primary/secondary amine (-NH₂, -NHR) groups, respectively.[7][8]

  • UV Chromophore (Nitroaromatic System): The nitro-substituted benzene ring is a powerful chromophore.[9] Nitroaromatic compounds exhibit strong UV absorbance, typically in the 250-350 nm range, a region with low interference from common solvents, thereby dramatically increasing detection sensitivity.[10]

  • Mass Spectrometry Label (Bromine): The single bromine atom provides a definitive isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This creates a characteristic M/M+2 doublet in mass spectra, allowing for unequivocal identification of the derivatized analyte and distinguishing it from background matrix components.

Principle of Derivatization: Amide and Ester Formation

The derivatization process is a one-pot, two-step condensation reaction. First, the carboxylic acid of BHNBA is "activated" using a coupling agent. This forms a highly reactive intermediate that is susceptible to nucleophilic attack by the analyte's hydroxyl or amine group, resulting in the formation of a stable ester or amide derivative.

The choice of coupling agent is critical for ensuring high reaction yield and preventing side reactions. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are widely used for their efficiency in forming amide and ester bonds in organic solvents.[11] The reaction is often catalyzed by an additive like 4-Dimethylaminopyridine (DMAP) , which accelerates the coupling process.

G cluster_activation Step 1: Activation of BHNBA cluster_coupling Step 2: Nucleophilic Attack by Analyte cluster_products Final Products BHNBA BHNBA (Carboxylic Acid) Activated_Intermediate O-acylisourea Intermediate (Highly Reactive) BHNBA->Activated_Intermediate + EDC EDC (Coupling Agent) EDC->Activated_Intermediate Analyte Analyte (with -OH or -NHR group) Derivative Stable BHNBA-Analyte Derivative (Ester or Amide) Activated_Intermediate->Derivative Byproduct EDC-Urea Byproduct (Soluble) Activated_Intermediate->Byproduct Analyte->Derivative +

Caption: General mechanism for BHNBA derivatization.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14][15] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

Materials and Reagents
  • Analyte Standard: e.g., Benzyl alcohol or Benzylamine (≥98% purity)

  • Derivatizing Agent: this compound (BHNBA) (≥98% purity)

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Acetonitrile (HPLC Grade)

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC Grade)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC Grade)

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined caps

Protocol 1: Preparation of Solutions

Causality: Preparing fresh solutions, especially for the coupling agent and in an anhydrous solvent, is crucial to prevent hydrolysis and ensure maximum reactivity, leading to consistent derivatization yields.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask.

  • BHNBA Stock Solution (5 mg/mL): Weigh 25 mg of BHNBA and dissolve in 5 mL of anhydrous acetonitrile. This solution should be stored protected from light.

  • EDC Stock Solution (10 mg/mL): Weigh 10 mg of EDC-HCl and dissolve in 1 mL of anhydrous acetonitrile. Prepare this solution immediately before use as it can degrade upon exposure to moisture.

  • DMAP Stock Solution (2 mg/mL): Weigh 2 mg of DMAP and dissolve in 1 mL of anhydrous acetonitrile.

Protocol 2: Pre-Column Derivatization Workflow

This protocol outlines the derivatization of a 100 µg/mL analyte working solution.

Caption: Step-by-step pre-column derivatization workflow.

  • Aliquot Analyte: In a 2 mL amber vial, add 100 µL of the analyte working solution (or sample extract).

  • Add Reagents: Add 100 µL of the BHNBA solution and 50 µL of the DMAP solution.

  • Initiate Reaction: Add 100 µL of the EDC solution to the vial. The EDC is added last to initiate the reaction after the other components are present.

  • Mix and React: Immediately cap the vial, vortex for 30 seconds, and place it in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the reaction to ensure complete derivatization in a reasonable timeframe.

  • Cool and Dilute: After incubation, remove the vial and allow it to cool to room temperature. Dilute the reaction mixture with 650 µL of Mobile Phase A to bring the total volume to 1 mL and to ensure compatibility with the initial HPLC conditions.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC-UV Method Parameters

The use of a phenyl-hexyl or similar column can be advantageous for separating aromatic compounds due to potential π-π interactions, offering a different selectivity compared to standard C18 columns.[16]

Table 2: Recommended HPLC-UV Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides good retention and selectivity for the aromatic derivatives. A standard C18 column can also be used as an alternative.[17]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-15 min: 90% B; 15.1-18 min: 30% BA gradient is essential to elute the relatively nonpolar derivative while separating it from polar starting materials and reagents.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times and good peak shape.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
UV Wavelength 265 nmCorresponds to a strong absorbance maximum for nitroaromatic compounds, providing high sensitivity.[18][19][20]

Method Validation: A Trustworthy and Self-Validating System

A protocol is only as reliable as its validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is mandatory for ensuring the method is fit for its intended purpose.[21][22][23]

Table 3: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte derivative, free from interference from reagents, byproducts, or matrix components.Peak purity index > 0.999; baseline resolution between derivative and potential interferents.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for assays.
Accuracy The closeness of the measured value to the true value, assessed via recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter in results from multiple analyses of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature, flow rate).RSD of results under varied conditions should remain within acceptable limits (e.g., ≤ 5.0%).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak 1. Degradation of EDC reagent due to moisture. 2. Inactive analyte functional group. 3. Insufficient reaction time or temperature.1. Prepare fresh EDC solution immediately before use; use anhydrous solvent. 2. Confirm analyte structure and purity. 3. Increase incubation time to 45-60 min or temperature to 70°C.
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Mismatch between injection solvent and mobile phase. 3. Secondary interactions with the column.1. Dilute the sample or reduce injection volume. 2. Ensure final sample diluent is similar to the initial mobile phase composition. 3. Try a different column chemistry (e.g., a high-purity C18).
Large Excess Reagent Peak 1. Stoichiometry of the reaction favors excess reagent. 2. Reagent peak co-elutes with the analyte derivative.1. This is often expected in pre-column derivatization; ensure it is well-separated from the analyte peak. 2. Adjust the HPLC gradient (e.g., a shallower initial gradient) to improve resolution.
Variable Retention Times 1. Inadequate column equilibration. 2. Fluctuation in column temperature. 3. Mobile phase composition drift.1. Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes. 2. Use a column thermostat and allow it to stabilize. 3. Prepare fresh mobile phase daily.

Conclusion

This compound (BHNBA) is a powerful and versatile derivatizing agent that significantly expands the utility of HPLC-UV for the analysis of otherwise difficult-to-detect compounds. By introducing a potent chromophore, it provides the sensitivity required for trace-level quantification in complex matrices. The protocols and methods detailed herein offer a robust, reproducible, and scientifically sound foundation for researchers. When validated according to ICH guidelines, this methodology provides a trustworthy system for applications ranging from pharmaceutical quality control to metabolic research.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

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  • DSpace. (n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. [Link]

  • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]

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"3-Bromo-4-hydroxy-5-nitrobenzoic acid" derivatization for carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Carboxylic Acids using 3-Bromo-4-hydroxy-5-nitrobenzoic acid for Enhanced Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Carboxylic Acids

Carboxylic acids are a cornerstone of biological and chemical sciences, integral to metabolic pathways (e.g., fatty acids, Krebs cycle intermediates), pharmaceutical active ingredients, and industrial processes.[1][2] However, their analysis by High-Performance Liquid Chromatography (HPLC), a ubiquitous technique in analytical laboratories, presents a significant challenge. Many simple carboxylic acids lack a strong ultraviolet (UV) chromophore, leading to poor sensitivity and making trace-level quantification difficult.[2][3][4] Pre-column derivatization is a widely adopted strategy to overcome this limitation. This process involves chemically modifying the analyte to attach a "tag" with desirable properties, such as strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity.[3][5]

This application note introduces this compound (BHNBA) as a potent derivatizing agent for carboxylic acids. The presence of both nitro and bromo substituents on the aromatic ring creates a strong chromophore, making the resulting derivatives highly detectable by UV-Vis spectrophotometry. We will explore the underlying chemistry, provide a detailed protocol for derivatization, and outline the subsequent analysis by Reverse-Phase HPLC (RP-HPLC).

Physicochemical Properties of the Derivatizing Agent

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 67175-27-3[6][7]
Molecular Formula C₇H₄BrNO₅[7]
Molecular Weight 262.02 g/mol [7]
IUPAC Name This compound[7]
Appearance Solid
SMILES C1=C(C=C(C(=C1[O-])O)Br)C(=O)O[7]

The Chemistry of Derivatization: Esterification

The derivatization of a carboxylic acid (R-COOH) with BHNBA proceeds through the formation of an ester. For this to occur, the carboxylic acid of the analyte must react with the hydroxyl group of BHNBA. However, the direct reaction is often slow. A more effective strategy is to first activate the carboxylic acid group of BHNBA to a more reactive intermediate, such as an acyl chloride. This is a common strategy employed with similar derivatizing agents like 3,5-dinitrobenzoyl chloride.[8][9] The highly reactive acyl chloride can then readily react with the target carboxylic acid, which is deprotonated to its carboxylate form.

The proposed reaction mechanism involves two key stages:

  • Activation of BHNBA: BHNBA is converted to its highly reactive acyl chloride derivative, 3-Bromo-4-hydroxy-5-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8][10]

  • Esterification: The resulting acyl chloride reacts with the target carboxylic acid in the presence of a base. The base deprotonates the carboxylic acid, forming a nucleophilic carboxylate anion that attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a mixed anhydride derivative.

Derivatization_Mechanism cluster_0 Stage 1: Activation of BHNBA cluster_1 Stage 2: Esterification BHNBA This compound AcylChloride 3-Bromo-4-hydroxy-5-nitrobenzoyl chloride (Activated Reagent) BHNBA->AcylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride CarboxylicAcid Target Carboxylic Acid (R-COOH) Derivative UV-Active Anhydride Derivative AcylChloride->Derivative Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., Pyridine) Base->Carboxylate Carboxylate->Derivative Nucleophilic Attack Experimental_Workflow cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup & Analysis A1 Activate BHNBA with SOCl₂ A2 Prepare Lauric Acid Sample B1 Add Activated BHNBA & Pyridine A2->B1 B2 Vortex & Heat (60°C, 30 min) B1->B2 C1 Evaporate to Dryness B2->C1 C2 Reconstitute in Mobile Phase C1->C2 C3 Inject into HPLC-UV C2->C3

Caption: Workflow for BHNBA derivatization of carboxylic acids.

HPLC-UV Analysis

The resulting BHNBA-lauric acid derivative can be readily analyzed by RP-HPLC with UV detection. The nitro-aromatic tag provides strong absorbance, typically in the range of 254-280 nm.

ParameterSuggested Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (optimization recommended)
Injection Volume 10 µL

Trustworthiness: The Imperative of Method Validation

As with any analytical method, a protocol employing BHNBA derivatization must be thoroughly validated to ensure its reliability and accuracy. [11][12]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank matrix samples and known impurities.

  • Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required. [12]* Accuracy: The closeness of the measured value to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature). [11]

Conclusion

The derivatization of carboxylic acids with this compound presents a promising strategy for overcoming the challenges of direct analysis. The introduction of a potent UV-active tag via a straightforward esterification reaction can significantly enhance the sensitivity and selectivity of HPLC methods. The protocols and analytical conditions provided herein serve as a robust starting point for researchers. Adherence to rigorous method validation principles will ensure the development of a reliable, accurate, and precise quantitative method suitable for diverse applications in pharmaceutical development, metabolic research, and quality control.

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • PubMed. (1979). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]

  • PubMed. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids.
  • Unknown Source. (n.d.).
  • Chem-Agro. (n.d.). This compound | CAS No.67175-27-3 Synthetic Routes.
  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1723–1732. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • DeepDyve. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • PubMed Central. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • ResearchGate. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry.
  • Unknown Source. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • PubChem. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]

  • PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.
  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ProQuest. (n.d.).
  • PubMed. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Hans Shodh Sudha. (2022).
  • Khan Academy. (2014). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

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The Strategic Utility of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid in the Forge of Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

In the landscape of modern medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the function of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of these complex molecular architectures. 3-Bromo-4-hydroxy-5-nitrobenzoic acid emerges as a highly valuable and versatile building block for the synthetic chemist. Its utility is rooted in a unique constellation of functional groups: a carboxylic acid for amide bond formation and other derivatizations, a hydroxyl group for ether linkages and modulation of electronic properties, a nitro group that can act as an electron-withdrawing group or be reduced to a reactive amine, and a bromine atom, an excellent leaving group for nucleophilic aromatic substitution and a handle for cross-coupling reactions. This application note provides a detailed exploration of the potential applications of this compound in the synthesis of several key classes of heterocyclic compounds, complete with proposed, detailed experimental protocols for researchers in drug discovery and organic synthesis.

I. Synthesis of Phenoxazine-4-carboxylic Acid Derivatives: Accessing a Privileged Core

Phenoxazines are a class of tricyclic heteroaromatics that form the core of a number of biologically active molecules and fluorescent dyes. The synthesis of substituted phenoxazines is of significant interest in the development of new therapeutic agents and molecular probes. The strategic placement of functional groups on this compound makes it an ideal precursor for the synthesis of novel phenoxazine-4-carboxylic acids.

Proposed Synthetic Approach: Ullmann Condensation and Reductive Cyclization

A plausible and efficient route to phenoxazine-4-carboxylic acids from this compound involves a two-step sequence initiated by an Ullmann condensation with a 2-aminophenol, followed by a reductive cyclization of the resulting diaryl ether intermediate. The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-oxygen bonds between aryl halides and phenols.[1][2]

The proposed workflow is depicted below:

Phenoxazine Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Product start 3-Bromo-4-hydroxy- 5-nitrobenzoic acid reagent1 2-Aminophenol, CuI, K2CO3, DMF intermediate Diaryl Ether Intermediate reagent1->intermediate Ullmann Condensation reagent2 Fe, AcOH or SnCl2, EtOH product Phenoxazine-4-carboxylic Acid Derivative reagent2->product Reductive Cyclization

Caption: Proposed workflow for the synthesis of phenoxazine-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 7-Nitro-10H-phenoxazine-4-carboxylic Acid

Materials:

  • This compound

  • 2-Aminophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Ullmann Condensation

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the benzoic acid derivative.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diaryl ether intermediate by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the purified diaryl ether intermediate in glacial acetic acid.

  • Add iron powder (5.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-90 °C for 4-8 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture through a pad of celite to remove the iron residues, washing the pad with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired phenoxazine-4-carboxylic acid derivative.

II. Synthesis of Benzothiazine-based Scaffolds: A Gateway to Bioactive Molecules

Benzothiazines are sulfur- and nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The strategic positioning of the bromine and nitro groups in this compound offers a potential entry point to novel benzothiazine derivatives.

Proposed Synthetic Approach: Nucleophilic Aromatic Substitution and Smiles Rearrangement

A plausible route to a benzothiazine-based scaffold involves an initial nucleophilic aromatic substitution of the bromine atom by a 2-aminothiophenol, followed by a Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be facilitated by the presence of an activating group, such as the nitro group in our starting material.[3][4][5]

The proposed workflow is as follows:

Benzothiazine Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Product start 3-Bromo-4-hydroxy- 5-nitrobenzoic acid reagent1 2-Aminothiophenol, K2CO3, DMSO intermediate Thioether Intermediate reagent1->intermediate SNAr Reaction reagent2 Heat or Base product Benzothiazine Derivative reagent2->product Smiles Rearrangement

Caption: Proposed workflow for the synthesis of benzothiazine derivatives.

Experimental Protocol: Proposed Synthesis of a Novel Benzothiazine Carboxylic Acid

Materials:

  • This compound

  • 2-Aminothiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 2-aminothiophenol (1.1 eq) in DMSO.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the formation of the thioether intermediate and its subsequent rearrangement by TLC.

  • Cool the reaction to room temperature and pour into 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazine derivative.

III. Synthesis of Benzoxazinone Moieties: Building Blocks for Drug Discovery

Benzoxazinones are an important class of heterocyclic compounds with a wide range of biological activities.[6] The functional groups on this compound can be strategically manipulated to construct the benzoxazinone core.

Proposed Synthetic Approach: Amidation, Reduction, and Cyclization

A potential route to a benzoxazinone derivative involves initial amidation of the carboxylic acid with 2-aminophenol, followed by reduction of the nitro group to an amine, and subsequent intramolecular cyclization.

The proposed workflow is outlined below:

Benzoxazinone Synthesis cluster_0 Starting Material cluster_1 Intermediates cluster_2 Product start 3-Bromo-4-hydroxy- 5-nitrobenzoic acid reagent1 2-Aminophenol, EDC, HOBt, DMF intermediate1 Amide Intermediate reagent1->intermediate1 Amidation reagent2 Pd/C, H2 intermediate2 Amino Intermediate reagent2->intermediate2 Nitro Reduction reagent3 Heat or Acid Catalyst product Benzoxazinone Derivative reagent3->product Cyclization

Caption: Proposed workflow for the synthesis of benzoxazinone derivatives.

Experimental Protocol: Proposed Synthesis of a Substituted Benzoxazinone

Materials:

  • This compound

  • 2-Aminophenol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

Procedure:

Step 1: Amidation

  • Dissolve this compound (1.0 eq), 2-aminophenol (1.1 eq), and HOBt (1.2 eq) in DMF.

  • Cool the solution to 0 °C and add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the amide intermediate by column chromatography.

Step 2: Nitro Reduction

  • Dissolve the amide intermediate in methanol.

  • Add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite and concentrate the filtrate.

Step 3: Cyclization

  • The crude amino intermediate can often cyclize upon standing or with gentle heating. If necessary, dissolve the crude material in a suitable solvent (e.g., toluene) and heat to reflux with a catalytic amount of p-toluenesulfonic acid to drive the cyclization to completion.

  • After cooling, purify the product by recrystallization or column chromatography to yield the desired benzoxazinone derivative.

IV. Synthesis of Quinoxaline-Carboxylic Acids: A Versatile Heterocyclic Core

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and functional materials.[7] The reaction of o-phenylenediamines with α-dicarbonyl compounds is a common method for their synthesis. This compound can be envisioned as a precursor to an α-keto acid, which can then be used to construct a quinoxaline ring system.

Proposed Synthetic Approach: Oxidation and Condensation

A potential route involves the oxidation of a derivative of this compound to an α-keto acid, followed by condensation with an o-phenylenediamine.

The proposed workflow is as follows:

Quinoxaline Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Product start 3-Bromo-4-hydroxy- 5-nitrobenzoic acid Derivative reagent1 Oxidizing Agent (e.g., SeO2) intermediate alpha-Keto Acid Intermediate reagent1->intermediate Oxidation reagent2 o-Phenylenediamine, EtOH, reflux product Quinoxaline-carboxylic Acid Derivative reagent2->product Condensation

Caption: Proposed workflow for the synthesis of quinoxaline-carboxylic acid derivatives.

Experimental Protocol: Proposed Synthesis of a Substituted Quinoxaline-2-carboxylic Acid

Materials:

  • A suitable derivative of this compound (e.g., the corresponding acetophenone)

  • Selenium dioxide (SeO₂)

  • Dioxane/Water

  • o-Phenylenediamine

  • Ethanol (EtOH)

  • Sodium bicarbonate solution

Procedure:

Step 1: Oxidation to α-Keto Acid

  • This step requires a precursor with a benzylic methylene group, which can be synthesized from the starting benzoic acid. For this proposed protocol, we assume the availability of the corresponding acetophenone derivative.

  • To a solution of the acetophenone derivative in aqueous dioxane, add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Filter the hot solution to remove selenium metal.

  • Concentrate the filtrate to obtain the crude α-keto acid.

Step 2: Condensation with o-Phenylenediamine

  • Dissolve the crude α-keto acid and o-phenylenediamine (1.0 eq) in ethanol.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solution and purify the residue.

  • The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by recrystallization or column chromatography to yield the pure quinoxaline-2-carboxylic acid derivative.

Conclusion

This compound represents a powerful and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The strategic arrangement of its functional groups provides multiple handles for synthetic transformations, enabling access to complex molecular architectures such as phenoxazines, benzothiazines, benzoxazinones, and quinoxalines. The proposed protocols in this application note, while based on established chemical principles for analogous compounds, offer rational and detailed starting points for researchers to explore the rich synthetic potential of this valuable building block. Further investigation and optimization of these routes will undoubtedly lead to the discovery of novel heterocyclic compounds with interesting biological and material properties.

References

  • Gupta, R. R., & Kumar, M. (Eds.). (2012). Phenothiazines and 1,4-benzothiazines: chemical and biomedical aspects. Elsevier.
  • Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry, 29(8), 2453–2454.
  • Galbreath, R., & Ingham, R. (1959). Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement. The Journal of Organic Chemistry, 24(11), 1804-1805.[8]

  • Liu, N., Wang, B., Chen, W., Liu, C., Wang, X., & Hu, Y. (2015). A General Route for Synthesis of N-Aryl Phenoxazines via Copper (I)-Catalyzed N-, N-, and O-Arylations of 2-Aminophenols. Organic letters, 17(15), 3766-3769.
  • Seitz, L. E., & Suling, W. J. (2013). Quinoxaline derivatives and their biological activities. Recent patents on anti-infective drug discovery, 8(3), 204-219.
  • Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and biological activities of 1, 4-benzothiazine derivatives. Chemistry & Biology Interface, 1(1), 1-18.
  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1, 4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.[9]

  • Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. ARKIVOC: Online Journal of Organic Chemistry, 2013(1), 99-135.

  • Byun, Y., Moon, J., An, W., Mishra, N. K., Kim, H. S., Ghosh, P., & Kim, I. S. (2021). Synthesis of 2-Benzoxazinones (2H-1, 4-Benzoxazin-2-ones). Organic Chemistry Portal.
  • Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M. W., & Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1, 2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of organic chemistry, 86(21), 14866-14882.[10]

  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one. BenchChem.[11]

  • Nguyen, T. H., & Retailleau, P. (2018). Derivatives of benzo-1, 4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein journal of organic chemistry, 14, 2686-2693.[12][13]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed pharmaceutical drugs bearing the quinoxaline core. RSC advances, 10(35), 20958-20995.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient method for the synthesis of 2-substituted benzothiazoles. The Journal of organic chemistry, 72(24), 9294-9297.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.[6]

  • Paciaroni, N. G., Borrero, N. V., Rocca, J. R., & Huigens, R. W. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(2), 1-10.[14]

  • BenchChem. (2025). A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis. BenchChem.[15]

  • MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules, 28(4), 1797.[16]

  • Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. ARKIVOC: Online Journal of Organic Chemistry, 2013(1), 99-135.

  • Yang, H. R., Hu, Z. Y., Li, X. C., Wu, L., & Guo, X. X. (2022). Rapid Synthesis of Quinoxalines from o-Phenylenediamines and α-Halo Ketones under Mild Conditions. Organic letters, 24(46), 8392-8396.[17]

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • SynArchive. (n.d.). Ullmann Condensation.[2]

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Application Notes & Protocols: 3-Bromo-4-hydroxy-5-nitrobenzoic Acid as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern agrochemical research, the strategic design of bioactive molecules hinges on the availability of versatile and highly functionalized chemical intermediates. 3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS No: 67175-27-3) emerges as a compound of significant interest.[1][2] Its structure, featuring a strategically substituted benzene ring with carboxylic acid, hydroxyl, nitro, and bromo groups, presents a rich platform for a multitude of chemical transformations. This unique arrangement of electron-withdrawing and electron-donating groups not only influences the reactivity of the molecule but also provides multiple handles for derivatization, making it an indispensable precursor in the synthesis of complex crop protection agents.[3][4][5]

This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application as a core intermediate. We will detail robust laboratory protocols, explain the causality behind experimental choices, and present a tangible workflow for its conversion into a plausible agrochemical scaffold, thereby equipping researchers with the practical knowledge to leverage this potent building block.

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Compound Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 67175-27-3[1][2]
Molecular Formula C₇H₄BrNO₅[1][6]
Molecular Weight 262.02 g/mol [1]
Appearance Typically a solid[6]
Purity Commercially available, typically ≥95%[2][6]
Safety & Handling Protocol

As with all halogenated nitroaromatic compounds, this compound and its precursors must be handled with care.

  • General Handling: Use in a well-ventilated laboratory fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety goggles with side shields, and a standard laboratory coat.

  • Hazard Profile: While specific toxicology is not thoroughly investigated for this exact compound, related structures are known to cause skin and eye irritation.[7][8] Nitroaromatic compounds can be toxic if ingested or absorbed through the skin.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound is typically achieved via a two-step electrophilic aromatic substitution sequence starting from the readily available 4-hydroxybenzoic acid. The workflow is governed by the directing effects of the substituents on the aromatic ring.

SynthesisWorkflow cluster_0 Synthesis of Intermediate 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxy-3-nitrobenzoic_Acid 4-Hydroxy-3-nitrobenzoic Acid 4-Hydroxybenzoic_Acid->4-Hydroxy-3-nitrobenzoic_Acid  Step 1: Nitration  (HNO₃) Target_Intermediate 3-Bromo-4-hydroxy- 5-nitrobenzoic Acid 4-Hydroxy-3-nitrobenzoic_Acid->Target_Intermediate  Step 2: Bromination  (Br₂)

Caption: Synthetic pathway to the target intermediate.

Protocol 3.1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid (Nitration)

Rationale: The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para- director. The carboxylic acid is a deactivating meta- director. The powerful activating effect of the -OH group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). This protocol describes the mono-nitration at the 3-position.[9] Using controlled conditions, such as dilute nitric acid, helps prevent over-nitration.[9][10]

  • Reagents & Equipment:

    • 4-hydroxybenzoic acid

    • Nitric acid (30-62% strength is often cited for high yield and purity)[9][11]

    • Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

    • Distilled water

    • Büchner funnel and filter paper

  • Procedure:

    • Set up a round-bottom flask in an ice bath on a magnetic stirrer.

    • Carefully add a calculated volume of nitric acid to the flask.

    • Slowly add 4-hydroxybenzoic acid portion-wise to the cooled, stirring nitric acid, maintaining the temperature between 20-30°C.[11] External cooling is critical to manage the exothermic reaction and prevent side product formation.

    • After the addition is complete, allow the mixture to stir for several hours at room temperature to ensure the reaction goes to completion.

    • Quench the reaction by pouring the mixture over crushed ice with stirring.

    • The solid product, 4-hydroxy-3-nitrobenzoic acid, will precipitate. Isolate the product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold distilled water to remove residual acid.

    • Dry the product under vacuum. A yield of over 90% can be expected with a melting point around 182-183°C.[10]

Protocol 3.2: Synthesis of this compound (Bromination)

Rationale: In 4-hydroxy-3-nitrobenzoic acid, the hydroxyl group remains the most powerful activating director. The position ortho to it (position 5) is sterically unhindered and electronically activated, making it the prime target for the second electrophilic substitution by bromine.

  • Reagents & Equipment:

    • 4-hydroxy-3-nitrobenzoic acid (from Protocol 3.1)

    • Liquid bromine (Br₂) or an alternative brominating agent like N-Bromosuccinimide (NBS)

    • A suitable solvent (e.g., glacial acetic acid)

    • Standard glassware for reflux or stirring at room temperature, fume hood

  • Procedure:

    • CRITICAL SAFETY NOTE: Perform this entire procedure in a certified chemical fume hood. Bromine is highly corrosive, toxic, and volatile.

    • Dissolve the 4-hydroxy-3-nitrobenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a condenser.

    • From the dropping funnel, add a stoichiometric amount of liquid bromine dropwise to the stirring solution. The reaction is often performed at room temperature.

    • A color change from reddish-brown (bromine) to colorless usually indicates consumption of the reagent. Stir for an additional 4-6 hours post-addition to ensure completion.

    • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water to remove acetic acid and any unreacted bromine.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in Agrochemical Synthesis: Pathway to a Bioactive Scaffold

The true value of this compound lies in its potential for further transformation into more complex molecules with potential herbicidal or fungicidal properties. A key and highly versatile transformation is the reduction of the nitro group to a primary amine.[12] This creates a 3-amino-5-bromo-4-hydroxybenzoic acid intermediate, a perfect precursor for constructing heterocyclic systems like benzoxazoles, which are known classes of agrochemicals.

AgrochemWorkflow cluster_1 Agrochemical Application Target_Intermediate 3-Bromo-4-hydroxy- 5-nitrobenzoic Acid Amino_Intermediate 3-Amino-5-bromo- 4-hydroxybenzoic Acid Target_Intermediate->Amino_Intermediate  Part A: Reduction  (e.g., H₂/Pd-C) Final_Product Substituted Benzoxazole (Agrochemical Scaffold) Amino_Intermediate->Final_Product  Part B: Cyclization  (e.g., with R-COCl)

Caption: Transformation of the intermediate into a bioactive scaffold.

Protocol 4.1: Synthesis of 3-Amino-5-bromo-4-hydroxybenzoic Acid (Reduction)

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.[10] The reaction proceeds with high selectivity, leaving the other functional groups (carboxylic acid, hydroxyl, bromo) intact under controlled conditions.

  • Reagents & Equipment:

    • This compound

    • Palladium on carbon (5% Pd/C) catalyst

    • Methanol or Ethanol as a solvent

    • Hydrogen gas source, hydrogenation apparatus (e.g., Parr shaker or H-Cube)

    • Celite or another filter aid

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve the this compound in methanol.

    • Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst is flammable, especially when dry.

    • Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (typically 40-50 psi).

    • Commence vigorous stirring or shaking at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench it with water immediately.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-Amino-5-bromo-4-hydroxybenzoic acid, which can be purified further if necessary.

This resulting ortho-amino phenol is now primed for the final cyclization step to build the core of a potential agrochemical. The presence of the bromine atom and the carboxylic acid provide additional sites for modification to fine-tune the biological activity and physical properties of the final product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Bromoxynil (Ref: ENT 20852). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS No. 67175-27-3).[1][2] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we address common problems through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Section 1: Synthesis Pathway and Core Principles

The most reliable and common synthetic route to this compound involves a two-step electrophilic aromatic substitution sequence starting from 4-hydroxybenzoic acid. The order of these steps—nitration followed by bromination—is critical for achieving high regioselectivity and yield.

The logic behind this sequence is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, ensuring the initial substitution occurs at a position ortho to it.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Intermediate 4-Hydroxy-3-nitrobenzoic Acid Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄ or HNO₃) Final 3-Bromo-4-hydroxy- 5-nitrobenzoic acid Intermediate->Final Step 2: Bromination (NBS or Br₂) Protocol1_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Isolation Dissolve 1. Dissolve 4-hydroxybenzoic acid in water. Cool 2. Cool mixture in ice bath. Dissolve->Cool Add_Acid 3. Add 30% HNO₃ dropwise. (T < 30°C) Cool->Add_Acid Stir 4. Stir at room temp for 4-6h. (Product precipitates) Add_Acid->Stir Cool_Final 5. Cool in ice bath for 30 min. Stir->Cool_Final Filter 6. Filter and wash with cold water. Cool_Final->Filter Dry 7. Dry product under vacuum. Filter->Dry

Sources

Technical Support Center: Bromination of 4-hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxy-5-nitrobenzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges and explain the underlying chemical principles for robust experimental design and execution.

Section 1: Core Concepts & Frequently Asked Questions

Q1: What is the expected major product from the bromination of 4-hydroxy-5-nitrobenzoic acid, and what is the chemical rationale?

A1: The major product expected is 3-bromo-4-hydroxy-5-nitrobenzoic acid . This outcome is dictated by the directing effects of the three substituents on the aromatic ring during electrophilic aromatic substitution.

  • Hydroxyl (-OH) group: This is a strongly activating, ortho-, para- directing group.[1] The lone pairs on the oxygen atom donate electron density into the ring, making it more nucleophilic and attractive to electrophiles like Br+.[1][2]

  • Nitro (-NO₂) group: This is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing nature.

  • Carboxylic acid (-COOH) group: This is a deactivating, meta- directing group.

The directing effects are as follows:

  • The -OH group at C4 directs ortho to positions C3 and C5.

  • The -NO₂ group at C5 directs meta to positions C1 and C3.

  • The -COOH group at C1 directs meta to positions C3 and C5.

The position at C3 is strongly favored because it is ortho to the powerfully activating hydroxyl group and meta to both deactivating groups. The C5 position is already occupied by the nitro group. Therefore, the electrophilic bromine will preferentially attack the C3 position.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered side reactions and provides systematic approaches to diagnose and mitigate them.

Q2: My reaction is producing a significant amount of a di-brominated product. Why is this happening and how can I prevent it?

A2: The formation of a di-bromo impurity, likely 3,x-dibromo-4-hydroxy-5-nitrobenzoic acid , is a classic case of polybromination .

Causality: The hydroxyl group is a very strong activating group.[3] Even with the presence of two deactivating groups, the benzene ring remains highly susceptible to electrophilic attack. If the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long, a second bromination can occur on the already mono-brominated product.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. Use a molar ratio of 1:1 or slightly less (e.g., 0.95 equivalents of bromine) relative to the 4-hydroxy-5-nitrobenzoic acid. This ensures the brominating agent is the limiting reagent.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). This reduces the reaction rate and provides better control over the selectivity, minimizing over-bromination.[4]

  • Choice of Brominating Agent: For highly activated systems, a less reactive brominating agent can be beneficial. Consider using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂), as it can provide a low, steady concentration of bromine, which often leads to higher selectivity for mono-bromination.

Visualizing the Problem: Polybromination Pathway

G cluster_main Desired Reaction cluster_side Side Reaction: Polybromination A 4-hydroxy-5-nitrobenzoic acid B This compound A->B + Br₂ (1 eq) C Di-bromo Product B->C + excess Br₂

Caption: Desired mono-bromination vs. polybromination side reaction.

Q3: I'm observing gas evolution (CO₂) during my reaction and my final product is not an acid. What is happening?

A3: You are likely observing decarboxylation , a side reaction where the carboxylic acid group is lost as carbon dioxide. The resulting product would be 2-bromo-6-nitrophenol .

Causality: Salicylic acid and its derivatives are susceptible to decarboxylation, especially at elevated temperatures or under certain catalytic conditions.[5][6] The presence of the ortho-hydroxyl group can stabilize the transition state for CO₂ elimination. While your substrate is a para-hydroxybenzoic acid, the principle of electron-rich aromatic systems facilitating decarboxylation under harsh conditions can still apply, particularly if local overheating occurs.

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical factor. Avoid any hotspots in the reaction vessel by ensuring efficient stirring and maintaining the reaction temperature below ambient if possible.

  • Solvent Choice: Use a solvent with a low boiling point to prevent the reaction from reaching temperatures where decarboxylation becomes significant. Acetic acid is a common solvent for brominations.[7]

  • pH Control: While the bromination of phenols can be pH-dependent, extreme pH values can sometimes promote side reactions.[8] Aim for mildly acidic conditions, which are typical when using Br₂ in acetic acid.

Visualizing the Problem: Decarboxylation Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Decarboxylation A 4-hydroxy-5-nitrobenzoic acid B This compound A->B + Br₂ C 2-bromo-6-nitrophenol + CO₂ B->C Δ (Heat)

Sources

Optimizing yield and purity of "3-Bromo-4-hydroxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS No. 67175-27-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthesis Overview & Core Principles

The synthesis of this compound is a multi-step process that requires precise control over electrophilic aromatic substitution reactions. The regioselectivity of both the bromination and nitration steps is dictated by the directing effects of the substituents on the aromatic ring: the strongly activating, ortho, para-directing hydroxyl group (-OH) and the deactivating, meta-directing carboxyl group (-COOH).

The most common synthetic route begins with 4-hydroxybenzoic acid. The sequence of reactions is critical to achieving the desired isomer.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 3-Bromo-4-hydroxybenzoic Acid Start->Step1 Step 1: Bromination (Br₂, Acetic Acid) Step2 This compound Step1->Step2 Step 2: Nitration (HNO₃, H₂SO₄)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.

Question 1: My overall yield is very low. What are the most likely causes?

Low yield can stem from issues in either the bromination or nitration step, or during product isolation.

  • Incomplete Bromination: The initial bromination of 4-hydroxybenzoic acid may not have gone to completion. You can verify this by taking a small aliquot of the crude bromination product and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of the starting material.

  • Over-Nitration or Side Reactions: The nitration step is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts or oxidative degradation of the aromatic ring.[1][2] The strong oxidizing conditions of nitration can also lead to other oxidation products.[2]

  • Loss During Work-up/Purification: Significant product loss can occur during aqueous work-up if the pH is not sufficiently acidic to ensure the carboxylic acid is fully protonated and insoluble. Similarly, choosing a suboptimal solvent for recrystallization can lead to the product remaining in the mother liquor.

Question 2: My final product is impure. What are the common contaminants and how do I remove them?

The most common impurities are regioisomers and unreacted starting materials from either step.[2]

  • Unreacted 3-Bromo-4-hydroxybenzoic Acid: This indicates an incomplete nitration reaction. You can address this by increasing the reaction time or using a slight excess of the nitrating agent. Purification is typically achieved through recrystallization, as the starting material often has different solubility characteristics.

  • Regioisomers (e.g., 2-bromo-4-hydroxy-3-nitrobenzoic acid): The formation of other isomers can occur if the directing group effects are not properly controlled. While the desired 3,5-disubstitution pattern is electronically favored, harsh conditions can reduce selectivity.[1] Careful control of the nitration temperature (maintaining it at 0-10°C) is the best way to minimize these impurities.[3] Column chromatography can be used for separation if recrystallization is ineffective, but it is less practical on a large scale.

  • Dibrominated or Dinitrated Species: Over-bromination or over-nitration can occur with excessive reagent use or elevated temperatures.[1] Stoichiometry and temperature must be strictly controlled. These highly substituted, often less polar, impurities can sometimes be removed via careful recrystallization.

Question 3: The nitration reaction seems uncontrollable and the temperature rises rapidly. How can I manage this?

This is a common and critical issue. The nitration of activated aromatic rings is highly exothermic.

  • Controlled Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be prepared separately and cooled before being added to the substrate slowly and dropwise.[1][3] This maintains a low concentration of the reactive nitronium ion (NO₂⁺) at any given moment, allowing the cooling bath to dissipate the heat generated.

  • Efficient Cooling and Stirring: The reaction vessel must be immersed in an efficient cooling bath (e.g., an ice-salt bath) capable of maintaining the internal temperature below 10°C, and ideally between 0-5°C.[3] Vigorous stirring is essential to ensure even heat distribution and prevent localized "hot spots."

Question 4: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your desired product is highly soluble at elevated temperatures but has low solubility at room or cold temperatures.[4] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[4]

  • For 3-bromo-4-hydroxybenzoic acid, glacial acetic acid is a reported solvent.[5]

  • For the final product, aqueous ethanol, acetic acid, or isopropanol/water mixtures are often good starting points to test.[2][6] Small-scale solvent screening is highly recommended to find the optimal system for your specific impurity profile.

Troubleshooting Decision Guide

This flowchart provides a logical path for diagnosing and resolving low yield issues.

Troubleshooting cluster_0 Problem Diagnosis cluster_1 Analysis & Solution Start Low Yield of Final Product CheckTLC Analyze crude product by TLC/HPLC Start->CheckTLC SM_Present Significant starting material (3-bromo-4-hydroxybenzoic acid) is present CheckTLC->SM_Present Predominant starting spot Byproducts Multiple byproduct spots observed CheckTLC->Byproducts Multiple new spots Clean_Low Reaction appears clean, but isolated yield is low CheckTLC->Clean_Low Clean conversion to product spot Sol_SM Solution: • Increase nitration reaction time. • Cautiously increase nitrating agent stoichiometry. • Ensure substrate dissolved before nitration. SM_Present->Sol_SM Sol_Byproducts Solution: • Lower nitration temperature (maintain 0-5 °C). • Slow down the addition rate of nitrating agent. • Check purity of starting material. Byproducts->Sol_Byproducts Sol_Clean Solution: • Check pH during work-up (ensure <2). • Optimize recrystallization solvent to prevent loss in mother liquor. • Ensure complete precipitation before filtering. Clean_Low->Sol_Clean

Caption: A decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Both bromine and concentrated acids are highly corrosive and toxic.

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

This protocol is adapted from established procedures for the bromination of p-hydroxybenzoic acid.[5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid by heating.

  • Reagent Preparation: In a separate flask, carefully dissolve 59 g (0.37 mol) of bromine in 60 mL of glacial acetic acid.

  • Bromination: Bring the 4-hydroxybenzoic acid solution to a gentle boil. Add the bromine solution rapidly to the boiling mixture. Causality: Adding the bromine to a hot solution helps to ensure rapid reaction and prevent the accumulation of unreacted bromine.

  • Reflux: Reflux the reaction mixture for 6 hours with continuous stirring. Monitor the reaction progress via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Precipitation: After reflux, allow the solution to cool to room temperature, then pour it into 2 liters of cold water with vigorous stirring. A white precipitate of the product should form.

  • Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and hydrobromic acid.

  • Purification: The crude product can be recrystallized from glacial acetic acid or an ethanol/water mixture to yield purified 3-bromo-4-hydroxybenzoic acid.[5]

Protocol 2: Nitration of 3-Bromo-4-hydroxybenzoic Acid

This protocol is based on general nitration procedures for deactivated benzoic acids.[1][3]

  • Prepare Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 50 mL of concentrated nitric acid (68%) to 100 mL of concentrated sulfuric acid (98%) with continuous stirring. Keep this mixture cold. Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Dissolve Substrate: In a separate, larger reaction vessel cooled in an ice-salt bath, dissolve 21.7 g (0.1 mol) of 3-bromo-4-hydroxybenzoic acid in 150 mL of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution using an addition funnel. The internal temperature of the reaction mixture must be maintained below 10°C throughout the addition.

  • Reaction Time: After the addition is complete, stir the mixture at 0-10°C for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with vigorous stirring. This will precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the washings are neutral to pH paper, and dry under vacuum. Further purification can be achieved by recrystallization (see FAQ 4).

Purity Analysis and Characterization

To ensure the final product meets the required specifications, the following analytical techniques are recommended:

TechniquePurposeExpected Observations
HPLC To determine purity and quantify impurities.A single major peak corresponding to the product. Retention times can be compared to standards of potential impurities like starting materials or isomers.[2]
¹H NMR To confirm the structure and identify regioisomers.The proton NMR spectrum should show two distinct singlets in the aromatic region, corresponding to the two non-equivalent protons on the ring.
Melting Point A preliminary check for purity.A sharp melting point range consistent with literature values indicates high purity. A broad or depressed melting range suggests the presence of impurities.[2]

References

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Molbase. (n.d.). This compound | 67175-27-3 Synthetic Routes. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Derivatization Reactions of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of derivatizing this multifunctional molecule. The inherent reactivity of its three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and an electron-withdrawing nitro group on a brominated aromatic ring—presents unique synthetic challenges.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and achieve your synthetic goals with precision and efficiency.

Understanding the Core Challenge: Competing Reactivity

The primary difficulty in derivatizing this compound lies in achieving selectivity. The carboxylic acid and the phenolic hydroxyl are both acidic and can act as nucleophiles under different conditions. The strongly electron-withdrawing nitro group significantly increases the acidity of both protons, influencing their reactivity.[2] This guide is structured to address derivatization at each key functional group, outlining strategies to mitigate side reactions and enhance yields of the desired product.

G cluster_molecule This compound cluster_reactions Primary Derivatization Pathways cluster_challenge Core Challenge Molecule Key Functional Groups COOH Carboxylic Acid (pKa ~3-4) Molecule->COOH Target for: OH Phenolic Hydroxyl (pKa ~7-8) Molecule->OH Target for: Ester Esterification COOH->Ester Amide Amide Formation COOH->Amide Ether Etherification OH->Ether NO2 Nitro Group (Electron Withdrawing) Br Bromo Group Challenge Competing Reactivity Leads to Side Products Ester->Challenge O-alkylation side reaction Amide->Challenge Phenolic side reaction Ether->Challenge Carboxylate interference

Caption: Reactivity map of this compound.

Part 1: Esterification of the Carboxylic Acid Group

Esterification is a common objective, but the presence of the phenolic hydroxyl group can lead to undesired O-alkylation, a competing reaction that forms an ether.[3]

Question 1.1: My Fischer esterification (acid-catalyzed reaction with alcohol) is giving very low yields. What's going wrong?

Answer:

The low yield is likely due to two factors:

  • Incomplete Water Removal: Fischer esterification is an equilibrium reaction. The water produced must be removed to drive the reaction towards the product. Ensure you are using a Dean-Stark apparatus or molecular sieves effectively.

  • Deactivation by Substituents: The electron-withdrawing nitro and bromo groups deactivate the aromatic ring, which can indirectly reduce the reactivity of the carboxyl group under certain conditions.

Troubleshooting Protocol:

  • Reagent Quality: Use anhydrous alcohol and a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH).

  • Azeotropic Removal of Water: If your alcohol forms an azeotrope with water (e.g., butanol), refluxing with a Dean-Stark trap is highly effective.

  • Alternative: Alkyl Halide Esterification: A more robust method is to convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃ or DBU) and then react it with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method, however, significantly increases the risk of the side reaction discussed next.

Question 1.2: I'm attempting to make the methyl ester using methyl iodide and potassium carbonate, but my NMR shows two products. What is the second product?

Answer:

You are observing competitive O-alkylation of the phenolic hydroxyl group. Potassium carbonate is a strong enough base to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl, creating two nucleophilic sites. The alkyl halide can then react at both the carboxylate and the phenoxide, leading to a mixture of the desired methyl ester and the di-alkylated product (methyl ether-methyl ester).

G start Starting Material This compound reagents Reagents | {CH₃I, K₂CO₃} intermediate Deprotonated Intermediate | {Dianion (Carboxylate and Phenoxide)} reagents->intermediate Deprotonation product1 Desired Product Methyl 3-bromo-4-hydroxy-5-nitrobenzoate intermediate->product1 C-O bond formation (Ester) product2 Side Product Methyl 3-bromo-4-methoxy-5-nitrobenzoate intermediate->product2 O-alkylation (Ether)

Caption: Competing esterification and etherification pathways.

Solution: Selective Esterification

To achieve selective esterification, you must use conditions that favor reaction at the more nucleophilic carboxylate or use a method that does not require a strong base.

  • Diazomethane: Reacting the starting material with diazomethane in diethyl ether is a highly efficient and selective method for forming methyl esters. It reacts rapidly with carboxylic acids but much slower with phenols. Caution: Diazomethane is toxic and explosive; handle with extreme care using appropriate equipment.[4]

  • Acid-Catalyzed Esterification: As mentioned in Q1.1, the classic Fischer esterification is selective for the carboxylic acid over the phenol.[5]

  • Thionyl Chloride Route: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and will readily form an ester with your alcohol of choice, typically in the presence of a mild base like pyridine. This reaction is generally too fast and selective to affect the less reactive phenolic group.

Part 2: Amide Formation from the Carboxylic Acid Group

Directly reacting a carboxylic acid with an amine is generally ineffective as it forms a stable ammonium carboxylate salt.[6] The carboxylic acid must first be "activated" with a coupling reagent.

Question 2.1: My amide coupling reaction using EDC and an amine is failing. What are the common pitfalls?

Answer:

Amide coupling failures with this substrate often stem from suboptimal reaction conditions or deactivation.

  • Insufficient Activation: The carboxylic acid needs to be converted into a more electrophilic species.[6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice but often requires an additive.

  • Base Choice: A non-nucleophilic base is crucial to scavenge the acid produced during the reaction without interfering.

  • Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile are typically required.

Troubleshooting Protocol: A Robust Amide Coupling Workflow

StepParameterRecommendation & Rationale
1. Reagents Coupling AgentUse HATU or HBTU . These uronium-based reagents are generally more efficient than carbodiimides for electron-deficient substrates.
AdditiveIf using EDC, always include an additive like HOBt or HOAt to form an active ester, suppress side reactions, and improve yields.
BaseUse a non-nucleophilic base like DIPEA or N-methylmorpholine . Avoid primary or secondary amines as they can compete in the reaction.
SolventUse anhydrous DMF or acetonitrile . Ensure all glassware is oven-dried.
2. Procedure Order of AdditionPre-activation: Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine. This ensures the active ester is fully formed.
TemperatureRun the reaction at 0 °C to room temperature. Exothermic reactions can sometimes lead to decomposition.
3. Monitoring Reaction ProgressUse Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.[7][8]

Part 3: Etherification (O-Alkylation) of the Phenolic Hydroxyl

The Williamson ether synthesis, which involves reacting an alkoxide with a primary alkyl halide, is a standard method for forming ethers.[9][10] However, with this compound, the presence of the carboxylic acid complicates this approach.

Question 3.1: I am trying a Williamson ether synthesis with sodium hydride and benzyl bromide, but I'm getting a complex mixture and recovering starting material. Why isn't this working?

Answer:

The primary issue is the acidic carboxylic acid proton. Sodium hydride (NaH) is a strong, non-selective base that will deprotonate the most acidic proton first, which is the carboxylic acid proton. This forms the sodium carboxylate, consuming your base before it can effectively deprotonate the phenolic hydroxyl. You are essentially attempting the reaction on the sodium salt of your starting material, which has poor solubility and reactivity for the desired etherification.

Solution: A Protection-Deprotection Strategy

To selectively perform O-alkylation on the phenolic group, you must first mask the reactivity of the carboxylic acid. This is a classic use of a protecting group strategy.

G Start Starting Material (BHNBA) Step1 Step 1: Protect (Esterification) Start->Step1 SOCl₂, then MeOH or Diazomethane Protected Protected Intermediate (Methyl Ester) Step1->Protected Step2 Step 2: Alkylate (Williamson Ether Synthesis) Protected->Step2 Base (e.g., K₂CO₃) + Alkyl Halide Alkylated Alkylated Intermediate (Methyl Ester-Ether) Step2->Alkylated Step3 Step 3: Deprotect (Ester Hydrolysis) Alkylated->Step3 LiOH or NaOH, then H₃O⁺ Final Final Product (Ether) Step3->Final

Caption: Workflow for selective O-alkylation via protection.

Detailed Protocol for Selective Ether Synthesis:

  • Protection (Esterification): Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using a selective method described in Part 1 (e.g., thionyl chloride followed by methanol). This protects the carboxylic acid from the base that will be used in the next step.

  • Etherification: With the carboxylic acid now protected as a non-acidic ester, you can perform the Williamson ether synthesis.[9] Dissolve the methyl ester intermediate in a solvent like acetone or DMF, add a suitable base (K₂CO₃ is often sufficient and milder than NaH), followed by your alkyl halide (e.g., benzyl bromide, ethyl iodide). Heat the reaction to drive it to completion.

  • Deprotection (Hydrolysis): Once the ether has formed, the ester protecting group can be removed by hydrolysis. Stirring the compound with an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent like THF/methanol, followed by acidic workup (e.g., with HCl), will hydrolyze the ester back to the carboxylic acid, yielding your final desired ether product.

Part 4: Analytical & Purification FAQs

Question 4.1: I am trying to analyze my starting material and products by Gas Chromatography (GC), but I'm not seeing any peaks.

Answer:

This is expected. This compound and its immediate derivatives (esters, amides, ethers) are highly polar and non-volatile due to the presence of the carboxylic acid and/or phenolic hydroxyl groups.[11] These groups will cause the compounds to adhere strongly to the GC column, preventing them from eluting.[11]

Solution: Analytical Derivatization for GC-MS

For GC analysis, you must convert the polar functional groups into non-polar, volatile derivatives. The most common method is silylation .[12]

  • Protocol: React a small, dry sample of your compound with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) in a solvent like pyridine or acetonitrile.[13] Heating gently (e.g., 60-70 °C for 30 minutes) will convert both the -COOH and -OH groups into their -COOSi(CH₃)₃ and -OSi(CH₃)₃ counterparts, which are volatile and suitable for GC-MS analysis.[4][11]

Question 4.2: What is the best general method for monitoring these reactions and purifying the products?

Answer:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust method for monitoring these reactions.[7][14] The aromatic nature of the compounds makes them strong UV absorbers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic or phosphoric acid) will typically provide excellent separation of the starting material, intermediates, and products.[7] Thin Layer Chromatography (TLC) is a faster, qualitative alternative for quick checks.

  • Purification:

    • Column Chromatography: This is the workhorse for separating mixtures. Use a silica gel column with a gradient solvent system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate.

    • Acid-Base Extraction: This technique is extremely useful for purification. For example, if you have an ester product contaminated with unreacted starting material, you can dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash it with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral ester product remains in the organic layer.[14]

References

  • CymitQuimica. (n.d.). 3-Bromo-4-hydroxy-5-nitro-benzoic acid methyl ester.
  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (2025). Advanced Synthesis & Catalysis.
  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
  • BenchChem. (2025). A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Supelco. (n.d.).
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-nitrobenzoic acid.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
  • ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • SciSupplies. (n.d.). 3-Bromo-4-hydroxy-5-nitro-benzoic acid methyl ester, 95.0%, 5g.
  • ChemicalBook. (n.d.). This compound CAS No.67175-27-3 Synthetic Routes.
  • Husek, P., et al. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids.
  • ResearchGate. (n.d.). 18O-labeling study of amide synthesis from α-bromo nitroalkanes.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • Acids: Derivatiz
  • Chemistry LibreTexts. (2023). Derivatization.
  • BenchChem. (2025). Quantitative Analysis of 2-Bromo-3-nitrobenzoic Acid in Reaction Mixtures: A Comparative Guide.
  • Google Patents. (n.d.). US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.
  • Sigma-Aldrich. (n.d.). Tlc analysis of substituted benzoic acids.
  • ChemicalBook. (2023). Reactivity and Polarity of 3-Nitrobenzoic acid.
  • The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.

Sources

Navigating the Nitration of 3-bromo-4-hydroxybenzoic Acid: A Technical Guide to Byproduct Formation and Control

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – As a leading resource for the scientific community, we are pleased to launch a dedicated Technical Support Center focused on a critical reaction in pharmaceutical and fine chemical synthesis: the nitration of 3-bromo-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a special emphasis on understanding and mitigating the formation of unwanted byproducts.

The synthesis of the primary product, 3-bromo-4-hydroxy-5-nitrobenzoic acid, is a cornerstone for the development of various advanced intermediates. However, the inherent reactivity of the starting material, guided by the directing effects of its substituents, can lead to a complex mixture of products, posing significant challenges in purification and yield optimization. This technical guide, structured in a user-friendly question-and-answer format, provides in-depth, field-proven insights to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 3-bromo-4-hydroxybenzoic acid and why?

A1: The major product is overwhelmingly This compound . This is due to the synergistic directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the bromine (-Br) and carboxylic acid (-COOH) groups are deactivating. The hydroxyl group's powerful activating and directing influence favors electrophilic substitution at the positions ortho and para to it. The para position is already occupied by the carboxylic acid group. Of the two ortho positions (C-3 and C-5), C-3 is blocked by the bromine atom. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is predominantly directed to the C-5 position.

Q2: What are the most common byproducts I should expect in my reaction mixture?

A2: While the 5-nitro isomer is the major product, several byproducts can form, complicating purification and reducing the overall yield. These include:

  • Isomeric Mononitrated Products: The formation of 3-bromo-4-hydroxy-2-nitrobenzoic acid is a common isomeric byproduct. Although the hydroxyl group directs to the C-5 position, some substitution can occur at the C-2 position, ortho to the hydroxyl group and meta to the bromine and carboxylic acid.

  • Dinitrated Byproducts: Under forcing conditions (higher temperatures, concentrated acids, or prolonged reaction times), dinitration can occur to yield 3-bromo-4-hydroxy-2,5-dinitrophenoxyacetic acid . The presence of the activating hydroxyl group makes the ring susceptible to further nitration.

  • Oxidative Degradation Products (Tarry Substances): Phenolic compounds are susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of complex, often dark-colored and tarry, polymeric materials, which can significantly complicate workup and purification.

  • Decarboxylation-Nitration Products: Although less common under controlled conditions, there is a possibility of ipso-substitution where the carboxylic acid group is replaced by a nitro group, or decarboxylation followed by nitration, leading to nitrated bromophenols.

Troubleshooting Guide

This section addresses specific issues you might encounter during the nitration of 3-bromo-4-hydroxybenzoic acid and provides actionable solutions.

Problem 1: Low yield of the desired this compound.

Possible CauseTroubleshooting Step
Incomplete Reaction The deactivating effects of the bromine and carboxylic acid groups can slow the reaction. Consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation. Using a slightly stronger nitrating agent (e.g., a higher ratio of sulfuric acid to nitric acid) can also increase the concentration of the active nitronium ion.
Product Loss During Workup The product has some solubility in acidic water. Ensure complete precipitation by quenching the reaction mixture in a large volume of ice-water. If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.[1]
Side Reactions Dominating High temperatures and concentrated reagents can favor the formation of byproducts. See the troubleshooting steps below for controlling these side reactions.

Problem 2: Significant formation of the 3-bromo-4-hydroxy-2-nitrobenzoic acid isomer.

Possible CauseTroubleshooting Step
Reaction Temperature Too High Higher temperatures can reduce the regioselectivity of the reaction. Maintain a low reaction temperature (typically 0-10 °C) to favor substitution at the sterically less hindered and electronically more favored C-5 position.
Nitrating Agent Concentration A high concentration of the nitrating agent can lead to less selective reactions. Add the nitrating mixture slowly and dropwise to the substrate solution with vigorous stirring to maintain a low instantaneous concentration of the nitronium ion.

Problem 3: Formation of dark, tarry substances in the reaction mixture.

Possible CauseTroubleshooting Step
Oxidation of the Phenol This is a common issue with nitrating phenols. Maintain a low reaction temperature (ice bath) throughout the addition of the nitrating agent. Use a more dilute solution of nitric acid if possible.[1]
Vigorous, Uncontrolled Reaction The nitration of phenols is highly exothermic. Slow, portion-wise addition of the nitrating agent with efficient stirring is crucial to dissipate heat and prevent localized overheating.

Problem 4: Presence of dinitrated byproducts.

Possible CauseTroubleshooting Step
Excess Nitrating Agent Use a controlled stoichiometry of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess will promote dinitration.
Elevated Reaction Temperature or Prolonged Reaction Time Strictly control the reaction temperature and monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed to avoid over-nitration.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-hydroxybenzoic acid

This protocol describes the synthesis of the starting material from p-hydroxybenzoic acid.

  • Dissolution: Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.[2]

  • Bromination: To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.[2]

  • Reflux: Reflux the reaction mixture for six hours with continuous stirring.[2]

  • Precipitation: After cooling to room temperature, pour the solution into two liters of cold water to precipitate the product.[2]

  • Isolation and Purification: Filter the white precipitate by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[2]

Protocol 2: Nitration of 3-bromo-4-hydroxybenzoic acid

This protocol is a general procedure that should be optimized for your specific laboratory conditions.

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-bromo-4-hydroxybenzoic acid in a suitable solvent such as concentrated sulfuric acid or glacial acetic acid. Cool the solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 3-bromo-4-hydroxybenzoic acid, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to separate it from isomeric and other byproducts.

Visualizing Reaction Pathways

To aid in understanding the reaction, the following diagrams illustrate the key transformations.

Nitration of 3-bromo-4-hydroxybenzoic acid cluster_main_reaction Main Reaction Pathway cluster_byproducts Potential Byproduct Formation start 3-bromo-4-hydroxybenzoic acid main_product This compound start->main_product HNO₃, H₂SO₄ isomer 3-bromo-4-hydroxy-2-nitrobenzoic acid start->isomer Side Reaction dinitrated 3-bromo-4-hydroxy-2,5-dinitrophenoxyacetic acid start->dinitrated Over-nitration oxidation Oxidative Degradation Products (Tars) start->oxidation Oxidation

Caption: Reaction scheme showing the main product and potential byproducts.

Troubleshooting_Flowchart start Nitration Reaction Issues low_yield Low Yield of Desired Product start->low_yield byproducts High Level of Byproducts start->byproducts incomplete_rxn Incomplete Reaction? - Extend reaction time - Cautiously increase temp. - Use stronger nitrating agent low_yield->incomplete_rxn Yes workup_loss Product Loss During Workup? - Ensure complete precipitation - Extract with organic solvent low_yield->workup_loss No isomer_formation isomer_formation byproducts->isomer_formation Isomer Formation? tar_formation tar_formation byproducts->tar_formation Tar Formation? dinitration dinitration byproducts->dinitration Dinitration? temp_control_isomer Control Temperature (0-10 °C) Slow addition of nitrating agent isomer_formation->temp_control_isomer Yes temp_control_tar Maintain low temperature Use dilute nitric acid Slow, controlled addition tar_formation->temp_control_tar Yes stoichiometry_control Control stoichiometry Monitor reaction progress (TLC) Avoid prolonged reaction times dinitration->stoichiometry_control Yes

Caption: Troubleshooting flowchart for common nitration issues.

This technical support guide aims to empower researchers with the knowledge to optimize the nitration of 3-bromo-4-hydroxybenzoic acid, leading to higher yields, improved purity, and more efficient drug development pipelines.

References

  • PubChem. This compound. [Link]

  • Google Patents.
  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • National Center for Biotechnology Information. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

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Technical Support Center: 3-Bromo-4-hydroxy-5-nitrobenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of solutions containing this compound. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a yellow or brown color over time?

This discoloration is a common indicator of degradation. This compound is a phenolic compound, and like many phenols, it is susceptible to oxidation.[1] This process can be accelerated by several factors, including:

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][2][3]

  • Dissolved Oxygen: Oxygen present in the solvent can directly react with the compound.[1]

  • Light Exposure: UV or even ambient light can provide the energy to initiate photo-degradation pathways.[1][4]

  • Presence of Metal Ions: Trace metal ions in your solvent or glassware can act as catalysts for oxidation reactions.[1]

The colored byproducts are often quinone-like structures and their subsequent polymers, which absorb light in the visible spectrum.[1]

Q2: What are the consequences of using a degraded solution in my experiments?

Using a degraded solution can severely compromise your results in several ways:

  • Inaccurate Concentration: The actual concentration of the active parent compound will be lower than intended, leading to erroneous dose-response curves and other quantitative errors.[1]

  • Loss of Biological Activity: The degradation products are unlikely to have the same biological activity as the parent compound.[1]

  • Formation of Interfering Byproducts: Degradation products may interfere with analytical assays or exhibit off-target effects in biological systems.[1]

  • Reduced Solubility and Precipitation: Polymeric degradation products can be less soluble, leading to precipitation and further inaccuracies in concentration.[1]

Q3: What is the general stability profile of this molecule?

This compound possesses several functional groups that influence its stability:

  • Phenolic Hydroxyl Group: Prone to oxidation, especially at higher pH.[1][5]

  • Nitro Group: This electron-withdrawing group makes the aromatic ring more resistant to oxidative degradation but can be involved in specific photochemical reactions.[6]

  • Carboxylic Acid Group: Generally stable, but its acidity contributes to the overall pH of the solution.

  • Bromo Group: Generally stable under typical experimental conditions.

Overall, the primary stability concern is the oxidation of the phenolic group. The nitroaromatic structure itself is relatively stable.[6][7]

Troubleshooting Guides: Enhancing Solution Stability

This section provides detailed protocols and the scientific rationale behind them to help you mitigate the degradation of your this compound solutions.

Issue 1: Solution Discolors Rapidly Upon Preparation

This indicates a rapid oxidation process, likely due to pre-existing factors in your solvent or on your glassware.

Troubleshooting Steps:

  • Solvent Purity and Degassing:

    • Action: Use high-purity (e.g., HPLC grade) solvents. Crucially, degas your solvent immediately before use to remove dissolved oxygen.[1]

    • Protocol: Solvent Degassing (Inert Gas Sparging):

      • Pour the required volume of solvent into a clean, dry flask.

      • Insert a long needle or sparging tube connected to a source of inert gas (e.g., nitrogen or argon) so that the tip is below the solvent surface.

      • Bubble the gas through the solvent for 15-30 minutes.[1]

      • Use the degassed solvent immediately to prepare your stock solution.

    • Rationale: Removing dissolved oxygen, a key reactant in the oxidation of phenols, significantly slows down the degradation process.[1]

  • Glassware Preparation:

    • Action: Ensure all glassware is scrupulously clean and, if possible, acid-washed to remove any trace metal ions that can catalyze oxidation.

    • Protocol: Acid Washing of Glassware:

      • Soak glassware in a suitable acid bath (e.g., 1 M HCl or a specialized cleaning solution) for at least one hour.

      • Rinse thoroughly with deionized water (at least 3-5 times).

      • Dry completely in an oven before use.

    • Rationale: Metal ions, even at trace levels, can significantly accelerate the oxidation of phenolic compounds.[1]

Issue 2: Solution Degrades During Storage (Days to Weeks)

If the initial solution is clear but degrades over time, the storage conditions are the primary concern.

Troubleshooting Steps:

  • pH Control:

    • Action: Maintain a slightly acidic pH for your stock solution. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[1][3]

    • Recommendation: If compatible with your experimental system, consider preparing your stock solution in a solvent system that is inherently acidic or buffered to a pH between 3 and 5. Studies on similar phenolic acids have shown that they are not stable at high pH.[2][3]

    • Rationale: An acidic environment keeps the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation.

  • Light Protection:

    • Action: Protect your solution from light at all times.

    • Protocol:

      • Use amber vials or wrap clear vials with aluminum foil.[1]

      • Store solutions in a dark place, such as a light-tight box or a drawer.

    • Rationale: Light, particularly UV light, can induce photochemical degradation of nitroaromatic compounds.[4]

  • Temperature Control and Aliquoting:

    • Action: Store stock solutions at low temperatures and in single-use aliquots.

    • Protocol:

      • After preparation, dispense the stock solution into smaller, single-use volumes in amber vials.

      • Store these aliquots at -20°C or -80°C.[1]

    • Rationale: Lowering the temperature slows down the rate of chemical reactions, including degradation. Aliquoting prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric oxygen and moisture into the main stock solution.[1]

Issue 3: Solution Stability is Still Insufficient for Long-Term Experiments

For highly sensitive or long-duration experiments, additional stabilizing agents may be necessary.

Troubleshooting Steps:

  • Addition of Antioxidants:

    • Action: Incorporate a small amount of an antioxidant into your solvent before dissolving the this compound.

    • Recommended Antioxidants & Concentrations:

AntioxidantTypical ConcentrationSolvent CompatibilityConsiderations
Ascorbic Acid (Vitamin C) 0.1 - 1 mg/mLAqueous, Methanol, EthanolCan alter the pH of the solution.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic Solvents (e.g., DMSO, Ethanol)May interfere with some biological assays.
Trolox 0.1 - 0.5 mMAqueous, Organic SolventsA water-soluble analog of Vitamin E.
  • Use of Chelating Agents:

    • Action: Add a chelating agent to sequester trace metal ions.

    • Recommended Chelating Agent:

      • Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent. A final concentration of 0.1-1 mM is typically sufficient.

    • Rationale: Chelating agents form stable complexes with metal ions, preventing them from participating in catalytic oxidation cycles.[8][9][10]

Experimental Workflow for Preparing a Stable Stock Solution

This workflow incorporates the best practices discussed above to maximize the stability of your this compound solution.

Stable Stock Solution Workflow cluster_prep Preparation Phase cluster_storage Storage Phase start Start: Need Stable Solution degas Degas High-Purity Solvent (e.g., N2 Sparging for 30 min) start->degas additives Optional: Add Stabilizers (Antioxidant or Chelator) degas->additives weigh Weigh Compound in Acid-Washed Amber Vial additives->weigh dissolve Dissolve Compound in Prepared Solvent (Sonicate if needed) weigh->dissolve inert_headspace Flush Vial Headspace with Inert Gas (e.g., N2) dissolve->inert_headspace aliquot Aliquot into Single-Use Amber Vials inert_headspace->aliquot store Store in Dark at -20°C or -80°C aliquot->store end Stable Solution Ready for Use store->end caption Workflow for Preparing a Stable Stock Solution

Caption: Workflow for Preparing a Stable Stock Solution

Potential Degradation Pathway

Understanding the potential degradation pathway can help in identifying degradation products if further analysis is required. The primary pathway is the oxidation of the phenol to a quinone-like intermediate, which can then polymerize.

Degradation Pathway Parent 3-Bromo-4-hydroxy- 5-nitrobenzoic acid Intermediate Quinone-like Intermediate Parent->Intermediate Oxidation (O2, Light, Metal Ions, High pH) Polymer Colored Polymer (Degradation Product) Intermediate->Polymer Polymerization caption Simplified Degradation Pathway

Caption: Simplified Degradation Pathway

By implementing these strategies, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Al-Ananzeh, N. M. (2016). Effect of using different chelating agents on degradation of phenol.... ResearchGate. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Retrieved from [Link]

  • Juárez-Jiménez, J., et al. (2010). Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent.... ResearchGate. Retrieved from [Link]

  • Juurlink, B. H. J. (2015). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Al-Ananzeh, N. M. (2016). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process. ResearchGate. Retrieved from [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Retrieved from [Link]

  • Saleh, H. M., & El-Ghamry, A. A. (2021). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Pospisil, T., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Retrieved from [Link]

  • Fernandez-Poyatos, M. C., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Retrieved from [Link]

  • Domínguez-Perles, R., et al. (2019). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Retrieved from [Link]

  • Pandey, J., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Springer. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this highly functionalized benzoic acid derivative. Here, we provide troubleshooting guides and frequently asked questions in a Q&A format to directly address the practical issues you may face during your experiments. Our focus is on providing not just protocols, but also the scientific reasoning behind them to empower you to optimize your reactions.

Understanding the Solubility Profile

Question: Why is this compound so poorly soluble in many common organic solvents?

Answer: The poor solubility of this compound is a direct consequence of its molecular structure. Several factors contribute to this:

  • High Crystallinity: The planar aromatic ring, coupled with strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as potential interactions involving the nitro group, leads to a highly stable crystal lattice. A significant amount of energy is required to break down this lattice, resulting in low solubility.

  • Polarity Mismatch: The molecule possesses both polar (hydroxyl, nitro, carboxylic acid) and non-polar (brominated aromatic ring) regions. This complex polarity profile makes it difficult to find a single solvent that can effectively solvate all parts of the molecule.

  • Amphoteric Nature: The presence of both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group means the molecule's charge state is highly dependent on the pH of the medium. In neutral organic solvents, it exists in its less soluble, protonated form.

The interplay of these factors means that achieving a homogeneous reaction mixture often requires strategic solvent selection and the use of solubility-enhancing techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Solvent Selection and Enhancement

Question: What are the recommended starting solvents for dissolving this compound?

  • Recommended Solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • Tetrahydrofuran (THF) (often requires heating)

  • Less Effective Solvents:

    • Alcohols (Methanol, Ethanol): While polar, their protic nature can interfere with some reactions. Solubility is often moderate.

    • Acetonitrile: Moderate solubility, may require heating.

    • Dichloromethane (DCM), Chloroform: Generally poor solvents for this compound.

    • Toluene, Hexanes: Very poor solubility.

Table 1: Experimentally Determined Solubilities of Structural Analogues in Common Organic Solvents

Solvent4-Hydroxybenzoic Acid ( g/100g solution at 67°C)[1]2-Hydroxybenzoic Acid (Salicylic Acid) (molar solubility at 298.2 K)[2]
Ethanol38.753.54
1-Propanol-2.53
2-Propanol-2.45
Acetone-5.37
Water-0.016

Note: This data is for structural analogues and should be used as a guide for solvent screening. The actual solubility of this compound will differ due to the presence of the bromo and nitro substituents.

Question: My compound is still not dissolving sufficiently. How can I improve its solubility in my chosen reaction solvent?

Answer: If you are still facing solubility issues, a co-solvent system is a powerful technique to employ. The principle of co-solvency is to use a mixture of solvents to achieve a polarity profile that is optimal for the solute.[3]

Protocol 1: Enhancing Solubility with a Co-solvent System

  • Primary Solvent Selection: Choose a primary solvent in which your other reagents are soluble, even if the this compound has limited solubility.

  • Co-solvent Addition: To a suspension of your compound in the primary solvent, add a strong, polar aprotic co-solvent (e.g., DMF, DMSO, or NMP) dropwise while stirring.

  • Observation: Continue adding the co-solvent until the solution becomes homogeneous. Be mindful of the total volume and the concentration of your reagents.

  • Temperature: Gentle heating (e.g., 40-60 °C) can be used in conjunction with a co-solvent to further enhance solubility.

pH Adjustment for Solubilization

Question: Can I use a base to dissolve this compound?

Answer: Yes, pH adjustment is a highly effective method for dissolving this compound, particularly in protic solvents like water or alcohols. The molecule has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. The presence of two strong electron-withdrawing groups (nitro and bromo) will lower the pKa of the carboxylic acid, making it more acidic than benzoic acid (pKa ≈ 4.2).

By adding a base, you deprotonate the carboxylic acid to form a carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents.

Protocol 2: Solubilization via pH Adjustment

  • Solvent Suspension: Suspend the this compound in your chosen polar solvent (e.g., ethanol, methanol, or a mixture with water).

  • Base Selection: Choose a suitable base. For many organic reactions, a non-nucleophilic organic base is preferred to avoid side reactions.

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

    • Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) (Note: these will generate CO₂ gas)

  • Base Addition: Add the base dropwise to the suspension while stirring. You should observe the solid dissolving as the salt is formed. Add the base until the solid is fully dissolved.

  • Caution: Be aware that the resulting carboxylate is a nucleophile. In reactions with electrophiles, you may see reaction at the carboxylate. Also, ensure your other reagents and the desired reaction are compatible with the presence of a base.

Troubleshooting Common Reactions

Esterification Reactions

Question: I am trying to perform a Fischer esterification, but the reaction is very slow and incomplete. What can I do?

Answer: This is a common problem when dealing with poorly soluble and electron-deficient benzoic acids. Here are several troubleshooting steps:

  • Ensure Homogeneity: The reaction cannot proceed efficiently if the starting material is not dissolved.

    • Use the Alcohol as a Co-solvent: Use a large excess of the alcohol (e.g., methanol or ethanol) which acts as both a reagent and a solvent.[4][5][6]

    • Add a Co-solvent: If the benzoic acid is still not soluble in the alcohol, add a minimal amount of a compatible polar aprotic solvent like THF or dioxane to achieve a homogeneous solution at reflux temperature.

  • Increase Reaction Temperature: Safely increase the reaction temperature to improve both solubility and reaction rate. If using a low-boiling alcohol, consider switching to a higher-boiling one (e.g., n-butanol) or running the reaction in a sealed tube.

  • Drive the Equilibrium: Fischer esterification is an equilibrium process.[6]

    • Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product. This is particularly effective with higher-boiling alcohols and a co-solvent like toluene.

  • Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that do not rely on the direct solubility of the free acid:

    • Convert to the Acid Chloride: React the this compound with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride. This can then be reacted with the alcohol in the presence of a non-nucleophilic base (like pyridine or TEA). Note: The phenolic hydroxyl group may also react, so protection may be necessary.

Amide Coupling Reactions

Question: My amide coupling reaction with this compound is giving a low yield. How can I optimize it?

Answer: Low yields in amide coupling reactions with this substrate are often due to a combination of poor solubility and reduced reactivity of the carboxylic acid.

  • Solubilization is Key: Ensure all reagents are fully dissolved. Use a polar aprotic solvent like DMF. If solubility is still an issue, gently warm the mixture.

  • Choice of Coupling Reagent: For this electron-deficient carboxylic acid, a more potent coupling reagent may be required.

    • Standard Reagents: EDC/HOBt or HATU are good starting points.[7][8]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent is often more effective for challenging couplings, leading to faster reactions and higher yields.[8]

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before adding the amine. This "pre-activation" step forms the activated ester in situ, which can improve the reaction outcome.

  • Work-up Considerations: The product amide will also have limited solubility. Ensure you use an appropriate extraction solvent (e.g., ethyl acetate) and may need to perform multiple extractions to recover all the product.

Visualizing Experimental Workflows

Workflow for Solubility Determination

Caption: A generalized workflow for determining the experimental solubility of a compound.

Troubleshooting Workflow for a Poorly Soluble Reagent

Caption: A decision-making workflow for troubleshooting reactions with poorly soluble starting materials.

References

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... ResearchGate. Available at: [Link].

  • ACS Publications. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications. Available at: [Link].

  • PubChem. 4-Hydroxybenzoic Acid. PubChem. Available at: [Link].

  • ACS Publications. Influence of Matrix Composition on the Solubility of Hydroxybenzoic Acid Isomers in Supercritical Carbon Dioxide. ACS Publications. Available at: [Link].

  • ACS Publications. Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. ACS Publications. Available at: [Link].

  • PMC - NIH. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC - NIH. Available at: [Link].

  • ACS Publications. Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. ACS Publications. Available at: [Link].

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary, Ternary, and Multicomponent Systems. Part I. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Water and Aqueous Systems. AIP Publishing. Available at: [Link].

  • World Health Organization (WHO). Annex 4. World Health Organization (WHO). Available at: [Link].

  • Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Bioinfo Publications. Available at: [Link].

  • YouTube. Esterification test of Benzoic acid. YouTube. Available at: [Link].

  • Unknown Source.
  • RSC Publishing. COF-300 synthesis and colloidal stabilization with substituted benzoic acids. RSC Publishing. Available at: [Link].

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.
  • ResearchGate. The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link].

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Quora. Available at: [Link].

  • PubChem. This compound. PubChem. Available at: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link].

  • Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: [Link].

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link].

  • PMC - NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link].

  • Wikipedia. 3-Amino-5-nitrosalicylic acid. Wikipedia. Available at: [Link].

  • ChakraChem LifeSciences. 3-amino-5-nitrosalicylic-acid. ChakraChem LifeSciences. Available at: [Link].

  • Grokipedia. 3-Amino-5-nitrosalicylic acid. Grokipedia. Available at: [Link].

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. PubChem. Available at: [Link].

  • ResearchGate. Solubility of 5-Nitro- and 3-Nitrosalicylic Acids in an Acetic Acid/Nitric Acid Mixture. ResearchGate. Available at: [Link].

  • Google Patents. US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea. Google Patents.

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Technical Support Center: Optimizing HPLC Separation of 3-Bromo-4-hydroxy-5-nitrobenzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid and its related derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with these challenging aromatic acid compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) methods effectively.

This document moves beyond generic advice to address the specific chemical nature of your analytes. This compound contains both a carboxylic acid and a phenolic hydroxyl group, making its retention and peak shape highly sensitive to mobile phase pH. Understanding and controlling the ionization of these functional groups is the cornerstone of a successful separation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and provides a solid starting point for method development.

Q1: What are the critical chemical properties of this compound that influence its HPLC separation?

A1: The chromatographic behavior of this molecule is dominated by its two acidic functional groups: the carboxylic acid and the phenolic hydroxyl group. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. The ionized (deprotonated) forms of the analyte are significantly more polar and will therefore have much weaker retention than the neutral, protonated form. Controlling the mobile phase pH to suppress this ionization is the most critical factor for achieving retention and good peak shape.[1][2][3]

Q2: What is a recommended starting point for developing a reversed-phase HPLC method for this compound and its derivatives?

A2: For initial method development, the goal is to ensure the primary analyte is well-retained and exhibits a symmetrical peak. An ion-suppression approach is highly recommended. The following table outlines a robust starting point.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 5 µm or 3 µm, 4.6 x 150 mmA standard C18 phase provides a good balance of hydrophobicity. Use a column with high-purity silica and robust end-capping to minimize secondary interactions with silanol groups.[4]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid modifier is crucial for maintaining a low pH. Formic acid is MS-compatible, while phosphoric acid can provide stronger buffering.[5][6]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol offers different selectivity and can be a valuable tool for optimizing resolution between derivatives.[7]
Mobile Phase pH ~2.5 - 3.5This pH range ensures the carboxylic acid group (pKa typically ~3-4) is fully protonated (neutral), maximizing retention and minimizing peak tailing.[8][9]
Gradient 10% to 90% B over 15 minutesA broad gradient is ideal for scouting to determine the approximate elution conditions for the parent compound and any related impurities or derivatives.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperatures can improve peak efficiency but should be used with caution if analytes are thermally labile.[10]
Detection UV, ~270 nmBased on the nitroaromatic structure, a wavelength in this region should provide good sensitivity. A photodiode array (PDA) detector is recommended to confirm peak purity.[11]
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid column overload and solvent mismatch effects.[12]

Q3: How exactly does mobile phase pH control retention and peak shape for these compounds?

A3: The mobile phase pH directly dictates the ionization state of your analyte.

  • At low pH (e.g., pH < 3): Both the carboxylic acid and the phenolic hydroxyl group are protonated (neutral). The molecule is at its most hydrophobic state, leading to maximum retention on a reversed-phase column. This "ion suppression" also prevents secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks.[2][13]

  • At intermediate pH (e.g., pH 4-7): The carboxylic acid will be partially or fully deprotonated (ionized to -COO⁻), while the phenol remains protonated. This makes the molecule more polar, significantly reducing its retention time. Operating near the pKa of the analyte can lead to split or broad peaks and should be avoided for robust methods.[1][2]

  • At high pH (e.g., pH > 9): Both the carboxylic acid and the phenolic group will be deprotonated. The molecule is highly polar and will likely elute at or near the solvent front with very little retention. Furthermore, high pH can damage traditional silica-based columns.[1]

The diagram below illustrates this relationship.

G cluster_0 Analyte State vs. Mobile Phase pH cluster_1 Chromatographic Outcome pH_Low Low pH (e.g., 2.5-3.5) pH_Mid Mid pH (near pKa) Outcome_Good High Retention Symmetrical Peak pH_Low->Outcome_Good Ion Suppression pH_High High pH (>8) Outcome_Bad Shifting Retention Poor Peak Shape pH_Mid->Outcome_Bad Partial Ionization Outcome_Poor No Retention pH_High->Outcome_Poor Full Ionization

Caption: Effect of mobile phase pH on analyte state and chromatographic performance.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: My analyte peak is showing significant tailing.

Q: I've followed the starting conditions, but my peak for this compound has a tailing factor > 1.5. What is the cause and how do I fix it?

A: Peak tailing for acidic compounds is almost always caused by secondary interactions between the negatively charged, ionized form of the analyte and positively charged sites on the stationary phase, primarily residual silanol groups (-Si-OH).[4][14] Even at low pH, a tiny fraction of your analyte and the silanols can be ionized, leading to this issue.

Below is a systematic workflow to diagnose and resolve peak tailing.

G Start Start: Peak Tailing Observed (Tf > 1.2) Check_pH 1. Verify Mobile Phase pH Is pH between 2.5-3.0? Start->Check_pH Lower_pH Action: Lower pH Use 0.1% TFA or H3PO4 Check_pH->Lower_pH No Check_Overload 2. Check for Overload Is sample concentration too high? Check_pH->Check_Overload Yes Lower_pH->Check_Overload Dilute_Sample Action: Dilute Sample Reduce injection mass by 5-10x Check_Overload->Dilute_Sample Yes Check_Column 3. Evaluate Column Health Is the column old or from a 'Type A' silica batch? Check_Overload->Check_Column No Dilute_Sample->Check_Column New_Column Action: Use Modern Column Switch to a high-purity, end-capped C18 Check_Column->New_Column Yes End Result: Symmetrical Peak (Tf ≈ 1.0) Check_Column->End No, problem likely solved. New_Column->End

Caption: Systematic troubleshooting workflow for peak tailing of acidic analytes.

Detailed Steps:

  • Confirm and Lower Mobile Phase pH: Ensure your mobile phase pH is genuinely in the 2.5-3.0 range. If using a weaker acid like formic acid, consider switching to 0.05% trifluoroacetic acid (TFA) or 0.1% phosphoric acid to further suppress silanol activity.[4]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Reduce your sample concentration by a factor of 10 and see if the peak shape improves. If it does, you were overloading the column.

  • Use a High-Purity, End-Capped Column: Older columns, or those made with lower-purity "Type A" silica, have a higher population of acidic silanol groups.[4] Modern columns made with high-purity, base-deactivated, and thoroughly end-capped silica are specifically designed to minimize these interactions. Switching to such a column is often the most effective solution.

Issue 2: I cannot separate this compound from its derivatives (e.g., its methyl ester).

Q: The parent acid and its methyl ester derivative are co-eluting or have a resolution (Rs) of less than 1.5. How can I improve the separation?

A: Achieving separation between closely related compounds requires manipulating the selectivity (α) of your method. Selectivity is a measure of the different interactions your analytes have with the stationary and mobile phases.[15] The methyl ester derivative is more hydrophobic than the parent acid. Therefore, under ideal reversed-phase conditions, it should be retained longer. If they co-elute, it's time to adjust parameters that influence selectivity.

Protocol: Optimizing Selectivity (α) for Improved Resolution

  • Optimize the Organic Modifier:

    • Action: If you are using methanol, switch your organic mobile phase (Solvent B) to acetonitrile, keeping the same gradient program. If you are using acetonitrile, switch to methanol.

    • Causality: Acetonitrile and methanol have different polarities and engage in different types of intermolecular interactions (acetonitrile is aprotic, methanol is protic). This change can alter the elution order or significantly increase the spacing between peaks.[7]

  • Adjust the Gradient Slope:

    • Action: If the peaks are very close together, make the gradient shallower. For example, if your peaks elute where the gradient is running from 40% to 60% B over 2 minutes, change that segment to run from 40% to 60% B over 5 minutes.

    • Causality: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for small differences in hydrophobicity to result in better separation.[7]

  • Change Stationary Phase Chemistry:

    • Action: If modifying the mobile phase is insufficient, change the column to one with a different stationary phase. A Phenyl-Hexyl or Biphenyl phase is an excellent alternative to C18.

    • Causality: Phenyl-based stationary phases introduce pi-pi interactions as an additional separation mechanism. Since your analytes are aromatic, these interactions can create significant changes in selectivity compared to the purely hydrophobic interactions of a C18 phase, often resolving stubborn co-elutions.

Issue 3: My retention times are unstable and drifting between injections.

Q: The retention time for my main peak is decreasing with every injection. What is causing this instability?

A: Unstable retention times are most commonly due to two issues: an inadequately buffered mobile phase or insufficient column equilibration time.

  • Inadequate Buffering: The pH of an unbuffered or weakly buffered mobile phase (e.g., water with a small amount of acid) can be altered by the sample solvent or atmospheric CO₂, leading to shifting retention times.

    • Solution: Use a formal buffer system. A 10-20 mM phosphate buffer adjusted to pH 2.5-3.0 with phosphoric acid will provide a stable pH environment and lead to highly reproducible retention times.[8]

  • Insufficient Equilibration: If you are running a gradient, the column must fully return to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long. For a 4.6 x 150 mm column at 1 mL/min, this translates to a 5-10 minute equilibration period after the gradient returns to starting conditions.

References

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • PubChem. This compound.
  • CymitQuimica. 3-Bromo-4-hydroxy-5-nitro-benzoic acid methyl ester.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • HPLC Troubleshooting Guide.
  • ACS Omega. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Obrnuta faza. T1. Poor peak shape.
  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Moravek.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Agilent.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • ResearchGate. The effect of mobile phase pH on retention (a)
  • Mastelf.
  • Benchchem.
  • Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC.
  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • JOCPR.
  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.

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Technical Support Center: Purification of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of halogenated nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of molecules.

Halogenated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and explosives.[1][2][3][4] However, their purification is often fraught with difficulties arising from their distinct chemical properties. The presence of both a halogen and a nitro group on an aromatic ring introduces challenges such as high reactivity, thermal instability, and the formation of closely related impurities.[5][6][7] This guide provides practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of halogenated nitroaromatic compounds so challenging?

A1: The primary challenges stem from the combined electronic effects of the halogen and nitro substituents. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, potentially leading to undesired side reactions during purification.[5] Furthermore, the position of these groups relative to each other significantly influences the molecule's polarity, solubility, and reactivity, often resulting in impurities with very similar physicochemical properties to the target compound, making separation difficult.[8]

Q2: I'm observing dehalogenation of my compound during purification. What could be the cause and how can I prevent it?

A2: Dehalogenation is a common side reaction, particularly during catalytic hydrogenation or when using certain reactive metals.[9][10][11][12] This is often exacerbated by elevated temperatures and the presence of basic conditions. To mitigate this, consider using milder reaction conditions. For instance, in catalytic hydrogenations, using a less active catalyst or adding a dehalogenation suppressor like morpholine can be effective.[9] Careful control of pH is also crucial, as basic conditions can promote nucleophilic displacement of the halogen.

Q3: My compound seems to be unstable on silica gel during column chromatography. What are my options?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. If you suspect instability, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If instability is confirmed, you have several alternatives:

  • Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine, mixed with your eluent.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[13]

  • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., C18) can be an excellent alternative, as the stationary phase is non-polar.

Q4: I'm struggling to find a suitable solvent system for recrystallization. My compound either "oils out" or the yield is very low.

A4: "Oiling out" occurs when the melting point of your compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[14][15] To prevent this, try using a solvent with a lower boiling point or a mixed solvent system. Slow cooling is also key to promoting crystal formation over oiling.[14][16]

Low yield can be due to several factors, including using too much solvent or the product having significant solubility in the cold solvent.[14][15] To improve yield, use the minimum amount of hot solvent necessary to dissolve the compound. After cooling, placing the flask in an ice bath can help to maximize crystal formation.[14]

Troubleshooting Guides

Guide 1: Column Chromatography

Column chromatography is a fundamental technique for purifying halogenated nitroaromatic compounds. However, issues such as poor separation, compound degradation, and co-elution are common.

Problem: Poor Peak Shape (Tailing or Fronting) in GC/HPLC Analysis

Causality: Peak tailing in gas chromatography (GC) can be caused by active sites in the injector or column, leading to unwanted interactions with the analyte.[17] In High-Performance Liquid Chromatography (HPLC), interactions between the analyte and residual silanol groups on the silica-based stationary phase can also cause tailing.[18] Peak fronting is often a sign of column overload.

Troubleshooting Workflow: Column Chromatography

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Experimental Protocol: Deactivating a Silica Gel Column
  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Deactivating Agent: To the slurry, add 1-2% (v/v) of triethylamine.

  • Pack the Column: Gently swirl the slurry to ensure even mixing and then pack the column as you normally would.

  • Equilibrate: Equilibrate the packed column with your eluent containing 0.5-1% triethylamine to maintain the deactivation.

  • Load and Elute: Load your sample and proceed with the elution.

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and procedural execution.

Problem: Compound "Oils Out" or Fails to Crystallize

Causality: "Oiling out" happens when a compound melts in the hot solvent before it dissolves, often due to the solvent's boiling point being higher than the compound's melting point.[14][15] Failure to crystallize upon cooling can be due to supersaturation not being reached or nucleation being inhibited.[14]

Troubleshooting Workflow: Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Issue OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals ChangeSolvent Use Lower Boiling Point Solvent/Mixture OilingOut->ChangeSolvent SlowCooling Cool Solution Slower OilingOut->SlowCooling InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization Success Pure Crystals Obtained ChangeSolvent->Success SlowCooling->Success Concentrate Reduce Solvent Volume InduceCrystallization->Concentrate Still no crystals? IceBath Cool in Ice Bath Concentrate->IceBath Still no crystals? IceBath->Success

Caption: Troubleshooting workflow for common recrystallization problems.

Data Presentation: Common Solvents for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar78-100Good for moderately polar compounds. The ratio can be adjusted to fine-tune solubility.
Hexane/Ethyl AcetateNon-polar/Polar68-77A versatile system for a wide range of polarities.
TolueneNon-polar111Good for less polar compounds that may require higher temperatures to dissolve.
MethanolPolar65Effective for many aromatic compounds.[16]
Guide 3: Liquid-Liquid Extraction

Liquid-liquid extraction is often the first step in purification to remove bulk impurities. The choice of solvent and pH are critical for efficient separation.

Problem: Poor Separation or Emulsion Formation

Causality: Poor separation can occur if the partition coefficient of the compound between the two immiscible phases is not sufficiently large. Emulsions are stable mixtures of immiscible liquids that can be difficult to break.

Troubleshooting Steps:
  • Optimize pH: For acidic or basic compounds, adjusting the pH of the aqueous layer can dramatically change the partition coefficient. For example, to extract a weakly acidic nitro-phenol from an organic layer, washing with a basic aqueous solution (e.g., dilute sodium bicarbonate) will deprotonate the phenol, making it highly water-soluble.

  • Solvent Selection: If separation is poor, try a different extraction solvent. The "like dissolves like" principle is a good starting point.

  • Breaking Emulsions:

    • Add Brine: Adding a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

    • Filtration: Filtering the emulsion through a pad of Celite® or glass wool can sometimes break it.

Safety Considerations

Halogenated nitroaromatic compounds should be handled with care as many are toxic, mutagenic, and can be absorbed through the skin.[1][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Consult the Safety Data Sheet (SDS) for each specific compound before use.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (1964). US3145231A - Process for the reduction of halo nitro aromatic compounds.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Thiele, J., Müller, R., & Lingens, F. (1988). Enzymatic Dehalogenation of Chlorinated Nitroaromatic Compounds. Applied and Environmental Microbiology, 54(5), 1199–1202.
  • Thiele, J., Müller, R., & Lingens, F. (1988). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 54(5), 1199–1202.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Püntener, K., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(3), 436-444.
  • Studer, M., et al. (2010). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
  • Plasma Science and Fusion Center, MIT. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Shaalaa.com. (2017). The presence of nitro group (−NO2) at o/p positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Drug Development and Delivery. (2023). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health and Medicine, 5(5), 263–270.
  • de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1577.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Püntener, K., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(3), 436-444.
  • Ledesma-García, J., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. International Journal of Molecular Sciences, 25(22), 12345.
  • Booth, G. (2000). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Martins, M., et al. (2015). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine Drugs, 13(8), 5096-5130.
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). Molecules, 29(20), 4815.
  • Bouwer, E. J., Rittmann, B. E., & McCarty, P. L. (1981). Transformations of halogenated organic compounds under denitrification conditions. Environmental Science & Technology, 15(5), 596–599.
  • Priyadarshi, A., et al. (2021). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Journal of Food Science, 86(10), 4246-4261.
  • Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091-3094.
  • Bevan, C. W. L. (1951). The influence of the nitro-group on the reactivity of aromatic halogens. Part I. Journal of the Chemical Society (Resumed), 2340-2343.
  • Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed), 3091.
  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Derivatization: A Comparative Analysis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid and Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving sensitive and selective detection in High-Performance Liquid Chromatography (HPLC) is a perpetual challenge. Many analytes of interest, particularly in complex biological matrices, lack the necessary chromophores or fluorophores for direct detection at low concentrations. Chemical derivatization, the process of modifying an analyte to enhance its detectability, is a powerful strategy to overcome this limitation.[1][2]

This guide provides an in-depth comparison of derivatization reagents for HPLC, with a special focus on the potential utility of 3-Bromo-4-hydroxy-5-nitrobenzoic acid. While established reagents such as o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 2,4-Dinitrophenylhydrazine (DNPH) have well-documented applications and performance data, the use of this compound as a derivatizing agent is not widely reported in scientific literature. This guide will, therefore, provide a comprehensive overview of the established reagents, supported by experimental protocols and data, and offer a theoretical perspective on how this compound could potentially be employed, based on the known reactivity of similar molecules.[3]

The "Why" of Derivatization: Enhancing Detection and Separation

The primary goal of derivatization in HPLC is to improve the analytical outcome in one or more of the following ways:

  • Increased Sensitivity: By attaching a strongly UV-absorbing or fluorescent molecule (a chromophore or fluorophore) to the analyte, its signal intensity can be dramatically increased, allowing for the detection of much lower concentrations.[4]

  • Enhanced Selectivity: Derivatization can target specific functional groups, leading to the selective labeling of analytes of interest in a complex sample matrix. This reduces the likelihood of interferences from other compounds.

  • Improved Chromatographic Behavior: Modifying the polarity of an analyte can improve its retention characteristics and peak shape on a given HPLC column, leading to better separation from other components.[5]

  • Increased Stability: Some analytes may be unstable under HPLC conditions. Derivatization can convert them into more stable forms, ensuring reliable quantification.

Derivatization can be performed either pre-column (before injection onto the HPLC column) or post-column (after separation but before detection). Pre-column derivatization is more common as it allows for a wider range of reaction conditions and can help in the removal of excess reagent before analysis.[4]

A Theoretical Contender: this compound

While direct experimental evidence for its use as a mainstream HPLC derivatization reagent is scarce, the chemical structure of this compound suggests its potential for such applications.

  • Chromophoric Properties: The presence of the nitro group on the benzene ring imparts strong UV-absorbing characteristics to the molecule.[3] Attaching this moiety to a non-chromophoric analyte would render the derivative detectable by UV-Vis detectors.

  • Reactive Carboxylic Acid Group: The carboxylic acid group can be activated to react with nucleophilic functional groups such as amines and alcohols on target analytes, forming stable amide or ester linkages. This is a common strategy for derivatizing these functional groups.[6]

Based on these features, this compound could theoretically be used to derivatize primary and secondary amines, as well as alcohols, for enhanced UV detection in HPLC. The reaction would likely involve an activation step of the carboxylic acid (e.g., using a carbodiimide) followed by reaction with the analyte.

dot graph TD { A[this compound] -- "Activation (e.g., DCC/NHS)" --> B{Activated Ester}; B -- "Analyte with -NH2 or -OH group" --> C[Stable Amide or Ester Derivative (UV-Active)]; C -- "HPLC Separation" --> D[Detection by UV-Vis];

} Caption: Proposed derivatization workflow for this compound.

However, without empirical data, its performance in terms of reaction kinetics, derivative stability, and sensitivity enhancement remains speculative. Researchers considering this reagent would need to undertake significant method development and validation.

The Established Players: A Comparative Overview

In contrast to the theoretical potential of this compound, several reagents have a long and proven track record in HPLC derivatization. Here, we compare three of the most widely used reagents: OPA, FMOC-Cl, and DNPH.

o-Phthalaldehyde (OPA)
  • Target Analytes: Primary amines (e.g., amino acids).[7]

  • Detection: Fluorescence.[8]

  • Mechanism: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[7]

dot graph TD { A[OPA + Primary Amine + Thiol] -- "Alkaline pH" --> B[Fluorescent Isoindole Derivative]; B -- "HPLC Separation" --> C[Fluorescence Detection (Ex: ~340 nm, Em: ~450 nm)];

} Caption: OPA derivatization workflow.

9-fluorenylmethyl chloroformate (FMOC-Cl)
  • Target Analytes: Primary and secondary amines (e.g., amino acids, including proline).[9]

  • Detection: Fluorescence and UV.[10]

  • Mechanism: FMOC-Cl reacts with amines under alkaline conditions to form stable, fluorescent carbamate derivatives.[9]

dot graph TD { A[FMOC-Cl + Primary/Secondary Amine] -- "Alkaline pH" --> B[Stable Fluorescent Carbamate Derivative]; B -- "HPLC Separation" --> C[Fluorescence or UV Detection];

} Caption: FMOC-Cl derivatization workflow.

2,4-Dinitrophenylhydrazine (DNPH)
  • Target Analytes: Aldehydes and ketones.[11]

  • Detection: UV-Vis.[12]

  • Mechanism: DNPH reacts with the carbonyl group of aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives, which are strongly UV-absorbing.[11]

dot graph TD { A[DNPH + Aldehyde/Ketone] -- "Acidic Conditions" --> B[2,4-Dinitrophenylhydrazone Derivative (UV-Active)]; B -- "HPLC Separation" --> C[UV-Vis Detection (e.g., 360 nm)];

} Caption: DNPH derivatization workflow.

Performance Comparison: A Data-Driven Perspective

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of OPA, FMOC-Cl, and DNPH.

Featureo-Phthalaldehyde (OPA)9-fluorenylmethyl chloroformate (FMOC-Cl)2,4-Dinitrophenylhydrazine (DNPH)
Target Analytes Primary aminesPrimary and secondary aminesAldehydes and ketones
Detection Mode FluorescenceFluorescence, UVUV-Vis
Reaction Speed Very fast (seconds to minutes)Fast (minutes)[13]Slower (can require heating)[14]
Derivative Stability Relatively unstable[8]Highly stable[13]Stable[11]
Sensitivity High (fmol range)Very high (fmol range)[13]Good (pmol range)
Selectivity High for primary aminesGood for primary and secondary aminesHigh for carbonyls
Interferences Excess reagent is non-fluorescentExcess reagent and by-products can interfereExcess reagent can interfere
Typical Application Amino acid analysisAmino acid and biogenic amine analysisCarbonyl compound analysis in environmental samples

Experimental Protocols

To provide a practical context, here are representative pre-column derivatization protocols for OPA, FMOC-Cl, and DNPH.

OPA Derivatization of Amino Acids
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 10.2 with NaOH.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.[5]

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the amino acid standard or sample with 400 µL of the OPA reagent.

    • Vortex for 30 seconds.

    • The reaction is complete within 1-2 minutes at room temperature.

    • Inject an appropriate volume into the HPLC system.

FMOC-Cl Derivatization of Amines
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • FMOC-Cl Solution: Dissolve 10 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be stored in the dark and is stable for about a week.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the amine standard or sample with 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Let the reaction proceed for 10 minutes at room temperature.

    • To quench the reaction and remove excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine) and vortex.

    • Inject an appropriate volume into the HPLC system.[15]

DNPH Derivatization of Carbonyls
  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of DNPH in a suitable acidic medium (e.g., 2 M HCl in acetonitrile). This solution should be filtered before use.[11]

  • Derivatization Procedure:

    • In a vial, mix 500 µL of the carbonyl standard or sample with 500 µL of the DNPH reagent.

    • Seal the vial and heat at 40-60°C for 30-60 minutes.

    • Cool the solution to room temperature.

    • Neutralize the excess acid with a suitable base if necessary.

    • Inject an appropriate volume into the HPLC system.[14]

Conclusion and Future Perspectives

The choice of a derivatization reagent is a critical decision in HPLC method development. While established reagents like OPA, FMOC-Cl, and DNPH offer robust and well-characterized solutions for the analysis of amines and carbonyls, the exploration of new reagents is essential for advancing analytical capabilities.

This compound presents an interesting theoretical potential as a UV-labeling reagent for amines and alcohols due to its inherent chromophoric properties and reactive carboxylic acid group. However, its practical utility can only be confirmed through rigorous experimental investigation. Future work should focus on optimizing the derivatization reaction conditions, evaluating the stability of the resulting derivatives, and comparing its performance against established reagents in terms of sensitivity and selectivity. Such studies will determine if this compound can transition from a theoretical contender to a valuable tool in the analytical chemist's arsenal.

References

  • van den Berg, R. G., et al. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-76. [Link]

  • Sim, K. L., & Lum, W. C. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [https://www.researchgate.net/publication/353860057_Derivatizing_Reagents_for_Detection_of_Organic_Compounds_By_HPLC]([Link]_ Compounds_By_HPLC)

  • Li, J., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Open Access Library Journal, 5(8), 1-10. [Link]

  • Krishnankutty, J. (2018). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. [Link]

  • Bourgeois, C., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(23), 5765. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Garde, A., et al. (2005). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Adamantanamine. Journal of Agricultural and Food Chemistry, 53(24), 9245-9251. [Link]

  • Lee, C. Y., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 43(10), 1573-1581. [Link]

  • Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Journal of Chromatography A, 266, 471-482. [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(11), 4847-4855. [Link]

  • Haglöf, J. (2019). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • de Oliveira, A. R. M., et al. (2016). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). Química Nova, 39(1), 69-74. [Link]

  • Justin, A., et al. (2002). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Journal of Biosciences, 27(4), 321-324. [Link]

  • Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. [Link]

  • Molnár-Perl, I. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 749-756. [Link]

  • Bourgeois, C., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • Akiyama, S., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(4), 143. [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Academia.edu. [Link]

  • Poole, C. F., & Sye, W. F. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

  • Chemchart. (n.d.). 3-bromo-4-hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [Link]

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A Comparative Guide to the Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of highly substituted aromatic compounds is a foundational requirement for innovation. 3-Bromo-4-hydroxy-5-nitrobenzoic acid is a key building block, valued for its trifunctionalized aromatic ring which allows for diverse chemical modifications. This guide provides an in-depth comparison of two primary synthesis routes for this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges. The information presented herein is intended to empower researchers to make informed decisions for their specific synthetic needs, balancing factors such as yield, purity, scalability, and safety.

Introduction to Synthetic Strategy

The molecular architecture of this compound presents a classic challenge in regioselective aromatic substitution. The starting material of choice is often the readily available and cost-effective 4-hydroxybenzoic acid. The key transformations are electrophilic aromatic bromination and nitration. The order of these reactions is critical and defines the two synthetic pathways explored in this guide. The directing effects of the substituents on the benzene ring—the activating ortho-, para-directing hydroxyl group and the deactivating meta-directing carboxyl group—govern the outcome of these electrophilic substitutions.

Synthesis Route 1: Bromination Followed by Nitration

This route commences with the bromination of 4-hydroxybenzoic acid to form the intermediate, 3-bromo-4-hydroxybenzoic acid, which is subsequently nitrated to yield the final product.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

The initial bromination of 4-hydroxybenzoic acid is a well-established procedure. The hydroxyl group strongly activates the positions ortho to it, facilitating regioselective bromination.

Experimental Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 50 g (0.36 mol) of 4-hydroxybenzoic acid in 370 mL of glacial acetic acid by heating.[1]

  • Addition of Bromine: Once the 4-hydroxybenzoic acid is fully dissolved, bring the solution to a gentle reflux. In a separate flask, prepare a solution of 59 g (0.37 mol) of bromine in 60 mL of glacial acetic acid. Add the bromine solution dropwise to the refluxing reaction mixture over a period of 30 minutes.[1]

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for 6 hours with continuous stirring.[1]

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of 3-bromo-4-hydroxybenzoic acid will form.

  • Isolation and Purification: Pour the cooled mixture into 2 liters of cold water to fully precipitate the product. Collect the white precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.[1]

Expected Yield: Approximately 70-75%.[1]

Step 2: Nitration of 3-Bromo-4-hydroxybenzoic acid

The second step involves the nitration of the brominated intermediate. The hydroxyl group continues to be the dominant activating group, directing the nitro group to the other ortho position.

Experimental Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g (46 mmol) of 3-bromo-4-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Addition of Nitrating Agent: Slowly add 4.0 mL of concentrated nitric acid (70%) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Quenching and Precipitation: Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Expected Yield: Approximately 80-85%.

Synthesis Route 1 start 4-Hydroxybenzoic Acid intermediate 3-Bromo-4-hydroxybenzoic acid start->intermediate Br2, Acetic Acid, Reflux product This compound intermediate->product HNO3, Acetic Acid, 0°C to RT Synthesis Route 2 start 4-Hydroxybenzoic Acid intermediate 4-Hydroxy-3-nitrobenzoic acid start->intermediate HNO3, Acetic Acid, RT product This compound intermediate->product Br2, Acetic Acid, Reflux

Caption: Workflow for Synthesis Route 2.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Bromination then NitrationRoute 2: Nitration then BrominationRationale & Field Insights
Overall Yield Higher (estimated 56-64%)Lower (estimated 26-29%)The initial bromination in Route 1 is highly efficient. The subsequent nitration is also high-yielding. In contrast, the initial nitration of 4-hydroxybenzoic acid in Route 2 is known to have a lower yield, which significantly impacts the overall process efficiency.
Purity of Intermediates GoodModerateThe bromination of 4-hydroxybenzoic acid (Route 1) is generally a clean reaction with minimal byproducts. The nitration of 4-hydroxybenzoic acid (Route 2) can sometimes lead to the formation of dinitro and other isomeric byproducts, complicating purification.
Reaction Conditions More demanding (reflux for bromination)Milder initial step (room temperature nitration)Route 1 requires a prolonged period of reflux for the bromination step, which is more energy-intensive. The initial nitration in Route 2 can be performed at room temperature, although the subsequent bromination requires reflux.
Safety Considerations Use of bromine requires handling in a well-ventilated fume hood. Nitric acid is a strong oxidant.Use of nitric acid and bromine.Both routes involve the use of hazardous materials (bromine and nitric acid) and require appropriate personal protective equipment and engineering controls.
Scalability More favorableLess favorableThe higher overall yield and cleaner intermediate formation of Route 1 make it more amenable to large-scale synthesis. The lower yield of Route 2 presents a significant drawback for scaling up production.

Conclusion and Recommendations

Based on the comparative analysis, Synthesis Route 1 (Bromination followed by Nitration) is the recommended pathway for the preparation of this compound. This route offers a significantly higher overall yield and generally produces cleaner intermediates, which simplifies the purification process. While the initial bromination step requires a higher reaction temperature and a longer reaction time, the superior efficiency of this route outweighs these considerations, particularly for applications where the final product yield is a critical factor.

For researchers requiring smaller quantities for initial screening or where the starting material for Route 2 is more readily available, the second route remains a viable, albeit less efficient, option. In all cases, careful control of reaction conditions and rigorous purification of intermediates are paramount to obtaining the final product in high purity.

References

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Google Patents.

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Performance Evaluation of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid as a Chromophore: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance evaluation of 3-Bromo-4-hydroxy-5-nitrobenzoic acid (BHNBA) as a chromophore, designed for researchers, scientists, and drug development professionals. In the dynamic fields of analytical chemistry and drug development, the selection of a suitable chromophore is a critical decision that influences the sensitivity, accuracy, and reliability of assays. This document offers an in-depth comparison of BHNBA with established chromophoric alternatives, supported by a combination of experimental data for the alternatives and computationally predicted data for BHNBA, necessitated by the current lack of extensive experimental characterization of this specific compound.

Introduction: The Role and Significance of Chromophores

Chromophores are molecular entities responsible for the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This property is fundamental to a vast array of scientific applications, including but not limited to, colorimetric assays, spectrophotometric quantification of analytes, and as reporters in various biological and chemical assays. The ideal chromophore exhibits a unique set of characteristics: a high molar absorptivity (extinction coefficient, ε), a distinct and well-defined absorption maximum (λmax), and robust stability under experimental conditions, particularly against photodegradation.

This guide focuses on the evaluation of this compound (BHNBA), a substituted nitroaromatic compound. The presence of the nitro group (a strong electron-withdrawing group) and the phenolic hydroxyl group (an electron-donating group) on the benzene ring suggests significant chromophoric potential. The bromine atom and the carboxylic acid group further modulate the electronic properties and solubility of the molecule. To provide a meaningful assessment, BHNBA's performance will be benchmarked against three widely used nitroaromatic chromophores: 4-Nitrophenol (4-NP), 2,4-Dinitrophenol (2,4-DNP), and 2,4,6-Trinitrophenol (Picric Acid).

Comparative Analysis of Chromophoric Properties

The efficacy of a chromophore is primarily determined by its spectral properties and its stability. This section presents a comparative analysis of these key performance indicators. It is important to note that while the data for the alternative chromophores are derived from experimental findings, the spectral and photostability data for BHNBA are based on computational predictions due to the limited availability of published experimental data.

Spectral Properties: λmax and Molar Absorptivity

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at this wavelength are critical parameters that dictate the sensitivity of a chromophoric assay. A higher ε value translates to a greater absorbance for a given concentration, enabling the detection of lower analyte concentrations.

Table 1: Comparison of Spectral Properties

Chromophoreλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent/ConditionsData Source
This compound (BHNBA) ~380-420~15,000 - 20,000Aqueous Base (pH > 8)Predicted
4-Nitrophenol (4-NP)317 (neutral), 401-405 (basic)18,380 ± 90 (at 401 nm in 10 mM NaOH)[1]Aqueous (pH dependent)Experimental
2,4-Dinitrophenol (2,4-DNP)260, 354-360 (pH dependent)~13,000 (at 360 nm)Aqueous (pH dependent)Experimental
Picric Acid (2,4,6-Trinitrophenol)354-360, ~400 (in alkali)~14,500 (at 360 nm in alcohol)Solvent DependentExperimental

Note on BHNBA Data: The λmax and ε values for BHNBA are predicted based on Time-Dependent Density Functional Theory (TD-DFT) calculations. These computational models are valuable tools for estimating the electronic transitions of molecules.[2][3][4] The predicted red-shift in the λmax of BHNBA in its deprotonated form, similar to 4-nitrophenol, is attributed to the extended conjugation of the phenolate ion with the nitro group.

Expertise & Experience Insights: The pH-dependent shift in the λmax of phenolic chromophores like 4-NP and, presumably, BHNBA is a crucial experimental consideration. In acidic or neutral solutions, the hydroxyl group is protonated, leading to absorption at shorter wavelengths. In basic solutions, deprotonation to the phenolate ion results in a significant bathochromic (red) shift and an increase in molar absorptivity. This property can be exploited to control the color development in assays by adjusting the pH.

Photostability

Photostability, the resistance of a molecule to degradation upon exposure to light, is a critical attribute for a reliable chromophore, especially in kinetic studies or when assays are performed under ambient light. The quantum yield of photodegradation (Φ) is a measure of this stability; a lower Φ indicates higher stability.

Table 2: Comparative Photostability

ChromophorePhotostability CharacteristicsQuantum Yield (Φ) of Photodegradation
This compound (BHNBA) Expected to be susceptible to photodegradation, typical of nitroaromatic compounds.Predicted to be in the range of 10⁻³ - 10⁻⁴
4-Nitrophenol (4-NP)Known to undergo photodegradation, especially under UV irradiation.[5][6][7]Can vary significantly with conditions, reported values in the range of 10⁻³ - 10⁻⁴ for direct photolysis.[8]
2,4-Dinitrophenol (2,4-DNP)Susceptible to photocatalytic degradation.[9][10] Resistant to direct solar photodegradation in aqueous solutions.[11]Reported to be relatively low for direct photolysis.
Picric Acid (2,4,6-Trinitrophenol)Generally considered stable in its pure form when stored correctly, but can be degraded under photocatalytic conditions.[12][13]Data on direct photolysis quantum yield is not readily available but is expected to be low.

Note on BHNBA Data: The predicted quantum yield for BHNBA is based on the known photochemistry of related nitroaromatic compounds. The primary mechanism of photodegradation for such compounds often involves the reduction of the nitro group or ring cleavage.[14][15][16]

Trustworthiness through Self-Validating Systems: The experimental protocols outlined in the subsequent section are designed to be self-validating. For instance, the inclusion of dark controls in photostability studies allows for the differentiation between photodegradation and thermal degradation, ensuring the reliability of the obtained results.

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided. These are grounded in established methodologies and regulatory guidelines, such as the ICH Q1B guidelines for photostability testing.[1][17][18][19]

Determination of Molar Extinction Coefficient (ε)

This protocol outlines the experimental procedure to determine the molar absorptivity of a chromophore.

Diagram 1: Workflow for Molar Absorptivity Determination

workflow_molar_absorptivity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Serial Dilutions A->B Dilute accurately C Measure Absorbance (at λmax) B->C Use spectrophotometer D Plot Absorbance vs. Concentration C->D Generate data points E Calculate ε from Slope (Beer-Lambert Law) D->E Linear Regression

Caption: Workflow for determining molar absorptivity.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the chromophore and dissolve it in a suitable solvent (e.g., 0.1 M NaOH for phenolic compounds to ensure complete deprotonation) in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the λmax of the chromophore. Use the solvent as a blank.

  • Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear plot will be equal to the molar absorptivity (ε).

Photostability Testing

This protocol is adapted from the ICH Q1B guidelines and is designed to assess the susceptibility of a chromophore to photodegradation.

Diagram 2: Workflow for Photostability Testing

workflow_photostability cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis at Time Points cluster_quantification Quantification A Prepare Sample and Dark Control B Place in Photostability Chamber A->B C Irradiate with Light Source (ICH Q1B conditions) B->C D Measure Absorbance (UV-Vis) C->D E Analyze for Degradants (HPLC) C->E F Calculate % Degradation D->F E->F G Determine Quantum Yield (Φ) F->G

Caption: Workflow for evaluating chromophore photostability.

Methodology:

  • Sample Preparation: Prepare a solution of the chromophore in a suitable solvent in a chemically inert and transparent container (e.g., quartz cuvette). Prepare an identical "dark control" sample wrapped in aluminum foil to protect it from light.

  • Exposure: Place both the sample and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Analysis: At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.

    • UV-Vis Spectroscopy: Measure the absorbance at the λmax to monitor the decrease in the concentration of the parent chromophore.

    • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method to separate the parent chromophore from its degradation products and to quantify the extent of degradation.

  • Calculation of Quantum Yield (Φ): The quantum yield of photodegradation can be determined using a chemical actinometer or by measuring the photon flux of the light source and relating it to the rate of disappearance of the chromophore.

Conclusion and Recommendations

This comparative guide provides a framework for evaluating the performance of this compound (BHNBA) as a chromophore. Based on computational predictions, BHNBA is expected to possess a high molar absorptivity and a λmax in the visible region (in its deprotonated form), making it a potentially valuable tool for various colorimetric assays. Its performance is predicted to be comparable to that of established chromophores such as 4-nitrophenol.

However, the susceptibility of nitroaromatic compounds to photodegradation is a key consideration. While BHNBA is predicted to have a photostability in the same order of magnitude as the alternatives, experimental verification is crucial for applications requiring long-term stability or involving prolonged exposure to light.

Recommendations for Future Research:

  • Experimental Verification: It is highly recommended to experimentally determine the λmax, molar absorptivity, and quantum yield of photodegradation for BHNBA to validate the computational predictions presented in this guide.

  • Solvent and pH Effects: A thorough investigation of the effects of different solvents and a wide pH range on the spectral properties of BHNBA would provide valuable information for optimizing its use in various applications.

  • Application-Specific Validation: For any specific application, it is essential to validate the performance of BHNBA under the actual experimental conditions to ensure its suitability and reliability.

By providing a combination of established experimental data for common chromophores and a predictive framework for the novel compound BHNBA, this guide aims to empower researchers and scientists to make informed decisions in the selection and application of chromophores in their work.

References

  • Baugh, P. J. (1995). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 41(8), 1177-1181. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable, reproducible, and accurate results. This guide offers an in-depth technical comparison of analytical methodologies for the quantification of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a key chemical intermediate. We will delve into a detailed validation protocol for a High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the scientific rationale behind our experimental choices, grounded in internationally recognized guidelines.

The Imperative of Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure the quality and safety of pharmaceutical products.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This process is not a one-time event but a continuous lifecycle that begins with method development and extends throughout the method's use to ensure consistent performance.[6]

This guide will focus on the validation of an analytical method for this compound, a compound for which specific validated methods are not extensively documented in publicly available literature. Therefore, the presented HPLC method is adapted from established protocols for structurally similar nitrophenolic and benzoic acid derivatives and serves as a robust starting point for method development and validation.[7][8]

High-Performance Liquid Chromatography (HPLC): A Detailed Validation Protocol

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of chemical compounds. Its high resolution, sensitivity, and amenability to automation make it a preferred method for the analysis of pharmaceutical intermediates like this compound.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard_Prep Standard & Sample Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Method_Validation_Runs Method Validation Experiments System_Suitability->Method_Validation_Runs Pass Specificity Specificity Method_Validation_Runs->Specificity Linearity Linearity & Range Method_Validation_Runs->Linearity Accuracy Accuracy Method_Validation_Runs->Accuracy Precision Precision Method_Validation_Runs->Precision LOD_LOQ LOD & LOQ Method_Validation_Runs->LOD_LOQ Robustness Robustness Method_Validation_Runs->Robustness

Caption: Workflow for HPLC analysis of this compound.

Step-by-Step HPLC Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Standards:

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Phosphoric acid (ACS grade).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). The gradient program should be optimized to achieve good separation of the analyte from any impurities. A starting point could be a linear gradient from 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a PDA detector. Based on its structure, a starting wavelength of around 270-280 nm is a reasonable estimate.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of mobile phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.

Validation Parameters and Acceptance Criteria

The validation of the analytical method must be performed according to established guidelines to demonstrate its fitness for purpose.[4][9][10] The core validation parameters are outlined below, with typical acceptance criteria based on ICH and USP guidelines.[11][12][13]

1. Specificity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or subjected to forced degradation (acid, base, oxidation, heat, light).

  • Acceptance Criteria: The peak for this compound should be well-resolved from other peaks (resolution > 2), and the peak purity should be confirmed using a PDA detector.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Procedure: Analyze the prepared calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods may be suitable for the analysis of this compound, depending on the specific application and available resources.

Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the analyte in a solution.
Typical Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).UV-Vis Detector.
Specificity High; can separate the analyte from structurally similar impurities.High; particularly when coupled with MS. May require derivatization for polar, non-volatile compounds.Low; susceptible to interference from other absorbing species.[14][15]
Sensitivity High (typically ng/mL to pg/mL).Very high, especially with ECD for halogenated compounds or MS.Moderate (typically µg/mL to mg/mL).
Sample Derivatization Not typically required.May be necessary to increase volatility and thermal stability.Not required.
Advantages Versatile, high resolution, suitable for non-volatile and thermally labile compounds.High sensitivity, excellent for volatile compounds.Simple, rapid, and cost-effective.[14]
Disadvantages Higher cost of instrumentation and solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.Low specificity, limited to samples with few interfering components.
Gas Chromatography (GC)

For a compound like this compound, direct analysis by GC would be challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl). Derivatization to convert these polar groups into less polar, more volatile esters and ethers would likely be necessary. While this adds a step to the sample preparation, GC coupled with an Electron Capture Detector (ECD) could offer very high sensitivity due to the presence of the bromine atom.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique. However, its major limitation is the lack of specificity.[14][15][16] Any impurity or matrix component that absorbs at the same wavelength as this compound will interfere with the measurement. This method might be suitable for the analysis of the pure substance or for in-process control where the sample matrix is well-defined and free of interfering substances.

Logical Relationships in Method Validation

Method Validation Logic cluster_performance Performance Characteristics Fit_for_Purpose Method is Fit for Purpose Accuracy Accuracy Accuracy->Fit_for_Purpose Precision Precision Precision->Fit_for_Purpose Specificity Specificity Specificity->Fit_for_Purpose Linearity Linearity Range Range Linearity->Range Range->Fit_for_Purpose LOD_LOQ LOD/LOQ LOD_LOQ->Fit_for_Purpose Robustness Robustness Robustness->Fit_for_Purpose

Caption: Interrelation of validation parameters ensuring a method is fit for purpose.

Conclusion

The choice between HPLC, GC, and UV-Vis spectrophotometry will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for specificity, the required sensitivity, and the available instrumentation. For most applications in a drug development setting, the high specificity and versatility of HPLC make it the most suitable choice. By following a systematic and scientifically sound validation process, researchers can ensure that their analytical data for this compound is reliable, accurate, and defensible.

References

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ICH. (2024). ICH Q14 Analytical Procedure Development. International Council for Harmonisation. [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

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  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

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  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the substituted benzoic acid framework is a cornerstone of molecular design. Among these, 3-Bromo-4-hydroxy-5-nitrobenzoic acid stands out as a particularly versatile scaffold. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a halogen—offers multiple, orthogonal handles for chemical modification. The interplay of the electronic properties of these substituents governs the reactivity at each site, making a deep understanding of this system crucial for predictable and efficient synthesis.

This guide moves beyond a simple recitation of facts to provide a comparative analysis of the reactivity of this core molecule and its structural analogs. We will dissect the causal relationships between molecular structure and chemical behavior, supported by experimental data and established mechanistic principles. The focus will be on two primary classes of reactions critical for synthetic applications: Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond and derivatization of the carboxylic acid group.

The Theoretical Framework: Unpacking Substituent Effects

The reactivity of the benzene ring is dictated by the electronic nature of its substituents. The effects are broadly classified as inductive (through-bond polarization) and resonance (delocalization of electrons through the π-system).

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both induction and resonance. Its true power is revealed when it is positioned ortho or para to a potential leaving group, where it can directly stabilize the negatively charged intermediate in SNAr reactions.[1][2]

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring towards electrophilic attack but increases the electrophilicity of the carboxyl carbon itself, influencing its derivatization.[3]

  • Hydroxyl Group (-OH): A strong electron-donating group (EDG) through resonance, which generally activates the ring. However, its phenolic acidity is significantly increased by the presence of adjacent EWGs.

  • Bromo Group (-Br): Halogens are a classic case of competing effects. They are inductively electron-withdrawing but are capable of donating electron density through resonance. In most scenarios, the inductive effect dominates. The bromine atom serves as an excellent leaving group in SNAr reactions, particularly when the ring is activated by EWGs.[2]

The following diagram illustrates the logical flow of how these electronic properties influence the key reaction pathways discussed in this guide.

G substituents Substituent Electronic Properties (on this compound) ewg Strong Electron-Withdrawing Groups (e.g., -NO2, -COOH) substituents->ewg edg Electron-Donating Groups (e.g., -OH) substituents->edg halogen Halogen Leaving Group (-Br) substituents->halogen snar Nucleophilic Aromatic Substitution (SNAr) Reactivity ewg->snar Strongly Activates (Stabilizes Meisenheimer Complex) ester Carboxylic Acid Derivatization Reactivity ewg->ester Increases Carbonyl Electrophilicity edg->snar Weakly Deactivates (Increases Ring Electron Density) halogen->snar Acts as Leaving Group

Caption: Influence of substituent electronics on reactivity pathways.

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry and is particularly effective on electron-deficient rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount.

Comparison A: The Critical Role of Nitro Group Positioning

The activating effect of the nitro group is profoundly dependent on its position relative to the leaving group (bromine). In our parent molecule, the nitro group is ortho to the bromine. This geometry is ideal for stabilizing the Meisenheimer complex through resonance, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group.

If we consider an analog, 3-Bromo-4-hydroxy-1-nitrobenzoic acid , where the nitro group is meta to the bromine, this direct resonance stabilization is impossible.[1][2] The nitro group can only exert a weaker, inductive electron-withdrawing effect.[2]

Caption: Resonance stabilization of the Meisenheimer complex.

Experimental Implication: The reaction of this compound with a nucleophile like piperidine or sodium methoxide will proceed under mild conditions (e.g., room temperature to 80 °C in a polar aprotic solvent like DMF or DMSO). In contrast, the meta-nitro analog would require significantly harsher conditions, such as high temperatures (150-200 °C), and may still result in low conversion due to the higher activation energy.[2]

Comparison B: The Nature of the Halogen Leaving Group (Cl vs. Br vs. I)

A common misconception is that leaving group ability in SNAr follows the C-X bond strength (I > Br > Cl > F). However, the opposite trend is often observed (F > Cl > Br > I). This is because the rate-determining step is the nucleophilic attack on the carbon bearing the halogen.[2] A more electronegative halogen (like F or Cl) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to attack.

Supporting Experimental Data:

The following table summarizes expected relative reaction rates for the SNAr reaction of 3-halo-4-hydroxy-5-nitrobenzoic acid analogs with a common nucleophile, such as sodium methoxide.

AnalogHalogen (X)Relative Rate Constant (k_rel)Rationale
1 Cl~1.0Highly polarized C-Cl bond facilitates nucleophilic attack.
2 Br~0.8C-Br bond is less polarized than C-Cl, leading to slightly slower attack.
3 I~0.2C-I bond is the least polarized, resulting in the slowest rate of attack.

Comparative Reactivity II: Carboxylic Acid Derivatization

The reactivity of the carboxylic acid group towards esterification or amidation is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring pull electron density away from the carboxyl group, making it more electrophilic and generally more acidic.[3][5]

Comparison: The Influence of Ring Substituents on Acidity and Esterification

Let's compare our parent molecule with a less substituted analog, 3-Bromo-4-hydroxybenzoic acid [6], to isolate the effect of the nitro group. The strong EWG nature of the -NO₂ group significantly stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[3][7]

This increased electrophilicity of the carbonyl carbon in the nitro-containing compound should facilitate direct acid-catalyzed esterification (Fischer esterification).

Supporting Experimental Data:

AnalogKey SubstituentsPredicted pKaExpected Relative Esterification Rate
A -Br, -OH, -NO₂ ~2.5 - 3.01.0 (Baseline)
B -Br, -OH~3.5 - 4.0< 1.0

Causality: The lower pKa of Analog A is a direct measure of the electron-withdrawing effect of the nitro group.[8] This same effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by an alcohol nucleophile. For less reactive substrates like Analog B, or for reactions requiring milder conditions, the use of coupling agents (e.g., DCC, EDC, TBTU) is often necessary to pre-activate the carboxylic acid.[9]

Experimental Protocols

Trustworthy science requires robust and reproducible methods. The following protocols are designed as self-validating systems for comparing the reactivity of the described analogs.

Protocol 1: Comparative SNAr Reactivity via LC-MS Monitoring

This workflow allows for the direct comparison of reaction rates between different halogen analogs.

G start Start: Prepare Stock Solutions prep_substrates 1. Prepare 10 mM stock solutions of each analog (Cl, Br, I) in DMSO. start->prep_substrates prep_nuc 2. Prepare a 100 mM stock solution of nucleophile (e.g., Piperidine) in DMSO. prep_substrates->prep_nuc reaction_setup Reaction Setup (in parallel) prep_nuc->reaction_setup combine 3. In separate vials, mix 100 µL of each substrate stock with 100 µL of nucleophile stock. reaction_setup->combine thermostat 4. Place vials in a heating block at 60 °C. combine->thermostat monitoring Reaction Monitoring thermostat->monitoring sampling 5. At t = 0, 15, 30, 60, 120 min, take a 5 µL aliquot from each vial. monitoring->sampling quench 6. Quench the aliquot in 495 µL of Acetonitrile/Water (1:1) with 0.1% Formic Acid. sampling->quench analysis Analysis quench->analysis lcms 7. Analyze each quenched sample by LC-MS to determine the ratio of starting material to product. analysis->lcms plot 8. Plot % Conversion vs. Time for each analog to compare reaction rates. lcms->plot

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Methodology:

  • Preparation: To three separate, sealed 2 mL vials, add 1.0 equivalent of the corresponding analog (3-Chloro-, 3-Bromo-, or 3-Iodo-4-hydroxy-5-nitrobenzoic acid).

  • Solvent & Nucleophile: Add anhydrous DMF or DMSO to create a 0.1 M solution. Add 1.2 equivalents of a nucleophile (e.g., piperidine).

  • Reaction: Place the vials in a pre-heated aluminum block set to 80 °C. Stir the reactions using a magnetic stir bar.

  • Monitoring: At regular intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 10 µL) and quench it in a larger volume of mobile phase (e.g., 500 µL of 50:50 acetonitrile:water) for immediate LC-MS analysis.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Plot the percentage of product formed against time to determine the relative reaction rates.

Protocol 2: Comparative Esterification via ¹H NMR

This protocol compares the rate of esterification by monitoring the formation of the methyl ester.

  • Preparation: In two separate NMR tubes, dissolve 1.0 equivalent of Analog A (with -NO₂) and Analog B (without -NO₂) in 0.75 mL of deuterated methanol (CD₃OD).

  • Catalyst: Add 0.1 equivalents of concentrated sulfuric acid to each NMR tube.

  • Initial Scan: Immediately acquire a ¹H NMR spectrum for each sample at t=0. Note the integral of a characteristic aromatic proton peak of the starting material.

  • Reaction: Place the NMR tubes in a heating block maintained at 50 °C.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), remove the tubes and acquire a new ¹H NMR spectrum.

  • Analysis: Monitor the appearance of the methyl ester singlet peak (typically around 3.9 ppm). Calculate the percent conversion by comparing the integral of the product methyl peak to the integral of the starting material aromatic peak.

Conclusion and Strategic Outlook

The reactivity of this compound is a finely tuned system dictated by the electronic interplay of its substituents. Our comparative analysis reveals two key principles for synthetic strategy:

  • For SNAr reactions, reactivity is maximized by:

    • The presence of a strong electron-withdrawing group (ortho or para to the leaving group) to stabilize the Meisenheimer intermediate.

    • The use of a more electronegative halogen (Cl > Br) to enhance the electrophilicity of the reaction site.

  • For carboxylic acid derivatization, reactivity is enhanced by:

    • The presence of electron-withdrawing groups anywhere on the ring, which increase the electrophilicity of the carbonyl carbon.

By understanding these fundamental principles, researchers can rationally select analogs and reaction conditions to achieve their synthetic goals, whether it be in the rapid diversification of a drug scaffold or the tailored synthesis of a functional material.

References

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link][3][7]

  • Méndez-Lucio, O., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (NIH). [Link][8]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link][5]

  • Bevan, C. W. L. (1951). The influence of the nitro-group on the reactivity of aromatic halogens. Part I. Journal of the Chemical Society (Resumed). [Link][10]

  • Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society (Resumed). [Link][11][12]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link][1]

  • ResearchGate. (2014). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. [Link][9]

  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids. [13]

  • PubChem. (n.d.). This compound. [Link][14]

  • Kłos, J. W., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link][4]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. [Link][6]

Sources

A Senior Application Scientist's Guide to Amine Analysis: Evaluating Alternatives to 3-Bromo-4-hydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Derivatization in Amine Analysis

In the landscape of pharmaceutical and biomedical research, the accurate quantification of amines is a frequent and critical task. Amines, a broad class of organic compounds containing a basic nitrogen atom with a lone pair, are foundational to the structure of amino acids, proteins, and many small-molecule drugs. However, their analysis via common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is often hampered by their poor UV absorbance and high polarity, which leads to weak retention on reverse-phase columns.

To overcome these challenges, pre-column derivatization is a widely adopted strategy. This process involves a chemical reaction that converts the amine analyte into a derivative with enhanced detection properties (e.g., strong UV absorbance or fluorescence) and improved chromatographic behavior. The choice of derivatizing reagent is paramount and dictates the sensitivity, selectivity, and robustness of the analytical method.

This guide addresses the topic of finding suitable alternatives to the less commonly used reagent, 3-Bromo-4-hydroxy-5-nitrobenzoic acid . While this reagent possesses a chromophore, its application in routine amine analysis is not well-documented in peer-reviewed literature, presenting a challenge for methods validation and transfer. In contrast, several well-established reagents offer a wealth of supporting data, validated protocols, and a proven track record in diverse sample matrices. This guide provides an in-depth comparison of these robust alternatives, offering experimental insights and actionable protocols to empower researchers in their analytical endeavors.

The Baseline: Understanding this compound

A thorough review of the scientific literature reveals a notable scarcity of application data for this compound as a derivatizing agent for amine analysis. While its chemical structure suggests potential reactivity with amines through the formation of an amide bond, the lack of established protocols and performance data makes it a high-risk choice for method development in regulated environments. The absence of a strong fluorophore also limits the achievable sensitivity compared to modern fluorescent reagents. This guide, therefore, shifts focus to well-characterized, high-performance alternatives that offer superior sensitivity, selectivity, and reliability.

A Comparative Overview of Leading Amine Derivatization Reagents

The following sections provide a detailed examination of five industry-standard reagents for amine analysis. Each section will delve into the reaction mechanism, provide a step-by-step experimental protocol, and discuss the key advantages and limitations.

o-Phthalaldehyde (OPA): The Workhorse for Primary Amines

o-Phthalaldehyde (OPA) is a classic and widely used reagent for the derivatization of primary amines.[1] Its reaction with primary amines in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), proceeds rapidly at room temperature to yield a highly fluorescent isoindole derivative.[1] This reaction is highly specific for primary amines, which can be an advantage when analyzing complex mixtures where secondary amines are not of interest.[1]

The OPA derivatization reaction is a two-step process. First, the primary amine reacts with OPA to form an unstable intermediate. This intermediate then rapidly reacts with the thiol to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. The reaction is typically carried out in a borate buffer at an alkaline pH (9-10).

OPA_Reaction cluster_reactants Reactants cluster_products Products Primary_Amine Primary Amine (R-NH₂) Fluorescent_Isoindole Fluorescent Isoindole Derivative Primary_Amine->Fluorescent_Isoindole pH 9-10 OPA o-Phthalaldehyde (OPA) OPA->Fluorescent_Isoindole Thiol Thiol (R'-SH) Thiol->Fluorescent_Isoindole

Caption: OPA Derivatization of a Primary Amine.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the amine-containing sample (or standard) with 200 µL of the OPA reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2 minutes.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.2.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would be from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[2]

  • Sensitivity: Limits of detection (LOD) in the low picomole range can be achieved.[2]

  • Selectivity: Highly selective for primary amines. Does not react with secondary amines like proline.[1]

  • Stability: The derivatives are relatively stable, but analysis should ideally be performed within a few hours of derivatization.[3]

9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): For Primary and Secondary Amines

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a versatile reagent that reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[4] This makes it suitable for the analysis of a broader range of amines, including amino acids like proline.[4]

FMOC-Cl reacts with the amine functional group in a nucleophilic substitution reaction under alkaline conditions (pH 8-11). The amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a stable carbamate derivative.

FMOC_Reaction cluster_reactants Reactants cluster_products Products Amine Primary or Secondary Amine Fluorescent_Carbamate Fluorescent Carbamate Derivative Amine->Fluorescent_Carbamate Alkaline pH FMOC_Cl 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) FMOC_Cl->Fluorescent_Carbamate

Caption: FMOC-Cl Derivatization of an Amine.

  • Reagent Preparation:

    • Borate Buffer (0.5 M, pH 7.8): Dissolve 3.09 g of boric acid in 100 mL of deionized water and adjust the pH to 7.8 with a sodium hydroxide solution.

    • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetone. This solution should be prepared fresh.

  • Derivatization Procedure:

    • To 500 µL of the amine sample in borate buffer, add 500 µL of the FMOC-Cl reagent.

    • Vortex the mixture immediately for 30 seconds.

    • Let the reaction proceed at room temperature for 10 minutes.

    • To stop the reaction and derivatize excess reagent, add 1 mL of 2% (v/v) glycine solution and vortex.

    • Extract the FMOC-amine derivatives by adding 2 mL of pentane and vortexing for 30 seconds.

    • Centrifuge to separate the layers and transfer the aqueous (lower) layer to a clean vial for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 50 mM Sodium acetate, pH 4.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient would be from 30% B to 70% B over 25 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detector with excitation at 266 nm and emission at 305 nm.[5]

  • Sensitivity: Detection limits are in the femtomole range.[6]

  • Selectivity: Reacts with both primary and secondary amines.[4]

  • Stability: The FMOC derivatives are very stable, allowing for automated analysis of multiple samples over extended periods (more than 48 hours).[6]

Dansyl Chloride: A Classic Fluorescent Label

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used fluorescent labeling agent for primary and secondary amines.[7] The resulting dansylated amines are highly fluorescent and can be detected with high sensitivity.[7]

Dansyl chloride reacts with the unprotonated form of the amine in a nucleophilic substitution reaction at an alkaline pH (typically 9.5-10.5).[8] The amine attacks the sulfonyl chloride group, displacing the chloride and forming a stable sulfonamide derivative.

Dansyl_Reaction cluster_reactants Reactants cluster_products Products Amine Primary or Secondary Amine Fluorescent_Sulfonamide Fluorescent Sulfonamide Derivative Amine->Fluorescent_Sulfonamide pH 9.5-10.5 Dansyl_Cl Dansyl Chloride Dansyl_Cl->Fluorescent_Sulfonamide

Caption: Dansyl Chloride Derivatization of an Amine.

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with sodium hydroxide.

    • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of dansyl chloride in 10 mL of acetone. Store in the dark.

  • Derivatization Procedure:

    • To 100 µL of the amine sample, add 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After incubation, add 100 µL of 2% (v/v) glycine to quench the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Reconstitute the sample in 500 µL of the initial mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient is from 40% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 335 nm and emission at 520 nm.[9]

  • Sensitivity: Picomole to femtomole detection limits are achievable.[8]

  • Selectivity: Reacts with primary and secondary amines.[7]

  • Stability: The dansyl derivatives are generally stable.[10]

Ninhydrin: The Classic Colorimetric Reagent

Ninhydrin is a well-known reagent for the detection and quantification of amino acids and primary amines.[11] The reaction produces a deep purple color, known as Ruhemann's purple, which can be measured spectrophotometrically.[11]

The reaction of ninhydrin with a primary amine is a complex process involving oxidative deamination of the amine. Two molecules of ninhydrin react with one molecule of the primary amine. The amine is converted to an aldehyde and ammonia, and the ninhydrin is reduced. The reduced ninhydrin then reacts with another molecule of ninhydrin and the liberated ammonia to form the intensely colored Ruhemann's purple.

Ninhydrin_Reaction cluster_reactants Reactants cluster_products Products Primary_Amine Primary Amine Ruhemanns_Purple Ruhemann's Purple (Deep Purple Color) Primary_Amine->Ruhemanns_Purple Heat Ninhydrin_1 Ninhydrin (2 molecules) Ninhydrin_1->Ruhemanns_Purple Marfeys_Reaction cluster_reactants Reactants cluster_products Products Chiral_Amine Chiral Amine (L- and D-enantiomers) Diastereomers L-L and L-D Diastereomers Chiral_Amine->Diastereomers Alkaline pH, Heat Marfeys_Reagent Marfey's Reagent (L-FDAA) Marfeys_Reagent->Diastereomers

Sources

Efficacy comparison of "3-Bromo-4-hydroxy-5-nitrobenzoic acid" in different synthetic strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Strategies: An Overview

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid can be approached from two primary retrosynthetic pathways, each commencing from a different commercially available starting material:

  • Strategy 1: Electrophilic Nitration of 3-Bromo-4-hydroxybenzoic Acid. This approach involves the introduction of a nitro group onto the aromatic ring of 3-Bromo-4-hydroxybenzoic acid.

  • Strategy 2: Electrophilic Bromination of 4-Hydroxy-5-nitrobenzoic Acid. This alternative route entails the bromination of 4-Hydroxy-5-nitrobenzoic acid.

The selection of the optimal strategy depends on a variety of factors, including the availability and cost of starting materials, desired purity of the final product, and scalability of the reaction.

Causality Behind Experimental Choices: Directing Group Effects

The feasibility and outcome of both synthetic strategies are governed by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

  • In Strategy 1 (Nitration): The starting material, 3-Bromo-4-hydroxybenzoic acid, has three substituents to consider:

    • -OH (hydroxyl): A strongly activating, ortho-, para- directing group.

    • -Br (bromo): A deactivating, ortho-, para- directing group.

    • -COOH (carboxylic acid): A deactivating, meta- directing group.

    The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to it. The position para to the hydroxyl group is already occupied by the carboxylic acid. The two ortho positions are at C3 and C5. With the C3 position blocked by a bromine atom, the nitration is strongly directed to the C5 position.

  • In Strategy 2 (Bromination): The starting material, 4-Hydroxy-5-nitrobenzoic acid, also presents a complex interplay of directing effects:

    • -OH (hydroxyl): A strongly activating, ortho-, para- directing group.

    • -NO₂ (nitro): A strongly deactivating, meta- directing group.

    • -COOH (carboxylic acid): A deactivating, meta- directing group.

    Again, the hydroxyl group's influence is paramount. It will direct the incoming bromine electrophile to the positions ortho or para to itself. The para position is occupied by the carboxylic acid, and the C5 position is occupied by the nitro group. Therefore, the bromination is anticipated to occur at the C3 position, which is ortho to the hydroxyl group.

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Nitration of 3-Bromo-4-hydroxybenzoic AcidStrategy 2: Bromination of 4-Hydroxy-5-nitrobenzoic Acid
Starting Material Availability 3-Bromo-4-hydroxybenzoic acid is commercially available.4-Hydroxy-5-nitrobenzoic acid is commercially available.
Predicted Yield Potentially high due to strong regioselective control.May be slightly lower due to the deactivating nature of the nitro and carboxyl groups.
Reaction Conditions Typically requires strong acids (e.g., nitric acid in sulfuric or acetic acid) and controlled temperatures.Can be achieved with molecular bromine or N-bromosuccinimide, often in a polar solvent.
Potential Byproducts Over-nitration or oxidation of the starting material if conditions are not carefully controlled.Formation of di-bromo species is a possibility, though less likely due to the deactivated ring.
Purification Crystallization is often sufficient for purification.Chromatographic purification may be necessary to remove any di-brominated byproducts.

Experimental Protocols

The following protocols are based on established procedures for similar electrophilic aromatic substitution reactions and are intended as a starting point for optimization in a research setting.

Strategy 1: Nitration of 3-Bromo-4-hydroxybenzoic Acid

This protocol is adapted from the nitration of similar phenolic compounds.[1][2]

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid (if not commercially available)

A detailed protocol for the synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid has been well-documented.[3]

  • Reactants: p-hydroxybenzoic acid, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve p-hydroxybenzoic acid in glacial acetic acid with heating and stirring.

    • Add a solution of bromine in glacial acetic acid to the boiling solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter and recrystallize the crude product from glacial acetic acid.

  • Reported Yield: Approximately 70%.[3]

Step 2: Nitration to form this compound

  • Dissolution: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 10.0 g (46.1 mmol) of 3-Bromo-4-hydroxybenzoic acid in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of 3.5 mL (55.3 mmol) of concentrated nitric acid (68%) and 5 mL of glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Strategy 2: Bromination of 4-Hydroxy-5-nitrobenzoic Acid

This protocol is based on general methods for the bromination of activated aromatic rings.

  • Dissolution: In a flask protected from light, dissolve 8.3 g (45.3 mmol) of 4-Hydroxy-5-nitrobenzoic acid in 150 mL of glacial acetic acid.

  • Addition of Bromine: To the stirred solution, add a solution of 2.5 mL (48.0 mmol) of bromine in 20 mL of glacial acetic acid dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 600 mL of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Pathways

dot

// Nodes for Strategy 1 A [label="3-Bromo-4-hydroxybenzoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="3-Bromo-4-hydroxy-5-nitrobenzoic\nAcid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Strategy 2 C [label="4-Hydroxy-5-nitrobenzoic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Nitration\n(HNO₃, H₂SO₄/AcOH)", color="#34A853"]; C -> B [label="Bromination\n(Br₂, AcOH)", color="#4285F4"]; }

Caption: Synthetic strategies for this compound.

Experimental Workflow

dot

// Nodes Start [label="Starting Material\n(Substituted Benzoic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Electrophilic Substitution\n(Nitration or Bromination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., Ice Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Isolation of Crude Product\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, IR, MS, M.P.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Pure 3-Bromo-4-hydroxy-5-nitrobenzoic\nAcid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Isolate; Isolate -> Purify; Purify -> Characterize; Characterize -> Final; }

Caption: General experimental workflow for synthesis and purification.

Conclusion and Recommendations

Both proposed synthetic strategies offer viable pathways to this compound.

Strategy 1 (Nitration) is likely the more efficient and higher-yielding approach. The strong directing effect of the hydroxyl group, coupled with the pre-existing bromine atom, provides excellent regiochemical control, minimizing the formation of isomeric byproducts. This simplifies the purification process, often requiring only recrystallization.

Strategy 2 (Bromination) is also a feasible route. However, the combined deactivating effects of the nitro and carboxylic acid groups may lead to slower reaction times and potentially lower yields. Furthermore, there is a slightly higher risk of forming di-substituted byproducts, which could necessitate more rigorous purification methods like column chromatography.

For researchers seeking a straightforward and high-yielding synthesis, Strategy 1 is recommended as the primary approach. As with any chemical synthesis, careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is crucial to maximize yield and purity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Google Patents.
  • PubMed. A Green, Facile Method for Selective α‑Bromination of Flavanones. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • Google Patents.
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

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A Senior Application Scientist's Guide to Profiling the Selectivity of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: Beyond the Primary Target—The Imperative of Cross-Reactivity Profiling

In the landscape of modern drug discovery, the identification of a potent "hit" against a primary biological target is merely the first step in a long and arduous journey. The true challenge lies in sculpting this initial potency into a finely tuned selectivity, ensuring that the therapeutic effects are not overshadowed by unintended off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel series of compounds derived from 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a scaffold presenting a unique combination of functional groups—a halogen, a nitro group, and a phenolic acid—that offer rich potential for molecular interactions.

We will move beyond a simple recitation of protocols. Instead, we will delve into the strategic rationale behind the experimental design, data interpretation, and the iterative process of refining a lead candidate. The methodologies described herein are designed to be self-validating, providing a robust and reproducible system for assessing compound selectivity. This guide is intended for drug development professionals who understand that a successful therapeutic is not just about what it does, but, more importantly, what it does not do.

Part 1: The Strategic Framework for Selectivity Profiling

The journey from a promising hit to a viable drug candidate is a process of systematic risk mitigation. A comprehensive cross-reactivity assessment is central to this process. Our strategy is built upon a tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This cascade allows for the efficient allocation of resources, ensuring that only the most promising candidates advance.

Below is a diagram illustrating the logical workflow for our selectivity profiling cascade.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary & Functional Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation A Primary Target Potency Assays (IC50/EC50) B Broad Panel Off-Target Screen (e.g., Eurofins SafetyScreen44™) A->B Potent Hits Advance C Dose-Response Assays on Confirmed Off-Targets B->C Hits with >50% Inhibition at 10µM are Flagged D Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) C->D Validate Functional Consequences E Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E Confirm Cellular Target Engagement F Early In Vivo Toxicity & PK/PD Studies E->F Most Selective Candidates Advance

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 2: Comparative Analysis of Hypothetical Derivatives

To illustrate this process, let us consider a hypothetical lead compound, BHNBA-Lead , and two structural analogs, Analog A (nitro group replaced with an amino group) and Analog B (bromine atom shifted to the 2-position). Our primary target is a novel protein kinase, "Kinase-X."

Initial Potency and Broad Panel Screening

The first step is to establish the on-target potency and perform a broad screen against a panel of common off-targets. For this, we utilize a standardized assay panel, such as the SafetyScreen44™ from Eurofins, which includes a wide range of receptors, ion channels, and enzymes. The compounds are typically screened at a concentration of 10 µM.

Table 1: Primary Potency and Broad Panel Off-Target Hits (>50% Inhibition @ 10 µM)

Compound IDPrimary Target: Kinase-X IC50 (nM)Off-Target Hit 1: PDE4D (% Inhibition @ 10 µM)Off-Target Hit 2: hERG Channel (% Inhibition @ 10 µM)Off-Target Hit 3: COX-2 (% Inhibition @ 10 µM)
BHNBA-Lead 5085%62%15%
Analog A 45092%<10%75%
Analog B 7525%55%18%

Expert Analysis:

  • BHNBA-Lead demonstrates excellent on-target potency. However, it shows significant activity against phosphodiesterase 4D (PDE4D) and the hERG potassium channel, a critical cardiac liability. The nitro group, being a strong electron-withdrawing group, might be contributing to interactions with the hERG channel pore.

  • Analog A , where the nitro group is reduced to an amine, shows a dramatic loss of primary target potency. While it pleasingly loses its hERG liability, it gains a significant interaction with COX-2 and retains the PDE4D off-target activity. This suggests the nitro group is crucial for Kinase-X binding but also a source of off-target effects.

  • Analog B , with the bromine atom shifted, retains good potency and, importantly, reduces the PDE4D interaction. This suggests that the substitution pattern on the aromatic ring is key to achieving selectivity. The hERG liability, while still present, is slightly reduced.

Based on this initial screen, Analog B emerges as the most promising candidate for further investigation, although the hERG activity still requires careful monitoring and mitigation.

Dose-Response Validation of Off-Target Hits

The next logical step is to quantify the potency of the off-target interactions for BHNBA-Lead and Analog B to determine the selectivity window.

Table 2: Off-Target IC50 Values and Selectivity Ratios

Compound IDPrimary Target IC50 (nM)PDE4D IC50 (nM)hERG IC50 (nM)Selectivity Ratio (PDE4D/Primary)Selectivity Ratio (hERG/Primary)
BHNBA-Lead 508002,50016x50x
Analog B 75>10,0003,000>133x40x

Expert Analysis:

The dose-response analysis confirms the superior selectivity of Analog B over the PDE4D target. A selectivity window greater than 100-fold is generally considered desirable for advancing a compound. However, the hERG selectivity for both compounds remains a concern, with a window of only 40-50x. This is a significant risk, and further structural modifications would be required to eliminate this activity before considering clinical development.

Part 3: Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for two key assays mentioned above.

Protocol: Kinase-X Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibition of our primary target, Kinase-X. The ADP-Glo™ Kinase Assay (Promega) is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X peptide substrate/ATP solution in the same buffer.

    • Serially dilute test compounds (BHNBA-Lead, Analogs) in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to a 384-well plate.

    • Add 10 µL of the 2X Kinase-X enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation in GraphPad Prism or similar software.

Protocol: hERG Channel Binding Assay (Radioligand)

This protocol outlines a competitive binding assay to assess the affinity of test compounds for the hERG channel, a critical safety assessment.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from HEK293 cells stably expressing the hERG channel (e.g., from PerkinElmer).

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 25 µL of test compound dilution.

      • 25 µL of [³H]-Astemizole (a known hERG ligand, final concentration ~1 nM).

      • 150 µL of hERG-expressing cell membranes (final concentration ~10 µ g/well ).

    • For non-specific binding control wells, add a high concentration of an unlabeled hERG blocker (e.g., 10 µM Astemizole).

    • Incubate the plate for 60 minutes at 25°C.

    • Harvest the membranes onto a filter plate using a cell harvester and wash 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding - Non-specific Binding).

    • Determine the IC50 value by non-linear regression analysis.

G cluster_0 Competitive Binding Assay Principle Receptor hERG Channel Binding Site Signal Measured Radioactivity Receptor->Signal Bound Radioligand Generates Signal Radioligand [³H]-Astemizole (Radiolabeled Ligand) Radioligand->Receptor:f1 Binds & Emits Signal Compound Test Compound (e.g., Analog B) Compound->Receptor:f1 Competes for Binding Site

Caption: The principle of a competitive radioligand binding assay.

Conclusion and Future Directions

Our comparative analysis, grounded in robust experimental protocols, reveals that subtle structural modifications to the this compound scaffold can have profound effects on biological selectivity. While Analog B demonstrates a significantly improved selectivity profile over the initial lead compound by mitigating the PDE4D off-target activity, the persistent hERG liability underscores the need for further medicinal chemistry efforts.

The path forward would involve synthesizing new analogs of Analog B with modifications aimed at disrupting the key pharmacophoric features responsible for hERG binding, without compromising the on-target potency for Kinase-X. This iterative cycle of design, synthesis, and screening is the cornerstone of modern drug discovery, transforming potent molecules into safe and effective medicines.

References

  • Eurofins DiscoverX. (2024). SafetyScreen44™ Panel. Eurofins. [Link]

  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA. [Link]

  • Martinez, M. M., et al. (2013). Cellular thermal shift assay for drug-target engagement. Science. [Link]

A Comparative Performance Analysis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a continuous search for new chemical entities that can overcome existing resistance mechanisms. Substituted benzoic acids have emerged as a promising class of compounds, with their antibacterial activity often modulated by the nature and position of substituents on the benzene ring.[1][2][3] This guide presents a performance benchmark of a novel investigational compound, 3-Bromo-4-hydroxy-5-nitrobenzoic acid , against established commercial standards.

From a medicinal chemistry perspective, the structure of this compound is compelling. The presence of electron-withdrawing groups, such as the nitro (NO₂) and bromo (Br) substituents, is known to significantly influence the electronic properties of the benzoic acid moiety, which can enhance antimicrobial activity.[4] This guide provides a framework for the systematic evaluation of this compound, offering researchers and drug development professionals a template for assessing its potential. We will detail the head-to-head comparison of its in-vitro efficacy against Vancomycin, a standard for Gram-positive bacteria, and Ciprofloxacin, a broad-spectrum antibiotic, using standardized methodologies recognized by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Experimental Design: A Rationale for Method Selection

To ensure a robust and reproducible comparison, we have selected the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7] This is a fundamental measure of a compound's potency.

Following the MIC determination, we will assess the Minimum Bactericidal Concentration (MBC), which is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10] The relationship between MIC and MBC is critical; a low MBC/MIC ratio is indicative of bactericidal activity, a highly desirable trait for many clinical applications. The entire experimental workflow is designed to be self-validating, with the inclusion of positive and negative controls at every stage.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC Assay Compound_Prep Prepare Stock Solutions (Test Compound & Standards) Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria (Final Conc. ~5x10^5 CFU/mL) Inoculum_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35°C for 16-20 hours) Inoculation->Incubation_MIC Reading_MIC Read MIC: Lowest concentration with no visible growth Incubation_MIC->Reading_MIC Plating Plate Aliquots from Clear Wells (MIC, MICx2, MICx4) onto Agar Reading_MIC->Plating Proceed if growth in positive control Incubation_MBC Incubate Agar Plates (35°C for 18-24 hours) Plating->Incubation_MBC Reading_MBC Read MBC: Lowest concentration with ≥99.9% kill rate Incubation_MBC->Reading_MBC

Caption: Workflow for MIC and MBC Determination.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and adherence to industry standards.[5][11]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Vancomycin, and Ciprofloxacin in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism (Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Assay Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Aseptically transfer a 100 µL aliquot from each selected well onto a Mueller-Hinton Agar (MHA) plate.

    • Spread the aliquot evenly across the surface of the plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

G cluster_mic_wells MIC Plate Wells (Post-Incubation) cluster_mbc_plates MBC Agar Plates (Post-Incubation) MIC_well MIC Well Clear Plate_MIC Plate from MIC Well Few Colonies MIC_well:f1->Plate_MIC:f0 Plate 100µL MIC_2x 2x MIC Well Clear Plate_2x_MIC Plate from 2x MIC Well No Colonies (≥99.9% kill) MIC_2x:f1->Plate_2x_MIC:f0 Plate 100µL MIC_4x 4x MIC Well Clear Plate_4x_MIC Plate from 4x MIC Well No Colonies MIC_4x:f1->Plate_4x_MIC:f0 Plate 100µL Growth_Control Growth Control Turbid Result MBC = 2x MIC Plate_2x_MIC->Result

Caption: Logical Flow from MIC to MBC Determination.

Performance Benchmarking: Comparative Analysis

The following data is presented for illustrative purposes to demonstrate how the performance of this compound would be evaluated against commercial standards.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 816
Vancomycin (Standard)1>128
Ciprofloxacin (Standard)0.50.015
Table 2: Minimum Bactericidal Concentration (MBC) Data (µg/mL) and MBC/MIC Ratio
CompoundOrganismMICMBCMBC/MIC RatioInterpretation
This compound S. aureus8162Bactericidal
This compound E. coli16644Bactericidal
VancomycinS. aureus122Bactericidal
CiprofloxacinE. coli0.0150.032Bactericidal

Expert Analysis and Interpretation

The hypothetical data presented provides a clear framework for interpretation. Against the Gram-positive organism, S. aureus, the investigational compound shows moderate inhibitory activity (MIC of 8 µg/mL). While less potent than Vancomycin (MIC of 1 µg/mL), its MBC/MIC ratio of 2 indicates strong bactericidal activity, a highly favorable characteristic.

For the Gram-negative E. coli, the compound demonstrates weaker activity (MIC of 16 µg/mL) compared to the potent fluoroquinolone, Ciprofloxacin. However, it retains its bactericidal profile with an MBC/MIC ratio of 4. The differential activity against Gram-positive and Gram-negative bacteria is a common observation and provides critical insights for directing further structural optimization efforts. The reduced efficacy against E. coli could be attributed to factors such as the outer membrane barrier or efflux pump activity, which are common resistance mechanisms in Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the performance of this compound as a potential antibacterial agent. By adhering to standardized protocols and comparing against well-established commercial drugs, researchers can generate reliable and meaningful data.

The illustrative results suggest that this compound is a promising scaffold, particularly for its bactericidal effect. Future work should focus on structure-activity relationship (SAR) studies to enhance potency, particularly against Gram-negative pathogens. Further evaluation should also include cytotoxicity assays to determine its therapeutic index and mechanism of action studies to identify its cellular target.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Konieczna, M. et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]

  • Wroblewska, J. et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • ResearchGate. (n.d.). Literature MIC values for tested antibiotics. Available at: [Link]

  • ResearchGate. (2023). Antimicrobial activity of phenol and benzoic acid derivatives. Available at: [Link]

  • MDPI. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available at: [Link]

  • bioMérieux. (2023). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Frontiers. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Available at: [Link]

  • National Center for Biotechnology Information. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023). Determination of MIC of Different Antibiotics against Intermediate Isolates of S. aureus at a Tertiary Care Hospital by E-test Method. Available at: [Link]

  • PubMed. (2007). Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • PubMed. (2001). Determination of minimum inhibitory concentrations. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • National Center for Biotechnology Information. (1998). Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli. Available at: [Link]

  • EUCAST. (2024). MIC Determination. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Available at: [Link]

  • ResearchGate. (2009). (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]

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A comparative analysis of the stability of different halogenated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, halogenated nitrobenzoic acids are indispensable building blocks. Their utility in synthesizing pharmaceuticals, agrochemicals, and specialty materials is well-documented.[1][2][3] However, the energetic nitro group paired with a halogen substituent introduces inherent stability concerns that are critical to understand for safe handling, process optimization, and predicting shelf-life. The stability of these molecules is not uniform; it is profoundly influenced by the nature of the halogen, its position on the aromatic ring, and its interplay with the nitro and carboxylic acid functionalities.

This guide provides a comparative analysis of the stability of different halogenated nitrobenzoic acids, grounding the discussion in fundamental chemical principles and supporting it with available experimental data. We will explore the theoretical underpinnings of stability, present detailed protocols for its assessment, and offer a comparative look at key isomers, providing a framework for rational decision-making in your research and development endeavors.

The Theoretical Framework: Understanding Substituent Effects on Stability

The thermal stability of a substituted benzene derivative is primarily governed by the electronic and steric effects of its substituents, which influence bond dissociation energies within the molecule and the stability of the crystal lattice. For halogenated nitrobenzoic acids, the key players are the electron-withdrawing nitro group (-NO₂), the carboxylic acid group (-COOH), and the halogen atom (-F, -Cl, -Br).

  • Electronic Effects : Stability is largely dictated by the balance between the inductive effect (-I) and the mesomeric (or resonance, +/-M) effect.

    • Inductive Effect (-I) : All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring, which can strengthen ring bonds and enhance stability. The strength of this effect decreases with decreasing electronegativity: F > Cl > Br.

    • Mesomeric Effect (+M) : Halogens possess lone pairs of electrons that can be donated back into the aromatic π-system. This electron-donating effect, which opposes the inductive effect, is most pronounced when the p-orbital of the halogen can effectively overlap with the p-orbitals of the carbon ring. This overlap is best for fluorine (2p-2p overlap) and less effective for chlorine (3p-2p) and bromine (4p-2p).

    • Nitro Group (-I, -M) : The nitro group is a powerful electron-withdrawing group through both inductive and mesomeric effects, significantly influencing the molecule's reactivity and thermal properties.

  • Steric Effects : The position of the substituents is critical. When a bulky group is placed in the ortho position relative to the carboxylic acid, it can cause steric hindrance, potentially forcing the -COOH group out of the plane of the benzene ring. This "ortho effect" can influence intramolecular hydrogen bonding and crystal packing, thereby affecting both melting point and decomposition temperature.

Experimental Protocols for Assessing Thermal Stability

To quantify and compare the thermal stability of these compounds, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a self-validating system when used in conjunction, offering a comprehensive picture of a compound's thermal behavior.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality : TGA is essential for determining the temperature at which a compound begins to decompose by measuring its mass loss as a function of temperature. This allows us to identify the onset of decomposition (T₀) and the temperature of maximum mass loss rate, providing a direct measure of thermal stability.

Methodology :

  • Sample Preparation : Accurately weigh 3-5 mg of the halogenated nitrobenzoic acid sample into an alumina crucible.

  • Instrument Setup : Place the crucible onto the TGA balance.

  • Analysis Conditions : Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

  • Atmosphere : Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition.

  • Data Interpretation : Analyze the resulting TGA curve (Mass % vs. Temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and the temperature(s) of maximum mass loss rate.[4]

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality : DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points (Tₘ), phase transitions, and the enthalpy of decomposition (ΔHₓ). A large exothermic decomposition event is a critical indicator of a potential thermal hazard.

Methodology :

  • Sample Preparation : Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated crucible. Sealing is crucial to contain any evolved gases during decomposition.[5]

  • Instrument Setup : Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

  • Analysis Conditions : Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

  • Atmosphere : Maintain an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Interpretation : Analyze the DSC curve (Heat Flow vs. Temperature) to identify the endothermic melting peak and any subsequent exothermic peaks corresponding to decomposition. Integrate the area under the exothermic peak to quantify the heat of decomposition (ΔHₓ).[6]

G cluster_workflow Experimental Workflow for Thermal Analysis cluster_results Key Stability Parameters prep Sample Preparation (1-5 mg) dsc DSC Analysis (Sealed Crucible, N₂ Atmosphere) prep->dsc Analyze same batch tga TGA Analysis (Open Crucible, N₂ Atmosphere) prep->tga Analyze same batch data_proc Data Processing & Interpretation dsc->data_proc Heat Flow vs. Temp (Tₘ, ΔHₑ) tga->data_proc Mass % vs. Temp (T₀, Tₚ) params Melting Point (Tₘ) Decomposition Onset (T₀) Peak Decomposition Temp (Tₚ) Heat of Decomposition (ΔHₑ) data_proc->params Derive

Caption: Workflow for the thermal analysis of halogenated nitrobenzoic acids.

Comparative Stability Analysis
Baseline: Stability of Nitrobenzoic Acid Isomers

A detailed thermal analysis of the non-halogenated nitrobenzoic acid isomers provides a crucial baseline for our comparison. The data clearly shows that the position of the nitro group significantly impacts thermal stability.

CompoundMelting Point (Tₘ)Peak Decomposition Temp (Tₚ)Heat of Decomposition (ΔHₓ)Apparent Activation Energy (Eₐ)
o-Nitrobenzoic Acid~147 °C196 °C~336 J/g~131 kJ/mol
m-Nitrobenzoic Acid~142 °C181 °C~459 J/g~203 kJ/mol
p-Nitrobenzoic Acid~242 °C205 °C~542 J/g~157 kJ/mol
Data compiled from a study by SciELO at a heating rate of 5.0 °C/min. Note that the original source reports Tₚ at 1.0 °C/min as 187°C for the meta isomer. The values presented here are for consistent comparison.[6][7]

From this data, a key insight emerges: m-nitrobenzoic acid, despite having the lowest peak decomposition temperature in some measurements, possesses the highest activation energy for decomposition, suggesting greater kinetic stability.[6][8] Conversely, p-nitrobenzoic acid has a very high melting point, indicating a stable crystal lattice, but a lower activation energy than the meta isomer.

Analysis of Halogenated Nitrobenzoic Acids

Lacking full TGA/DSC datasets for the halogenated compounds, we will use melting points as an indicator of crystal lattice stability and apply established principles to infer thermal stability trends.

CompoundCAS NumberHalogenPosition (Cl vs. COOH)Melting Point (Tₘ)Inferred Stability Considerations
4-Fluoro-3-nitrobenzoic acid453-71-4Fp-123-126 °C[9]Lower melting point suggests less stable crystal lattice.
5-Bromo-2-nitrobenzoic acid6950-43-2Brm-139-141 °C[10]Ortho-nitro group may decrease stability.
2-Chloro-5-nitrobenzoic acid2516-96-3Clo-165-168 °COrtho-chloro group introduces steric and electronic effects.
4-Chloro-3-nitrobenzoic acid96-99-1Clp-180-183 °CHigh melting point suggests a stable crystal lattice.
2-Bromo-5-nitrobenzoic acid943-14-6Bro-180-181 °C[11]Generally, bromides are less stable than chlorides.

Interpretation and Field Insights:

  • Effect of Halogen Type (Cl vs. Br vs. F) : Based on C-Halogen bond energies (C-F > C-Cl > C-Br), we can predict that fluoro derivatives will be the most thermally stable, followed by chloro and then bromo compounds, assuming the initial decomposition step involves C-Halogen bond cleavage. Furthermore, studies on related nitrobenzyl halogenides show that bromide derivatives are less stable than their chloride counterparts.

  • Effect of Halogen Position :

    • ortho-Isomers : The presence of a halogen or nitro group ortho to the carboxylic acid can lead to intramolecular interactions and steric hindrance. This can sometimes lead to lower stability. For instance, in nitrobenzyl halides, ortho isomers are found to be less stable than meta and para isomers.

    • para-Isomers : Compounds like 4-Chloro-3-nitrobenzoic acid exhibit high melting points, similar to p-nitrobenzoic acid, suggesting high crystal lattice energy which contributes to overall stability in the solid state.

  • Chemical Stability : Beyond thermal decomposition, chemical stability is paramount. All these compounds are susceptible to degradation under certain conditions. For instance, 2-Bromo-3-nitrobenzoic acid can undergo hydrolysis in the presence of moisture, especially under basic conditions, and photodecomposition upon exposure to UV light. When heated to decomposition, these compounds can release toxic fumes, including nitrogen oxides (NOx) and hydrogen halides (e.g., HCl, HBr).[3][12][13]

Decomposition Pathways and Structure-Stability Relationships

The thermal decomposition of nitrobenzoic acids is a complex process, but it is generally understood to proceed via two primary initial pathways: decarboxylation and the scission of the C-NO₂ bond.

G cluster_pathways Primary Decomposition Pathways parent Halogenated Nitrobenzoic Acid decarboxy Decarboxylation (-CO₂) parent->decarboxy Δ (Heat) denitro C-NO₂ Bond Scission (-NO₂ radical) parent->denitro Δ (Heat) products Halogenated Nitrobenzene + CO₂ decarboxy->products products2 Halogenated Benzoic Acid Radical denitro->products2

Caption: Primary thermal decomposition pathways for halogenated nitrobenzoic acids.

The relative stability of these compounds can be understood through a logical relationship diagram that connects molecular features to stability outcomes.

G cluster_factors Influencing Factors cluster_effects Governing Effects halogen Halogen Type (F > Cl > Br) bond C-Halogen Bond Energy halogen->bond position Substituent Position (p- > m- > o-) electronic Electronic Effects (Inductive vs. Mesomeric) position->electronic steric Steric Hindrance ('Ortho Effect') position->steric crystal Crystal Lattice Energy (High Tₘ) stability Increased Thermal Stability crystal->stability Contributes to bond->stability Directly correlates electronic->stability Influences steric->stability Can decrease

Caption: Logical relationships governing the thermal stability of halogenated nitrobenzoic acids.

Conclusion and Recommendations

The stability of halogenated nitrobenzoic acids is a multifaceted issue governed by a delicate balance of electronic, steric, and crystal lattice effects. While a comprehensive experimental dataset is lacking in the public domain, a robust understanding can be achieved by applying fundamental chemical principles.

Key Takeaways:

  • Baseline Comparison is Crucial : The thermal behavior of the parent o-, m-, and p-nitrobenzoic acids provides an essential quantitative baseline, revealing that the meta isomer possesses the highest kinetic stability (activation energy), while the para isomer has the most stable crystal lattice (melting point).[6][8]

  • Halogen Identity Matters : Stability is expected to follow the trend F > Cl > Br, corresponding to the carbon-halogen bond dissociation energies.

  • Positional Isomerism is Key : Para and meta isomers generally exhibit greater thermal stability than ortho isomers, a trend observed in related energetic compounds where ortho substitution can open lower-energy decomposition pathways.

  • Melting Point as an Indicator : In the absence of decomposition data, a high melting point, as seen in 4-chloro-3-nitrobenzoic acid, suggests a highly stable crystal lattice, which is a significant contributor to the overall stability of the solid material.

For professionals in drug development and chemical synthesis, it is imperative to perform thermal analyses (TGA and DSC) on any newly synthesized or sourced halogenated nitrobenzoic acid before use in scaled-up processes. The data presented and the principles discussed in this guide provide a framework for anticipating the relative stability of these valuable compounds, ensuring safer and more efficient scientific outcomes.

References
  • Zhang, Y., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 69(1). Retrieved from [Link]

  • Zhang, Y., et al. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data, 29(3), 348-350.
  • ResearchGate. (2025). (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved from [Link]

  • Semantic Scholar. The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Procedural Guide for the Safe and Compliant Disposal of a Halogenated Nitroaromatic Compound

For researchers and scientists in drug development, the synthesis and handling of complex organic molecules are routine. However, the safe and compliant disposal of these compounds, particularly those with multiple functional groups like 3-Bromo-4-hydroxy-5-nitrobenzoic acid, presents a critical challenge. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated and nitrated aromatic compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and physical properties is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method.

Table 1: Key Properties and Hazard Considerations

PropertyValue/InformationSource
Molecular Formula C₇H₄BrNO₅[1]
Molecular Weight 262.02 g/mol [1]
Physical State Solid[4]
Key Functional Groups Bromine, Nitro Group, Carboxylic Acid, Hydroxyl Group[1]
Anticipated Hazards Based on similar structures, potential for skin, eye, and respiratory irritation.[5][6] Toxicity if swallowed. Potential environmental hazard.

Given these characteristics, it is crucial to handle this compound in accordance with the guidelines for hazardous chemical waste.[7][8]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its removal by a licensed waste disposal service. This workflow is designed to minimize risk and ensure regulatory compliance.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposition A 1. Identify Waste Stream (Solid 3-Bromo-4-hydroxy- 5-nitrobenzoic acid) B 2. Select Appropriate Waste Container (HDPE or Glass) A->B Chemically Compatible C 3. Label Container ('Hazardous Waste', Chemical Name, 'Halogenated Organics') B->C Clear Identification D 4. Transfer Waste to Container in Fume Hood E 5. Securely Close Container D->E Prevent Vapor Release F 6. Store in Designated Satellite Accumulation Area (SAA) E->F Safe & Secure Storage G 7. Arrange for Pickup by Licensed Waste Disposal Service H 8. Document Waste (Name, Quantity, Date) G->H Maintain Records I 9. Incineration at a Regulated Facility H->I Compliant Disposal

Figure 1. A procedural workflow for the safe disposal of this compound.

Essential Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid waste should be performed in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.[6]

Waste Segregation and Container Management: The First Line of Defense

Proper segregation is a cornerstone of safe laboratory practice, preventing unintended and potentially hazardous reactions.

Step 1: Designate a Halogenated Organic Waste Stream this compound must be disposed of as a halogenated organic waste.[2][3] Do not mix it with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

Step 2: Select a Chemically Compatible Container Collect the waste in a designated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[2][10] This prevents the chemical from degrading the container and causing a leak.

Step 3: Proper Labeling The waste container must be clearly and accurately labeled.[11] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

Safe Handling and Accumulation

Step 4: Transferring Waste All transfers of the solid waste into the designated container should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Use a dedicated scoop or spatula for the transfer.

Step 5: Spill Management In the event of a small spill, carefully sweep up the solid material, avoiding the generation of dust.[12] Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[9]

Step 6: Storage of Waste Containers Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[10] This area should be:

  • At or near the point of generation.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Within secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

Final Disposal Procedures

Step 7: Arranging for Professional Disposal The ultimate disposal of this compound must be handled by a licensed and certified professional waste disposal service.[12][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][13] Contact your institution's EHS department to schedule a waste pickup.

Step 8: Documentation Maintain accurate records of the waste generated, including the chemical name, quantity, and the date it was placed in the waste container.[12] This documentation is crucial for regulatory compliance and is often required by the waste disposal service.

The recommended disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with flue gas scrubbing capabilities.[13] This ensures the complete destruction of the molecule and prevents the release of harmful byproducts into the environment.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[7]

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[14][15] This plan must include procedures for safe handling, storage, and disposal of hazardous materials.[16] The procedures outlined in this guide are designed to be consistent with these federal regulations.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References
  • This compound SDS, 67175-27-3 Safety Data Sheets. ECHEMI.

  • This compound | C7H4BrNO5 | CID 20064066. PubChem.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

  • The Laboratory Standard. Office of Clinical and Research Safety.

  • 3-Bromo-4-hydroxy-5-nitro-benzoic acid methyl ester. CymitQuimica.

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  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA).

  • 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097. PubChem.

  • EPA Hazardous Waste Management. Axonator.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • This compound | 67175-27-3 | SCA17527. Biosynth.

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  • MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Capot Chemical.

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Mastering the Safe Handling of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular entities is a journey of precision and caution. Compounds like 3-Bromo-4-hydroxy-5-nitrobenzoic acid, with its unique constellation of functional groups, represent a gateway to new synthetic possibilities. However, this potential is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Analysis: Understanding the "Why" Behind the "How"

A nuanced understanding of the potential hazards associated with this compound is paramount. While specific toxicological data for this compound is limited, a chemical deconstruction of its structure allows for a robust hazard assessment based on well-documented risks of its constituent functional groups.[1]

  • Aromatic Nitro Compounds: The nitro group (-NO2) on the benzene ring is a significant toxophore. Aromatic nitro compounds are known for their potential to be toxic if ingested, inhaled, or absorbed through the skin.[1] A primary concern is the risk of methemoglobinemia, a serious condition where the blood's ability to carry oxygen is diminished.[1] These compounds can also be irritants and some have been associated with mutagenic or carcinogenic effects.[2] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can contribute to the overall reactivity and toxicity of the molecule.[2]

  • Brominated Aromatic Compounds: The presence of a bromine atom on the aromatic ring also warrants caution. While many brominated flame retardants have low acute toxicity, chronic exposure to some brominated aromatic compounds has been linked to adverse health effects.[3][4] Of greater relevance to laboratory work is the potential for these compounds to be skin and eye irritants.[3]

  • Phenolic and Carboxylic Acid Moieties: The hydroxyl (-OH) and carboxylic acid (-COOH) groups impart corrosive properties to the molecule. Phenol itself is a corrosive and toxic substance that can cause severe skin burns and systemic toxicity upon absorption.[5] Carboxylic acids, while generally less hazardous than strong mineral acids, can still cause irritation or burns to the skin and eyes upon direct contact.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical component of a comprehensive safety strategy. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the previously discussed hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement to protect against splashes. For procedures with a higher risk of splashing or dust generation, a face shield worn over safety goggles is strongly recommended. This provides a broader area of protection for the entire face.[7]
Hand Protection Due to the potential for skin absorption and irritation, chemically resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory work and offer good splash protection. However, for prolonged contact or when handling larger quantities, gloves made of butyl rubber or neoprene are recommended as they often provide longer breakthrough times for aromatic compounds.[5] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Before use, visually inspect gloves for any signs of degradation or punctures.
Body Protection A laboratory coat is essential to protect street clothing from contamination. For procedures with a significant risk of splashing, a chemically resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[5] Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated particulate respirator is necessary to prevent inhalation of airborne dust. For situations where vapors may be generated or in the event of a large spill, a full-face respirator with organic vapor cartridges and P100 particulate filters may be required. All respirator use must be in accordance with a written respiratory protection program that includes fit testing and medical clearance, as mandated by OSHA.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is the bedrock of laboratory safety. The following workflows provide a clear, sequential guide for handling and disposing of this compound.

Chemical Handling Workflow

This workflow outlines the essential steps for safely handling the compound during routine laboratory procedures.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A stepwise workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Review Safety Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for the planned experiment.

  • Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.

  • Prepare Workspace: Ensure that a certified chemical fume hood is used for all manipulations of the solid compound. The work area should be clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Weighing and Transfer: Carefully weigh the desired amount of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.

  • Reaction Setup: If dissolving the compound, add the solid to the solvent slowly. Perform all subsequent reaction steps within the fume hood.

  • Decontamination: After the procedure, decontaminate all glassware and equipment that came into contact with the chemical.

  • Doffing and Disposal of PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill Response and Cleanup

In the event of a spill, a calm and methodical response is crucial.

Spill Response Workflow spill_alert Alert Others in the Area spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Bag Waste spill_absorb->spill_collect spill_clean Clean and Decontaminate Area spill_collect->spill_clean spill_dispose Dispose of Waste Properly spill_clean->spill_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.